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  • Product: 5-Chloro-4-methoxy-2-phenylpyrimidine
  • CAS: 901311-79-3

Core Science & Biosynthesis

Foundational

5-Chloro-4-methoxy-2-phenylpyrimidine chemical structure and properties

Technical Whitepaper: 5-Chloro-4-methoxy-2-phenylpyrimidine Executive Summary 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distingu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-Chloro-4-methoxy-2-phenylpyrimidine

Executive Summary

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinguished by its specific substitution pattern—a lipophilic phenyl anchor at C2, an electrophilic chlorine handle at C5, and a chemically versatile methoxy group at C4—this compound serves as a critical intermediate for the synthesis of Janus kinase (JAK) inhibitors, anaplastic lymphoma kinase (ALK) inhibitors, and novel antifungal agents targeting CYP51. This guide provides a comprehensive technical analysis of its structural properties, validated synthetic pathways, and reactivity profiles, designed to support researchers in optimizing lead generation and process chemistry.

Chemical Identity & Structural Analysis[1][2][3]

The physicochemical profile of 5-Chloro-4-methoxy-2-phenylpyrimidine is defined by the interplay between the electron-deficient pyrimidine core and its substituents. The C5-chlorine atom provides a handle for palladium-catalyzed cross-coupling, while the C4-methoxy group acts as a masked electrophile, capable of displacement by amines to generate bioactive aminopyrimidines.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name 5-Chloro-4-methoxy-2-phenylpyrimidine
CAS Number 901311-79-3
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
Appearance White to off-white crystalline solid
Predicted LogP 3.2 ± 0.4 (Lipophilic)
H-Bond Acceptors 3 (N1, N3, O)
H-Bond Donors 0
Polar Surface Area 35.0 Ų

Structural Logic:

  • C2-Phenyl Group: Provides steric bulk and lipophilic interaction potential, often docking into hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • C4-Methoxy Group: Increases electron density relative to a 4-chloro analog but remains susceptible to SNAr displacement by strong nucleophiles.

  • C5-Chloro Group: A steric blocker that modulates metabolic stability and serves as a handle for Suzuki-Miyaura or Sonogashira couplings.

Validated Synthetic Pathways

The synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine is best approached via a stepwise functionalization of the pyrimidine ring. The most robust route involves the construction of the 2-phenylpyrimidin-4-one core, followed by electrophilic chlorination and subsequent functional group interconversion.

Route A: The "Chlorination-Displacement" Protocol (Recommended)

This pathway offers high regioselectivity and scalability.

Step 1: Cyclocondensation

  • Reagents: Benzamidine hydrochloride + Ethyl 3-ethoxyacrylate (or Ethyl propiolate).

  • Conditions: NaOEt, EtOH, Reflux, 4-6 h.

  • Intermediate: 2-Phenylpyrimidin-4(3H)-one.

  • Mechanism: Nucleophilic attack of the amidine nitrogen on the acrylate ester, followed by cyclization.

Step 2: C5-Chlorination (Electrophilic Aromatic Substitution)

  • Reagents: N-Chlorosuccinimide (NCS).

  • Conditions: DMF or Acetonitrile, 60°C.

  • Intermediate: 5-Chloro-2-phenylpyrimidin-4(3H)-one.

  • Note: The electron-rich nature of the pyrimidinone ring directs the electrophile (Cl⁺) to the C5 position.

Step 3: C4-Activation (Deoxychlorination)

  • Reagents: POCl₃ (Phosphorus oxychloride).[1]

  • Conditions: Reflux, neat or in Toluene.

  • Intermediate: 4,5-Dichloro-2-phenylpyrimidine.

  • Safety: POCl₃ is corrosive and water-reactive.[1] Quench carefully.

Step 4: Methoxylation (SNAr)

  • Reagents: NaOMe (Sodium methoxide).[1][2]

  • Conditions: MeOH, 0°C to RT.

  • Product: 5-Chloro-4-methoxy-2-phenylpyrimidine.[3][4][5][6][7]

  • Selectivity: The C4-chloride is significantly more electrophilic than the C5-chloride due to the resonance withdrawal of the pyrimidine nitrogens (positions 1 and 3).

Synthesis Start Benzamidine HCl Int1 2-Phenylpyrimidin-4(3H)-one Start->Int1 NaOEt, EtOH Reflux Reagent1 Ethyl 3-ethoxyacrylate Reagent1->Int1 Int2 5-Chloro-2-phenyl- pyrimidin-4(3H)-one Int1->Int2 NCS, DMF 60°C Int3 4,5-Dichloro-2- phenylpyrimidine Int2->Int3 POCl3 Reflux Product 5-Chloro-4-methoxy- 2-phenylpyrimidine Int3->Product NaOMe, MeOH 0°C -> RT

Figure 1: Step-wise synthetic route from Benzamidine to 5-Chloro-4-methoxy-2-phenylpyrimidine.

Reactivity Profile & Medicinal Chemistry Applications

The utility of this scaffold lies in its orthogonal reactivity. The C4-methoxy and C5-chloro groups can be manipulated independently to generate diverse libraries of bioactive compounds.

Nucleophilic Aromatic Substitution (SNAr) at C4

While the methoxy group is a poor leaving group compared to halogens, the electron-deficient nature of the pyrimidine ring allows for displacement by strong nucleophiles, particularly amines, under thermal or microwave conditions. This is the primary route to 4-aminopyrimidine kinase inhibitors .

  • Mechanism: Addition-Elimination.

  • Reagent: Primary or secondary amines (e.g., piperazines, anilines).

  • Conditions: n-BuOH, 120°C (sealed tube) or Microwave irradiation.

  • Application: Synthesis of ALK inhibitors where the amine tail interacts with the solvent-exposed region of the kinase.

Palladium-Catalyzed Cross-Coupling at C5

The C5-chlorine bond is deactivated relative to C4 but remains accessible for catalysis.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.

    • Catalyst System: Pd(OAc)₂/SPhos or Pd(PPh₃)₄ with K₃PO₄.

  • Sonogashira Coupling: Reacts with terminal alkynes.

    • Significance: Used to introduce rigid linkers found in next-generation EGFR inhibitors.

Reactivity Core 5-Chloro-4-methoxy- 2-phenylpyrimidine SnAr S_NAr (Aminolysis) Displacement of -OMe Core->SnAr R-NH2, Heat Suzuki Suzuki Coupling Reaction at C5-Cl Core->Suzuki Ar-B(OH)2, Pd(0) Demethyl Demethylation Conversion to OH Core->Demethyl BBr3 or HBr Prod_SnAr 4-Amino-5-chloro- 2-phenylpyrimidine (Kinase Inhibitor Scaffold) SnAr->Prod_SnAr Prod_Suzuki 4-Methoxy-2,5-diphenyl- pyrimidine derivatives Suzuki->Prod_Suzuki Prod_OH 5-Chloro-2-phenyl- pyrimidin-4-ol Demethyl->Prod_OH

Figure 2: Divergent reactivity profile allowing for library generation.

Experimental Protocol: Synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine

Objective: Synthesis of the target compound from 4,5-dichloro-2-phenylpyrimidine. Scale: 10 mmol basis.

Materials:

  • 4,5-Dichloro-2-phenylpyrimidine (2.25 g, 10 mmol)

  • Sodium Methoxide (0.5 M in Methanol, 22 mL, 11 mmol)

  • Methanol (anhydrous, 20 mL)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with 4,5-dichloro-2-phenylpyrimidine and anhydrous methanol (20 mL). Cool the suspension to 0°C using an ice bath.

  • Addition: Dropwise add the sodium methoxide solution (0.5 M) over 15 minutes. Ensure the internal temperature does not exceed 5°C to prevent bis-substitution (though C5 is sluggish).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Resuspend the residue in water (30 mL) and extract with DCM (3 x 30 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).

Yield: Expect 1.8 - 2.0 g (82-90%).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood.[1] Avoid dust formation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the compound should be protected from strong acids which can cause demethylation.

References

  • Chemical Identity & CAS: Fluorochem.[3] (n.d.). 5-Chloro-4-methoxy-2-phenylpyrimidine Product Sheet. Retrieved from

  • Synthetic Methodology (Pyrimidine Chlorination): BenchChem. (2025).[1] Refining the synthesis of 4,6-dichloro-2-methylpyrimidine. Retrieved from (Analogous protocol adapted for 2-phenyl derivative).

  • Medicinal Chemistry Application (Kinase Inhibitors): Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050). European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from

  • SNAr Regioselectivity: WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

Sources

Exploratory

thermodynamic stability of 5-Chloro-4-methoxy-2-phenylpyrimidine

An In-Depth Technical Guide on the Thermodynamic Stability of 5-Chloro-4-methoxy-2-phenylpyrimidine Executive Summary The rational design of pyrimidine-based therapeutics and agrochemicals necessitates a rigorous underst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 5-Chloro-4-methoxy-2-phenylpyrimidine

Executive Summary

The rational design of pyrimidine-based therapeutics and agrochemicals necessitates a rigorous understanding of their thermodynamic stability. 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3)[1][2] represents a highly functionalized heterocycle where the interplay of electron-withdrawing (chloro), electron-donating (methoxy), and conjugated (phenyl) substituents dictates its thermal, chemical, and binding thermodynamics. This whitepaper elucidates the structural energetics, thermal degradation kinetics, and experimental methodologies required to profile the thermodynamic stability of this complex molecular architecture.

Molecular Architecture and Structural Thermodynamics

The pyrimidine core is inherently energetic due to the presence of two electronegative nitrogen atoms, yet it derives substantial thermodynamic stability from its aromatic resonance[3]. However, the specific substitution pattern of 5-chloro-4-methoxy-2-phenylpyrimidine introduces competing electronic and steric effects that define its thermodynamic baseline.

  • The 5-Chloro Substituent: Halogens on the pyrimidine ring exert a strong inductive electron-withdrawing effect (-I) coupled with a weaker resonance electron-donating effect (+M). Because the pyrimidine ring is already electron-deficient, the -I effect dominates. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the molecule's stability against oxidative degradation. The aromatic C–Cl bond is highly stable, with a Bond Dissociation Energy (BDE) of approximately 327 kJ/mol[4].

  • The 4-Methoxy Substituent: The methoxy group acts as an electron-donating group via resonance, partially offsetting the electron deficiency at the C4 and C6 positions. However, the O–CH₃ bond is the thermodynamic "weak link" of the molecule. The BDE for the homolytic cleavage of an aromatic methoxy group is significantly lower than that of the C–Cl or C–C bonds[5][6], making demethylation the primary pathway for thermal degradation.

  • The 2-Phenyl Substituent: The phenyl ring extends the conjugated system, providing resonance stabilization. However, steric clashes between the ortho-protons of the phenyl ring and the nitrogen lone pairs of the pyrimidine core create a rotational energy barrier, preventing perfect coplanarity and locking the molecule into a thermodynamically favored twisted conformation.

Table 1: Theoretical Bond Dissociation Energies (BDE)
Bond TypeLocation in MoleculeApprox. BDE (kJ/mol)Thermodynamic Implication
C–C (Aromatic) Pyrimidine Ring Core~400 - 450High stability; resists ring fragmentation.
C–N (Aromatic) Pyrimidine Ring Core~305High stability; maintains heterocycle integrity.
C–Cl C5 Position~327Moderate-High stability; resists dehalogenation.
O–CH₃ C4 Methoxy Group~250 - 260Lowest stability; primary site of thermal cleavage.

Thermal Degradation Kinetics

The thermal stability of substituted pyrimidines is heavily dependent on the nature and position of their functional groups[7][8]. For 5-chloro-4-methoxy-2-phenylpyrimidine, thermal degradation is not a single-event combustion but a multi-step kinetic process dictated by the sequential breaking of bonds from weakest to strongest.

ThermalDegradation Start 5-Chloro-4-methoxy- 2-phenylpyrimidine (Stable at RT) Step1 Demethylation (Loss of •CH3) ~200-250 °C Start->Step1 BDE ~250 kJ/mol (O-CH3) Step2 Dehalogenation (Loss of •Cl) ~350-400 °C Step1->Step2 BDE ~327 kJ/mol (C-Cl) Step3 Ring Fragmentation >500 °C Step2->Step3 High Activation Energy

Thermodynamic degradation pathway of 5-Chloro-4-methoxy-2-phenylpyrimidine.

As illustrated above, thermogravimetric analysis (TGA) of similar pyrimidine derivatives typically reveals a well-resolved, multi-stage mass loss[7]. The initial endothermic event corresponds to the homolytic cleavage of the methoxy group. As the temperature increases, the energy threshold for C–Cl bond dissociation is breached, leading to dehalogenation. Total carbonaceous fragmentation only occurs at extreme temperatures (>500 °C) due to the high resonance energy of the pyrimidine-phenyl conjugated system.

Solvation and Binding Thermodynamics

In pharmaceutical applications, the thermodynamic stability of the molecule in solution—and its binding thermodynamics to target proteins—is as critical as its thermal stability. Substituted diaminopyrimidines and related scaffolds are frequently utilized as kinase and renin inhibitors[9].

  • Enthalpic Contributions: The 5-chloro group acts as a potent halogen-bond donor, while the 4-methoxy oxygen can act as a hydrogen-bond acceptor. Isothermal Titration Calorimetry (ITC) studies on substituted pyrimidines demonstrate that the addition of methoxy groups extending into hydrophobic subpockets significantly improves binding affinity by increasing the binding enthalpy (

    
    )[9].
    
  • Hydrolytic Stability: In aqueous environments, the electron-withdrawing 5-chloro group activates the C4 position toward Nucleophilic Aromatic Substitution (

    
    ). Consequently, the 4-methoxy group can act as a leaving group under strongly basic or acidic conditions, leading to the thermodynamically downhill formation of 5-chloro-2-phenylpyrimidin-4(3H)-one.
    
Table 2: Thermodynamic Binding Parameters (Extrapolated from Pyrimidine Analogues)
ParameterSymbolTypical Value RangeDriving Force
Gibbs Free Energy

-7.0 to -9.5 kcal/molSpontaneous binding to target proteins.
Enthalpy

-5.0 to -8.0 kcal/molHalogen bonding (C-Cl) and H-bonding (Methoxy).
Entropy

-1.0 to -2.5 kcal/molDisplacement of ordered water molecules.

Experimental Workflows for Thermodynamic Profiling

To accurately determine the thermodynamic stability and kinetic degradation parameters of 5-chloro-4-methoxy-2-phenylpyrimidine, a self-validating instrumental workflow must be employed.

Protocol 1: Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

Causality: TGA measures mass loss to identify bond cleavage events, while DSC measures heat flow to determine if these events are endothermic (bond breaking) or exothermic (decomposition/crystallization). A nitrogen atmosphere is strictly used to isolate purely thermal dissociation from oxidative degradation.

  • Instrument Calibration (Self-Validation): Run a high-purity Indium standard to calibrate the DSC heat flow and temperature baseline. The melting point must register at 156.6 °C with an enthalpy of fusion of 28.45 J/g.

  • Sample Preparation: Weigh exactly 5.00

    
     0.05 mg of 5-chloro-4-methoxy-2-phenylpyrimidine into an alumina crucible. Causality: A small, precise mass prevents thermal lag and ensures uniform heat distribution across the crystal lattice.
    
  • Purge Phase: Purge the furnace with ultra-high purity Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to heating to establish an inert environment[7].
    
  • Thermal Ramp: Heat the sample from 25 °C to 700 °C at a controlled heating rate of 10 °C/min[7]. Causality: 10 °C/min is the optimal thermodynamic balance between signal resolution (identifying distinct degradation steps) and minimizing thermal inertia.

  • Data Processing: Utilize the Anderson-Freeman equation on the TGA thermogram to calculate the activation energy (

    
    ) and frequency factor for the demethylation and dehalogenation steps[8].
    

Workflow Sample Sample Prep (5 mg, N2 atm) TGA TGA Analysis (Mass Loss) Sample->TGA 10 °C/min DSC DSC Analysis (Heat Flow) Sample->DSC 10 °C/min Kinetic Kinetic Modeling (Activation Energy) TGA->Kinetic Mass Data DSC->Kinetic Enthalpy Data

TGA-DSC workflow for determining thermodynamic stability and kinetic parameters.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC is the gold standard for directly measuring the enthalpy (


) of binding in solution, allowing for the derivation of entropy (

) and Gibbs free energy (

)[9].
  • Baseline Subtraction (Self-Validation): Perform a control titration injecting the ligand (5-chloro-4-methoxy-2-phenylpyrimidine) into a buffer-only cell. This measures the heat of dilution, which must be subtracted from the experimental data to isolate the true heat of binding.

  • Preparation: Dissolve the pyrimidine ligand in a DMSO/buffer co-solvent system (due to its lipophilicity, LogP ~3.39)[1]. Ensure the target protein is dialyzed into the exact same buffer to prevent heat artifacts from buffer mismatch.

  • Titration: Inject 2

    
    L aliquots of the ligand into the protein cell at 150-second intervals at a constant temperature of 25 °C.
    
  • Integration: Integrate the area under each injection peak to determine the heat released/absorbed, fitting the data to a one-site binding model to extract

    
     and 
    
    
    
    .

Conclusion

The thermodynamic stability of 5-chloro-4-methoxy-2-phenylpyrimidine is a delicate equilibrium dictated by its substituents. While the pyrimidine-phenyl core and the C–Cl bond provide a highly stable, rigid scaffold, the 4-methoxy group introduces a site of thermal and hydrolytic vulnerability. Understanding these thermodynamic parameters through rigorous TGA, DSC, and ITC profiling is essential for the successful formulation, storage, and application of this molecule in advanced chemical and pharmaceutical development.

References

  • Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides Source: PubMed (NIH) URL:[Link]

  • Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines Source: DocsDrive URL:[Link]

  • Thermal analysis of some novel pyrimidine derivatives Source: SciELO Colombia URL:[Link]

  • Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine Source: Taylor & Francis URL:[Link]

  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods Source: PubMed Central (NIH) URL:[Link]

  • Antioxidant activity of aromatic cyclic amine derivatives Source: CNRS URL:[Link]

  • 10.9: Bond Energies Source: Chemistry LibreTexts URL:[Link]

Sources

Foundational

The Strategic Utilization of 5-Chloro-4-methoxy-2-phenylpyrimidine in Medicinal Chemistry and Drug Discovery

Executive Summary In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable reactivity, metabolic stability, and precise spatial orienta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable reactivity, metabolic stability, and precise spatial orientation. 5-Chloro-4-methoxy-2-phenylpyrimidine has emerged as a highly versatile building block, particularly in the development of kinase inhibitors and agrochemicals. This technical whitepaper provides an in-depth analysis of its chemical identity, the mechanistic rationale behind its structural features, and field-proven experimental workflows for its functionalization.

Chemical Identity & Structural Profiling

Accurate chemical identification is the first step in ensuring reproducible synthetic workflows. The table below consolidates the core identifiers and physicochemical properties of 5-Chloro-4-methoxy-2-phenylpyrimidine, serving as a reference for procurement, computational docking, and analytical validation[1],[2].

Property / IdentifierValue / Description
IUPAC Name 5-chloro-4-methoxy-2-phenylpyrimidine
CAS Number 901311-79-3
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Canonical SMILES COC1=NC(C2=CC=CC=C2)=NC=C1Cl
InChI Key HCARWKTUTSXQGA-UHFFFAOYSA-N
MDL Number MFCD27939064
Physical State Solid (typically off-white to pale yellow powder)

Mechanistic Rationale in Scaffold Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen rather than just knowing how to react it. The tri-substituted pyrimidine ring acts as a highly programmable module:

  • The C5-Chloro Handle (The Cross-Coupling Node): Unlike C-Br or C-I bonds, the C-Cl bond is notoriously difficult to activate due to its higher bond dissociation energy. However, the electron-withdrawing nature of the pyrimidine nitrogen atoms reduces the electron density at the C5 position, making the C-Cl bond sufficiently reactive for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) when paired with electron-rich, bulky ligands[3].

  • The C4-Methoxy Modulator (The Hinge-Binding Precursor): The methoxy group serves a dual purpose. In its intact form, it acts as a weak hydrogen-bond acceptor and directs ortho-metalation if required. More importantly, it can be selectively demethylated to yield a pyrimidin-4-one. This carbonyl formation is a classic strategy to create a strong hydrogen-bond donor/acceptor pair, a motif essential for anchoring inhibitors to the ATP-binding hinge region of kinases.

  • The C2-Phenyl Anchor (The Hydrophobic Wedge): The phenyl ring provides essential lipophilic bulk. In target-based drug design, this moiety is frequently utilized to occupy the hydrophobic selectivity pockets adjacent to the ATP-binding site, locking the molecule into a bioactive conformation.

ScaffoldReactivity SM 5-Chloro-4-methoxy- 2-phenylpyrimidine (Privileged Scaffold) C5_Act C5: Cross-Coupling (Suzuki/Sonogashira) SM->C5_Act Pd(0)/Pd(II) Catalysis Ligand Promoted C4_Dem C4: Demethylation (H-Bond Donor Prep) SM->C4_Dem BBr3, DCM, -78°C to RT C4_Sub C4: SNAr Substitution (Amine Insertion) SM->C4_Sub R-NH2, DIPEA, Microwave, 120°C Prod_B Extended Lipophilic Targeting Motif C5_Act->Prod_B C-C Bond Formation Prod_A Kinase Hinge Binding Motif C4_Dem->Prod_A Yields Pyrimidin-4-one

Divergent synthetic pathways for 5-Chloro-4-methoxy-2-phenylpyrimidine functionalization.

Experimental Methodologies & Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that intermediate successes or failures can be analytically verified before proceeding to subsequent synthetic steps.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality & Catalyst Selection: Coupling at the C5-chloro position requires overcoming a high activation energy barrier for oxidative addition. Standard Pd(PPh3)4 often yields sluggish conversions. Therefore, we utilize XPhos Pd G2 (or G3). The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates oxidative addition into the C-Cl bond, while the biphasic solvent system ensures the inorganic base is dissolved to form the reactive boronate complex necessary for transmetalation[4],[3].

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk tube under Argon, add 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (5 mol%).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Reaction Execution: Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1, UV 254 nm). The starting material (Rf ~0.6) should disappear, replaced by a new, highly UV-active spot (Rf ~0.4).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Analytical Validation: Confirm product via LC-MS (look for the [M+H]⁺ peak corresponding to the coupled product) and ¹H NMR (verify the shift of the pyrimidine C6-H proton and the appearance of new aryl protons).

SuzukiWorkflow S1 1. Reagent Prep (Inert Atmosphere) S2 2. Oxidative Addition (Pd inserts C5-Cl) S1->S2 S3 3. Transmetalation (Boronate Transfer) S2->S3 S4 4. Reductive Elimination (C-C Formation) S3->S4 S5 5. Validation (TLC & LC-MS) S4->S5

Mechanistic workflow and self-validation steps for C5-Suzuki cross-coupling.

Protocol 2: Selective Demethylation of the C4-Methoxy Group

Causality: To convert the scaffold into a potent kinase hinge-binder, the C4-methoxy group must be cleaved to form a pyrimidin-4-one. Boron tribromide (BBr₃) is utilized because the Lewis acidic boron coordinates strongly to the methoxy oxygen, weakening the O-CH₃ bond and allowing the bromide ion to attack the methyl group via an SN2 mechanism.

Step-by-Step Methodology:

  • Setup: Dissolve the pyrimidine intermediate (1.0 mmol) in anhydrous DCM (10 mL) under Argon and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add BBr₃ (1.0 M in DCM, 3.0 equiv).

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching (Critical Step): Carefully quench the reaction by slowly adding MeOH at 0 °C to destroy excess BBr₃, followed by neutralization with saturated aqueous NaHCO₃.

  • Validation: ¹H NMR is the definitive validation tool here; the sharp singlet corresponding to the -OCH₃ group (~4.0 ppm) must completely disappear, and a broad -NH/OH peak should emerge.

Quantitative Data: Evolution of Cross-Coupling Efficiency

The table below summarizes the quantitative improvements in C5-pyrimidine cross-coupling yields based on the evolution of catalytic systems, demonstrating why modern precatalysts and flow chemistry are preferred for this specific scaffold[4],[3].

Catalyst SystemLigand TypeReaction ModeTemp (°C)TimeTypical Yield (%)
Pd(PPh₃)₄ MonodentateBatch9012–24 h40–60%
Pd(dppf)Cl₂ BidentateBatch908–12 h65–80%
XPhos Pd G2/G3 Bulky MonodentateBatch80–1002–6 h85–95%
Pd(OAc)₂ / XPhos Bulky MonodentatePlugged Flow120< 10 min>90%

Note: Plugged flow chemistry drastically reduces reaction times while maintaining high yields, making it highly advantageous for library synthesis in drug discovery.

References

  • Fluorochem - "5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3)
  • BLD Pharm - "901311-79-3 | 5-Chloro-4-methoxy-2-phenylpyrimidine."
  • ResearchGate - "Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles."
  • PubMed / J Flow Chem - "Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine)."

Sources

Exploratory

Highly Regioselective Synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine: A Comprehensive Mechanistic and Methodological Guide

Executive Summary 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3)[1] is a highly functionalized heterocyclic building block extensively utilized in the development of kinase inhibitors, GPCR ligands, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3)[1] is a highly functionalized heterocyclic building block extensively utilized in the development of kinase inhibitors, GPCR ligands, and advanced agrochemicals. The presence of orthogonal functional groups—a phenyl ring at C2, a methoxy group at C4, and a chlorine atom at C5—makes this scaffold highly valuable for late-stage diversification via cross-coupling or nucleophilic displacement.

This technical whitepaper outlines a robust, four-step synthetic methodology to construct this molecule from basic precursors. By prioritizing mechanistic causality, this guide ensures that researchers understand why specific reagents and conditions are chosen, enabling self-validating and scalable experimental protocols.

Retrosynthetic Strategy & Pathway Overview

The synthesis relies on the inherent electronic properties of the pyrimidine ring to dictate regioselectivity. Rather than attempting a difficult selective functionalization of a pre-formed halogenated pyrimidine, the strategy builds the core de novo, followed by sequential, electronically-driven halogenation and substitution.

Synthesis_Pathway SM Benzamidine Int1 2-Phenylpyrimidin- 4(3H)-one SM->Int1 Step 1 Condensation Int2 5-Chloro-2-phenyl- pyrimidin-4(3H)-one Int1->Int2 Step 2 Chlorination Int3 4,5-Dichloro-2- phenylpyrimidine Int2->Int3 Step 3 Deoxychlorination Prod 5-Chloro-4-methoxy- 2-phenylpyrimidine Int3->Prod Step 4 SNAr

Chemical workflow for the 4-step synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine.

Mechanistic Causality & Step-by-Step Protocols

Phase 1: Pyrimidine Core Construction

Mechanistic Rationale: The pyrimidine ring is assembled via a classic base-promoted condensation between benzamidine hydrochloride and a C3-synthon, such as ethyl 3,3-diethoxypropionate (or ethyl propiolate). Sodium methoxide is utilized to liberate the free amidine base, which then undergoes a double nucleophilic attack on the ester and the masked aldehyde of the propionate derivative, followed by cyclization and elimination of ethanol to form the thermodynamically stable 2-phenylpyrimidin-4(3H)-one core.

Experimental Protocol:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with benzamidine hydrochloride (1.0 eq) and anhydrous ethanol (3 mL/mmol).

  • Free-Basing: Cool the suspension to 0 °C and add a solution of sodium methoxide in methanol (2.0 eq) dropwise. Stir for 30 minutes.

  • Condensation: Add ethyl 3,3-diethoxypropionate (1.05 eq) to the mixture. Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and acidify to pH 4–5 using glacial acetic acid.

  • Isolation: Filter the resulting white precipitate, wash extensively with cold water, and dry under vacuum at 50 °C to yield 2-phenylpyrimidin-4(3H)-one.

Phase 2: Electrophilic C5-Halogenation

Mechanistic Rationale: The pyrimidin-4-one system exhibits strong electron donation from the N3-C4 amide/enol tautomeric system. This electron density localizes the Highest Occupied Molecular Orbital (HOMO) at the C5 position, making it highly susceptible to electrophilic aromatic substitution (SEAr)[2]. N-Chlorosuccinimide (NCS) is selected over chlorine gas as it provides a controlled, mild source of electrophilic chlorine (Cl⁺), preventing over-chlorination.

Experimental Protocol:

  • Preparation: Suspend 2-phenylpyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid (4 mL/mmol).

  • Halogenation: Add N-Chlorosuccinimide (NCS) (1.1 eq) in three portions over 15 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Monitor completion via LC-MS (disappearance of the M+H 173 peak).

  • Workup: Pour the warm reaction mixture into crushed ice. The product will crash out as a dense solid.

  • Isolation: Filter the solid, wash with water and a small amount of cold ethanol, yielding 5-chloro-2-phenylpyrimidin-4(3H)-one.

Phase 3: Deoxychlorination to the Dichloride Scaffold

Mechanistic Rationale: Converting the C4-oxo/hydroxyl group to a chloride requires a highly oxophilic reagent. Phosphorus oxychloride (POCl₃) reacts with the tautomeric C4-hydroxyl group to form a reactive phosphorodichloridate leaving group. A catalytic amount of N,N-dimethylaniline acts as an acyl transfer catalyst (similar to Vilsmeier-Haack conditions), accelerating the displacement of the phosphate by chloride ions to yield 4,5-dichloro-2-phenylpyrimidine.

Experimental Protocol:

  • Preparation: Suspend 5-chloro-2-phenylpyrimidin-4(3H)-one (1.0 eq) in neat POCl₃ (5.0 eq).

  • Catalysis: Add N,N-dimethylaniline (0.1 eq) dropwise.

  • Reaction: Reflux the mixture at 105 °C for 6 hours until the suspension becomes a homogenous, dark solution.

  • Critical Safety Workup: Cool to room temperature and remove excess POCl₃ via vacuum distillation. Do not add water directly to the neat reaction. Dissolve the resulting syrup in dichloromethane (DCM) and add dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ to neutralize residual acid.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to afford 4,5-dichloro-2-phenylpyrimidine.

Phase 4: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The intermediate 4,5-dichloro-2-phenylpyrimidine possesses two chlorine atoms with vastly different reactivity profiles. The regioselectivity of SNAr on pyrimidines is heavily dictated by the stabilization of the anionic Meisenheimer complex[3]. The C4-chlorine is positioned alpha/gamma to the highly electronegative ring nitrogens, which efficiently delocalize the negative charge during nucleophilic attack[4]. Conversely, the C5-chlorine is beta to the nitrogens and lacks this resonance stabilization. Therefore, sodium methoxide exclusively attacks the C4 position.

SNAr_Logic Substrate 4,5-Dichloro-2-phenylpyrimidine C4_Attack Nucleophilic Attack at C4 Substrate->C4_Attack NaOMe C5_Attack Nucleophilic Attack at C5 Substrate->C5_Attack NaOMe Meisenheimer Meisenheimer Complex (Stabilized by Ring Nitrogen) C4_Attack->Meisenheimer Kinetically Favored Unstable High Energy Intermediate (No Resonance Stabilization) C5_Attack->Unstable High Activation Barrier Product 5-Chloro-4-methoxy- 2-phenylpyrimidine Meisenheimer->Product Rapid Cl- Loss NoProduct Reaction Blocked Unstable->NoProduct Unfavorable

Mechanistic logic governing the regioselective SNAr at the C4 position.

Experimental Protocol:

  • Preparation: Dissolve 4,5-dichloro-2-phenylpyrimidine (1.0 eq) in anhydrous methanol (5 mL/mmol) and cool to 0 °C under nitrogen.

  • Substitution: Dropwise add a 25 wt% solution of sodium methoxide in methanol (1.05 eq). Strict stoichiometric control prevents potential over-reaction, though C5 is highly resistant.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 mL/mmol).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield pure 5-chloro-4-methoxy-2-phenylpyrimidine as a crystalline solid.

Quantitative Process Data

To ensure reproducibility and facilitate process scale-up, the following table summarizes the quantitative parameters, expected yields, and key analytical markers for each step of the synthesis.

Synthesis StepReagents & EquivalentsTemp / TimeTypical YieldKey Analytical Marker (LC-MS / NMR)
1. Condensation Benzamidine HCl (1.0), NaOMe (2.0), Ethyl 3,3-diethoxypropionate (1.05)80 °C / 12 h78 - 85%[M+H]⁺ 173.1; ¹H NMR: Pyrimidine C5-H doublet ~6.3 ppm
2. Chlorination 2-Phenylpyrimidin-4(3H)-one (1.0), NCS (1.1), AcOH80 °C / 4 h88 - 92%[M+H]⁺ 207.0; Loss of C5-H signal in ¹H NMR
3. Deoxychlorination 5-Chloro-2-phenylpyrimidin-4(3H)-one (1.0), POCl₃ (5.0), PhNMe₂ (0.1)105 °C / 6 h80 - 87%[M+H]⁺ 225.0; Shift of C6-H downfield ~8.6 ppm
4. Regioselective SNAr 4,5-Dichloro-2-phenylpyrimidine (1.0), NaOMe (1.05), MeOH25 °C / 2 h90 - 95%[M+H]⁺ 221.0; Appearance of -OCH₃ singlet ~4.1 ppm

References

  • Fluorochem, 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) Specifications, Fluorochem Product Catalog. 1

  • WuXi AppTec Biology, Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines, WuXi Biology. 3

  • Chemistry Stack Exchange, Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity, Stack Exchange Network. 4

  • ResearchGate, Synthesis of novel 5-chlorinated 2-aminothiophenes (Electrophilic halogenation of activated heteroaromatics), ResearchGate. 2

Sources

Foundational

Pharmacological Potential of 5-Chloro-4-methoxy-2-phenylpyrimidine: A Privileged Scaffold in Targeted Therapeutics

Prepared by: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the id...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the identification of highly ligand-efficient, tunable pharmacophores is the bottleneck of early-stage drug discovery. 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) represents a highly privileged building block[1]. While not a finished therapeutic itself, its core structure—a 2-phenylpyrimidine—is the foundational scaffold for numerous FDA-approved ATP-competitive kinase inhibitors and advanced clinical candidates[2]. This technical whitepaper dissects the structural rationale, pharmacological potential, and experimental workflows required to leverage this specific pyrimidine derivative in the development of novel targeted therapeutics.

Structural and Physiochemical Rationale

The pharmacological utility of 5-Chloro-4-methoxy-2-phenylpyrimidine lies in its precise substitution pattern, which pre-organizes the molecule for high-affinity interactions within the ATP-binding pockets of protein kinases.

  • The Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP. The N1 and N3 nitrogen atoms serve as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region[2].

  • The 2-Phenyl Moiety: Projects into the hydrophobic pocket II of the kinase active site, providing essential

    
     stacking and van der Waals interactions that drive binding affinity[3].
    
  • The 5-Chloro Substitution: Halogenation at the C5 position is a critical conformational lock. Recent computational and structural studies on Epidermal Growth Factor Receptor (EGFR) inhibitors demonstrate that a chlorine substitution at this position strongly biases the ligand toward a preferential "out" conformation. This steric tuning significantly enhances potency and selectivity against drug-resistant mutant variants, such as the T790M gatekeeper mutation[4].

  • The 4-Methoxy Group: Serves a dual purpose. Structurally, it acts as a hydrogen-bond acceptor to engage specific sub-pockets. Pharmacokinetically, it blocks potential sites of CYP450-mediated oxidation on the pyrimidine ring, thereby improving the metabolic stability of the downstream drug candidate.

Table 1: Physicochemical Properties & Clinical Relevance

To understand its potential as a starting material, we must analyze its physicochemical baseline[1].

PropertyValueClinical Relevance in Scaffold Design
Molecular Weight 220.66 g/mol Highly ligand-efficient starting point; leaves ~280 Da for further derivatization before hitting Lipinski's limit of 500 Da.
Calculated LogP 3.39Optimal baseline lipophilicity for membrane permeability. Downstream functionalization must carefully balance polar surface area.
H-Bond Acceptors 3Provides essential interaction points for the kinase hinge region without violating Lipinski's rule of

10.
Fraction sp3 (Fsp3) 0.09Highly aromatic core; necessitates the introduction of sp3-rich moieties in peripheral groups during SAR to improve aqueous solubility.

Pharmacological Applications: Kinase Inhibition

The 2-phenylpyrimidine scaffold has been successfully utilized in "scaffold hopping" strategies to identify potent inhibitors across a diverse range of kinase targets.

For instance, systematic surveys of hinge-binding chemotypes have identified 2-phenylpyrimidines as highly potent inhibitors of CAMKK2 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 2), a critical target implicated in metabolic disorders, osteoporosis, and oncology[3]. Similarly, functionalization of the 2-phenylpyrimidine core has yielded selective inhibitors for DYRK1B , a kinase that maintains cancer cells in a chemoresistant, quiescent (


) state[5]. By utilizing 5-Chloro-4-methoxy-2-phenylpyrimidine as a core, researchers can rapidly generate libraries targeting these pathways.

Pharmacophore Core Pyrimidine Core (Hinge Binder) Phenyl 2-Phenyl Ring (Hydrophobic Pocket) Core->Phenyl C2 Substitution Chloro 5-Chloro Group (Conformational Lock) Core->Chloro C5 Substitution Methoxy 4-Methoxy Group (H-Bond Acceptor) Core->Methoxy C4 Substitution Target1 ATP Binding Site (Met Residues) Core->Target1 N1/N3 H-Bonding Phenyl->Target1 pi-pi Stacking Target2 Gatekeeper Pocket Chloro->Target2 Halogen/Steric Fit

Caption: Pharmacophore mapping of the 5-Chloro-4-methoxy-2-phenylpyrimidine scaffold within a kinase active site.

Experimental Workflows & Self-Validating Protocols

To translate this scaffold into a viable therapeutic candidate, rigorous synthetic and biological protocols are required. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Palladium-Catalyzed C5-Functionalization (SAR Derivatization)

Objective: To introduce diverse aryl/heteroaryl groups at the C5 position of 5-Chloro-4-methoxy-2-phenylpyrimidine via Suzuki-Miyaura cross-coupling.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 eq), the desired boronic acid (1.2 eq), and XPhos Pd G2 (0.05 eq) in a dry Schlenk tube.

    • Causality: The C5-chloro position on an electron-deficient pyrimidine is notoriously resistant to oxidative addition by standard

      
       catalysts (e.g., 
      
      
      
      ). XPhos Pd G2 provides a highly active, bulky, electron-rich biaryl phosphine environment that forces rapid oxidative addition and prevents catalyst deactivation.
  • Base Addition: Add anhydrous

    
     (2.0 eq).
    
    • Causality: The sterically hindered XPhos precatalyst requires a strong, soluble base to efficiently generate the active

      
       species and facilitate transmetalation.
      
  • Solvent System: Dissolve the mixture in a degassed 4:1 ratio of 1,4-Dioxane/

    
    .
    
    • Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base. Degassing is mandatory to prevent oxidative degradation of the phosphine ligand.

  • Reaction Execution: Heat the sealed tube at 100°C for 12 hours.

  • Workup and Validation: Cool to room temperature, extract with EtOAc, and purify via flash chromatography.

    • Self-Validation Step: Confirm product identity and complete consumption of the starting material via LC-MS and

      
      -NMR. The disappearance of the singlet proton peak at the C6 position (if applicable) or shifts in the methoxy/phenyl signals confirm successful coupling.
      
Protocol B: TR-FRET Kinase Inhibition Assay

Objective: To evaluate the


 of the newly synthesized derivatives against target kinases.
  • Compound Plating: Dispense 100 nL of the derivative in DMSO into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of <1%. Higher DMSO concentrations cause solvent-induced kinase denaturation, leading to false negatives.

  • Kinase/Substrate Addition: Add 5 µL of a master mix containing the target kinase and biotinylated peptide substrate in assay buffer.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP at its predetermined

    
     value.
    
    • Causality: Running the assay exactly at the ATP

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors (like our pyrimidine derivatives) while remaining physiologically relevant.
      
  • Reaction Termination & Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission fluorophores (Europium). The temporal delay before measurement effectively eliminates short-lived background autofluorescence from the small-molecule library, drastically reducing false-positive hit rates.

  • Data Acquisition & Validation: Read the plate measuring emission at 620 nm and 665 nm.

    • Self-Validation Step: Calculate the Z'-factor for the plate using positive (known inhibitor) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's robustness, confirming the data is mathematically reliable for SAR decision-making.

Workflow Start Scaffold Selection: CAS 901311-79-3 Deriv Pd-Catalyzed Cross-Coupling (C5 Modification) Start->Deriv Buchwald-Hartwig / Suzuki Assay TR-FRET Kinase Assay (Primary Screening) Deriv->Assay Library Generation Cell Cellular Viability Assay (Target Engagement) Assay->Cell IC50 < 100nM Lead Lead Optimization (PK/PD Profiling) Cell->Lead Efficacy Confirmed

Caption: Step-by-step experimental workflow from scaffold selection to lead optimization.

Conclusion

5-Chloro-4-methoxy-2-phenylpyrimidine is far more than a simple chemical catalog entry; it is a rationally designed, privileged pharmacophore. By exploiting the hydrogen-bonding capacity of its pyrimidine core, the hydrophobic anchoring of its 2-phenyl group, and the conformational locking provided by its 5-chloro substitution, medicinal chemists can rapidly accelerate the discovery of potent, selective kinase inhibitors. When paired with rigorous, self-validating experimental workflows like TR-FRET screening and advanced cross-coupling techniques, this scaffold serves as a powerful engine for modern drug development.

References

  • Fluorochem. "5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) Specifications". fluorochem.co.uk.
  • Hochhaus, A., et al. "Selective inhibition of tyrosine kinases - a new therapeutic principle in oncology". PubMed / nih.gov.
  • Konsue, A., et al. "Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797". PubMed / nih.gov.
  • ChemRxiv. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes". ChemRxiv.org.
  • ResearchGate. "Discovery and Optimization of a Novel Series of Dyrk1B Kinase Inhibitors To Explore a MEK Resistance Hypothesis". ResearchGate.net.

Sources

Exploratory

Comprehensive Physicochemical Profiling: 5-Chloro-4-methoxy-2-phenylpyrimidine

This technical guide provides an in-depth physicochemical analysis of 5-Chloro-4-methoxy-2-phenylpyrimidine , focusing on its acid dissociation constant (pKa), ionization behavior, and experimental determination strategi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical analysis of 5-Chloro-4-methoxy-2-phenylpyrimidine , focusing on its acid dissociation constant (pKa), ionization behavior, and experimental determination strategies.[1][2]

[1][2]

Executive Summary

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) is a lipophilic, weak organic base characterized by a pyrimidine core decorated with electronic-modulating substituents.[1][2] Its physicochemical profile is defined by a low pKa (predicted range 1.0 – 2.0 ), high lipophilicity (LogP ~3.4), and poor aqueous solubility at physiological pH.[2]

Understanding the ionization of this scaffold is critical for optimizing synthetic pathways (e.g., nucleophilic substitutions) and predicting biopharmaceutical behavior (e.g., gastric absorption).[2] This guide details the structural factors governing its basicity, the theoretical prediction of its ionization constants, and the validated experimental protocols required for accurate measurement.

Structural Analysis & Electronic Effects[1][3]

The basicity of the pyrimidine ring is heavily influenced by the interplay of inductive (


) and mesomeric (

) effects from its substituents.
The Pyrimidine Core

Unsubstituted pyrimidine is a weak base with a pKa of 1.3 .[1][2] Protonation occurs at one of the ring nitrogen atoms (N1 or N3) to form a mono-cation.[1][2]

Substituent Contributions

The specific arrangement of 5-Chloro-4-methoxy-2-phenylpyrimidine creates a unique "push-pull" electronic environment:

PositionSubstituentElectronic EffectImpact on pKa
C-2 Phenyl Weakly Electron-Withdrawing (-I) / Conjugating (+M)Neutral/Slight Decrease: The phenyl ring stabilizes the neutral form via conjugation but offers steric bulk that may hinder solvation of the cation.[1][2]
C-4 Methoxy Strong Electron-Donating (+M) >> Inductive Withdrawal (-I)Increase: The lone pairs on the oxygen atom donate electron density into the ring, significantly increasing the basicity of the adjacent nitrogens (especially N3).[1][2]
C-5 Chloro Strong Electron-Withdrawing (-I)Decrease: The electronegative halogen inductively pulls electron density away from the ring nitrogens, lowering the pKa.[1][2]

Net Effect: The strong electron-donating effect of the 4-methoxy group is partially counteracted by the electron-withdrawing 5-chloro and 2-phenyl groups.[1][2] Consequently, the molecule remains a very weak base , likely protonating only in highly acidic environments (pH < 2).[2]

Ionization Mechanism & Protonation Site[1][3]

Determining the site of protonation (N1 vs. N3) is essential for understanding the molecule's reactivity and binding mode.

  • N3 Nitrogen: Located between the Phenyl (C2) and Methoxy (C4) groups.[2] It receives direct resonance enrichment from the 4-methoxy group (

    
    ), making it electronically favorable for protonation.[2] However, it is sterically crowded.[2]
    
  • N1 Nitrogen: Located between the Phenyl (C2) and the C6-Hydrogen.[1][2] It is less sterically hindered but receives less direct resonance stabilization than N3.[2]

Consensus: Despite the steric bulk, the N3 position is generally the preferred site of protonation in 4-alkoxypyrimidines due to the dominant mesomeric donation from the oxygen atom.[1][2]

Visualization of Ionization Equilibrium[2]

Ionization cluster_0 Electronic Influences Neutral Neutral Species (pH > 2.0) Cation Protonated Cation (N3-H+) (pH < 1.0) Neutral->Cation + H+ Cation->Neutral - H+ (Ka) OMe 4-OMe (+M Effect) Stabilizes Cation OMe->Cation Promotes Cl 5-Cl (-I Effect) Destabilizes Cation Cl->Cation Hinders

Figure 1: Ionization equilibrium showing the transition from neutral base to protonated cation, modulated by substituent effects.[1][2]

Predicted pKa Values & Analog Comparison

Due to the specific substitution pattern, direct experimental data is often proprietary.[2] However, Quantitative Structure-Property Relationship (QSPR) analysis using validated analogs provides a high-confidence estimation.[1][2]

Analog Data Table
CompoundStructureExperimental/Predicted pKaRelevance
Pyrimidine Unsubstituted1.3 (Exp)Core scaffold baseline.[1][2]
2-Phenylpyrimidine 2-Ph1.0 – 1.4 (Pred)Demonstrates the weak influence of the phenyl ring.[1][2]
4-Methoxypyrimidine 4-OMe~2.5 (Est)Shows the basicity-enhancing effect of the methoxy group.[1][2]
5-Chloropyrimidine 5-Cl1.4 (Pred)Shows the basicity-lowering effect of the chloro group.[1][2]
Target Molecule 5-Cl-4-OMe-2-Ph 1.5 ± 0.5 Composite estimation.

Experimental Determination Protocol

Measuring the pKa of this compound is challenging due to its low aqueous solubility and low pKa .[1][2] Standard aqueous titrations will fail due to precipitation.[2] The Yasuda-Shedlovsky extrapolation method using a cosolvent system is the gold standard for this profile.[1][2]

Protocol: Potentiometric Titration in Cosolvent[3]

Objective: Determine the thermodynamic aqueous pKa (


) by extrapolating apparent pKa values (

) measured in methanol/water mixtures.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[2]

  • HPLC-grade Methanol (MeOH).[1][2]

  • 0.15 M KCl (ionic strength adjustor).[2]

Workflow:

  • Preparation: Prepare three titration vessels with varying ratios of MeOH:Water (e.g., 30%, 40%, 50% w/w). Ensure ionic strength is constant (0.15 M KCl).

  • Dissolution: Dissolve ~5 mg of 5-Chloro-4-methoxy-2-phenylpyrimidine in the varying cosolvent mixtures. Ensure complete dissolution.

  • Titration: Perform a potentiometric titration using a glass pH electrode (calibrated in the specific cosolvent mixture or corrected using the Avdeef-Bucher method). Titrate from low pH (protonated) to high pH (neutral).[2]

  • Data Collection: Record pH vs. volume of titrant. Identify the inflection point to determine the apparent

    
     for each %MeOH.[2]
    
  • Extrapolation: Plot

    
     vs. %MeOH (or dielectric constant 
    
    
    
    ).
  • Calculation: Use the Yasuda-Shedlovsky equation to extrapolate to 0% cosolvent:

    
    
    Where the intercept at pure water dielectric constant gives the 
    
    
    
    .[2]
Visualization of Experimental Workflow

Protocol cluster_method Cosolvent Potentiometry (Yasuda-Shedlovsky) Start Start: 5-Cl-4-OMe-2-Ph Pyrimidine SolubilityCheck Check Aqueous Solubility (Likely < 10 µg/mL) Start->SolubilityCheck Prep Prepare MeOH/Water Mixtures (30%, 40%, 50%) SolubilityCheck->Prep Low Solubility Titrate Titrate with 0.1M HCl/NaOH Measure psKa Prep->Titrate Plot Plot psKa vs. Dielectric Constant Titrate->Plot Result Extrapolate to 0% MeOH Obtain Thermodynamic pKa Plot->Result

Figure 2: Workflow for determining the pKa of lipophilic weak bases using cosolvent extrapolation.

Biopharmaceutical Implications[1][3][4]

Solubility & Absorption[3]
  • Stomach (pH 1.0 - 2.0): The compound will be partially protonated (approx. 50% ionized if pKa ~ 1.5).[1][2] This provides a narrow window for solubilization in the gastric fluid.[2]

  • Intestine (pH 6.5 - 7.4): The compound will be exclusively neutral (>99.9%).[1][2] While this maximizes membrane permeability (

    
    ), the solubility will be solubility-limited (intrinsic solubility, 
    
    
    
    ).[2]
  • Formulation Strategy: To improve oral bioavailability, formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS) or amorphous solid dispersions are recommended to maintain supersaturation in the intestinal lumen, as pH modulation alone will be ineffective in the small intestine.[1][2]

Distribution (LogD)

The distribution coefficient (


) will remain constant and equal to 

(~3.[2]4) across the entire physiological pH range of the intestine and blood, indicating high tissue distribution and potential for blood-brain barrier penetration.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593578, 2-Phenylpyrimidine.[1][2] Retrieved from [Link][1][2]

  • Settimo, L., et al. (2014). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.[2] Pharmaceutical Research.[2][3] Retrieved from [Link]

  • Creative Bioarray. Lipophilicity and pKa Assays. Retrieved from [Link][1][2]

  • ChemAxon. pKa Plugin for Physicochemical Prediction.[1][2] (Software Reference).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard text for Yasuda-Shedlovsky protocol).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 5-Chloro-4-methoxy-2-phenylpyrimidine Derivatives

Executive Summary This application note details a robust, scalable synthetic route for 5-Chloro-4-methoxy-2-phenylpyrimidine and its derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 5-Chloro-4-methoxy-2-phenylpyrimidine and its derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., VEGFR, Mnk) and G-protein-coupled receptor (GPR) modulators.

The protocol utilizes a linear constructive synthesis starting from benzamidine, ensuring high regioselectivity at the critical C-4 and C-5 positions. Unlike traditional routes that may yield inseparable regioisomers, this workflow leverages the distinct electrophilicity of the pyrimidine ring positions to guarantee the correct substitution pattern.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the innate reactivity difference between C-4 and C-5 to selectively install the methoxy group.

  • Scalability: Avoids hazardous high-pressure hydrogenation or unstable intermediates.

  • Versatility: The modular nature allows for easy substitution of the phenyl ring (via different benzamidines) or the alkoxy group.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into three primary precursors: a benzamidine derivative, an acrylate synthon, and chlorinating agents.

Retrosynthesis Target 5-Chloro-4-methoxy-2-phenylpyrimidine Int1 4,5-Dichloro-2-phenylpyrimidine Target->Int1 SNAr (Regioselective) Int2 5-Chloro-2-phenylpyrimidin-4(3H)-one Int1->Int2 Deoxychlorination (POCl3) Int3 2-Phenylpyrimidin-4(3H)-one Int2->Int3 Electrophilic Chlorination (NCS) SM1 Benzamidine HCl Int3->SM1 Condensation SM2 Ethyl 3-ethoxyacrylate Int3->SM2 Cyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly of the pyrimidine core followed by sequential functionalization.

Detailed Experimental Protocols

Protocol 1: Construction of the Pyrimidine Core

Objective: Synthesis of 2-phenylpyrimidin-4(3H)-one. Mechanism: Condensation-Cyclization between an amidine and a


-ethoxy acrylate.
Reagents & Materials
  • Benzamidine hydrochloride (1.0 equiv)

  • Ethyl 3-ethoxyacrylate (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv, 21% wt in EtOH)

  • Ethanol (Absolute)

Procedure
  • Preparation: In a dry round-bottom flask under

    
    , dissolve Benzamidine HCl (15.6 g, 100 mmol) in absolute ethanol (100 mL).
    
  • Base Addition: Add NaOEt solution (approx. 85 mL) dropwise at room temperature. Stir for 15 minutes to liberate the free amidine base.

  • Cyclization: Add Ethyl 3-ethoxyacrylate (15.8 g, 110 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 6–8 hours. Monitor by TLC (10% MeOH in DCM) for the disappearance of benzamidine.
    
  • Workup: Cool the reaction to room temperature. The sodium salt of the product may precipitate.

  • Acidification: Evaporate half the solvent volume. Pour the residue into ice-water (200 mL) and acidify to pH 4–5 with glacial acetic acid.

  • Isolation: Filter the resulting white precipitate. Wash with cold water (

    
     mL) and cold acetone (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Expected Yield: 75–85% Appearance: White to off-white solid.

Protocol 2: C-5 Regioselective Chlorination

Objective: Synthesis of 5-chloro-2-phenylpyrimidin-4(3H)-one. Causality: Direct chlorination of the pyrimidinone is preferred over chlorinating the dichloro-intermediate later, as the electron-rich C-5 position in the pyrimidinone is highly susceptible to electrophilic attack by NCS.

Reagents
  • 2-Phenylpyrimidin-4(3H)-one (from Protocol 1)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Glacial Acetic Acid (AcOH) or DMF

Procedure
  • Solvation: Suspend 2-phenylpyrimidin-4(3H)-one (10 g, 58 mmol) in Glacial Acetic Acid (60 mL).

  • Addition: Add NCS (8.15 g, 61 mmol) in a single portion.

  • Reaction: Heat the mixture to

    
    . The suspension will typically clear as the reaction proceeds and the product forms. Stir for 2–3 hours.
    
  • Quench: Cool to room temperature and pour the mixture into ice-water (300 mL).

  • Filtration: Stir the slurry for 30 minutes. Filter the solid product.

  • Purification: Wash the cake with water to remove succinimide and acetic acid. Recrystallize from EtOH/Water if necessary, though crude purity is usually

    
    .
    

Expected Yield: 85–90% Data Validation:


 NMR should show the loss of the C-5 doublet and collapse of the C-6 proton to a singlet.
Protocol 3: Activation and Regioselective Methoxylation

Objective: Conversion to 5-Chloro-4-methoxy-2-phenylpyrimidine. Critical Mechanistic Insight: This is a two-step "one-pot" equivalent workflow. First, the tautomeric hydroxy group is converted to a chloride (leaving group). Second, nucleophilic aromatic substitution (


) occurs.
  • Regioselectivity Rule: In 4,5-dichloropyrimidines, the C-4 chlorine is significantly more reactive than the C-5 chlorine due to the para-positioning relative to the ring nitrogen (activating) vs. the meta-positioning of C-5. This ensures the methoxy group installs exclusively at C-4.

Reagents
  • 5-Chloro-2-phenylpyrimidin-4(3H)-one (from Protocol 2)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)
    
  • Sodium Methoxide (NaOMe) (1.1 equiv, 25% in MeOH)

  • Methanol (anhydrous)

Step 3A: Chlorination (

)
  • Place 5-chloro-2-phenylpyrimidin-4(3H)-one (5.0 g) in a flask.

  • Add

    
     (25 mL) carefully. Caution: Exothermic.
    
  • Reflux at

    
     for 2 hours until the solution is clear.
    
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator with caustic trap).
    
  • Azeotrope: Add toluene (20 mL) and evaporate again to remove trace acid. The residue is crude 4,5-dichloro-2-phenylpyrimidine . Use immediately.

Step 3B: Methoxylation (

)
  • Dissolution: Dissolve the crude dichloro-intermediate in anhydrous Methanol (50 mL). Cool to

    
     in an ice bath.
    
  • Substitution: Add NaOMe solution (1.1 equiv based on starting material) dropwise over 20 minutes.

    • Note: Maintain temperature

      
       to prevent over-substitution at C-5 or side reactions.
      
  • Monitoring: Stir at

    
     for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).
    
  • Workup: Evaporate methanol. Resuspend residue in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Expected Yield: 70–80% (over 2 steps) Characterization:

  • 1H NMR (CDCl3):

    
     8.60 (s, 1H, H-6), 8.45 (m, 2H, Ph), 7.50 (m, 3H, Ph), 4.15 (s, 3H, OMe).
    

Analytical Data Summary

CompoundStateKey 1H NMR Signals (

ppm)
MS (ESI) m/z
2-Phenylpyrimidin-4(3H)-one White Solid8.15 (d, H-6), 6.35 (d, H-5)173 [M+H]+
5-Chloro-2-phenylpyrimidin-4(3H)-one Yellowish Solid8.30 (s, H-6)207 [M+H]+
4,5-Dichloro-2-phenylpyrimidine Off-white Solid8.75 (s, H-6)225 [M+H]+
5-Chloro-4-methoxy-2-phenylpyrimidine White Solid8.60 (s, H-6), 4.15 (s, OMe)221 [M+H]+

Troubleshooting & Optimization Logic

Troubleshooting Start Issue Observed Prob1 Low Yield in Step 1 (Cyclization) Start->Prob1 Prob2 Incomplete Chlorination (Step 2) Start->Prob2 Prob3 Mixture of Isomers in Step 3 (4-OMe vs 5-OMe) Start->Prob3 Sol1 Ensure NaOEt is fresh. Use dry EtOH. Verify Benzamidine free base formation. Prob1->Sol1 Sol2 Check NCS quality (iodometric titration). Increase temp to 100°C. Switch solvent to DMF. Prob2->Sol2 Sol3 Maintain 0°C strictly. Do NOT use excess NaOMe (>1.1 eq). Confirm C-4 Cl reactivity via QM models. Prob3->Sol3

Figure 2: Troubleshooting decision tree for common synthetic bottlenecks.

Expert Insight: Regioselectivity Control

The regioselectivity in Step 3B is governed by the electronic difference between C-4 and C-5.

  • C-4: Located between two nitrogen atoms (ortho/para relationship). The LUMO coefficient is highest here, making it the primary site for nucleophilic attack.

  • C-5: Located meta to nitrogens. It is electronically deactivated toward

    
    .
    
  • Risk: If the reaction is heated excessively or a large excess of alkoxide is used, the C-5 chlorine can eventually be displaced, leading to the 4,5-dimethoxy byproduct. Strict stoichiometry and temperature control are mandatory.

References

  • Regioselectivity in Pyrimidine Chemistry

    • Mechanism of SNAr in 2,4-dichloropyrimidines: WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Chlorination Protocols

    • NCS Chlorination of Heterocycles: Common Organic Chemistry. (2025).[1] Chlorination using NCS. Retrieved from [Link]

  • Analogous Scaffold Synthesis

    • Synthesis of 2-phenylpyrimidine derivatives: National Institutes of Health (NIH). (2014).[2] Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives. Retrieved from [Link]

    • Regiochemistry of 4,5-dichloro-pyridazinones (Analogous System): ResearchGate. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Retrieved from [Link]

  • Safety & Handling

    • Phosphorus Oxychloride (POCl3) Safety: PubChem. (2025). Compound Summary: Phosphorus Oxychloride.[3] Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 5-Chloro-4-methoxy-2-phenylpyrimidine via Nucleophilic Aromatic Substitution

Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, making the development of robust synthetic methodologies for its functionalization a critical endeavor. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, making the development of robust synthetic methodologies for its functionalization a critical endeavor. This guide provides an in-depth technical overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) of 5-Chloro-4-methoxy-2-phenylpyrimidine. This versatile building block offers a unique opportunity for C-5 substitution, a position often less accessible than the more activated C-2, C-4, and C-6 positions. We will explore the underlying mechanistic principles governing this transformation and provide validated, step-by-step protocols for the reaction with amine, thiol, and oxygen nucleophiles, tailored for researchers, scientists, and drug development professionals.

Mechanistic Rationale: Activating the C-5 Position

Nucleophilic aromatic substitution (SNAr) is a powerful method for C-C, C-N, C-O, and C-S bond formation on electron-deficient aromatic systems.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack, often more so than chlorobenzene.[5][6] The activating effect of the ring nitrogens is most pronounced at the ortho and para positions (C-2, C-4, C-6). The C-5 position, being meta to both nitrogens, is significantly less activated, making SNAr reactions at this site more challenging and often requiring specific substrate features or more forcing conditions.

In the case of 5-Chloro-4-methoxy-2-phenylpyrimidine, the electronic landscape is finely tuned:

  • Primary Activation: The two ring nitrogens withdraw electron density from the ring, providing the foundational activation required for SNAr.

  • Modulating Substituents:

    • The 4-methoxy group , while electron-donating by resonance, exerts a net electron-withdrawing inductive effect that contributes to the activation of the adjacent C-5 position.

    • The 2-phenyl group primarily acts as a weakly deactivating group through its inductive effect.

  • Leaving Group: The chloride at C-5 serves as a competent leaving group to be displaced by an incoming nucleophile.

The combination of these factors renders the C-5 position sufficiently electrophilic to undergo substitution with a range of strong nucleophiles.

Caption: General mechanism for the SNAr reaction at the C-5 position.

Protocol Suite I: C-N Bond Formation via Amination

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. For a less-activated substrate like 5-chloro-4-methoxy-2-phenylpyrimidine, both traditional thermal SNAr and modern palladium-catalyzed methods are viable, with the choice depending on the nucleophilicity of the amine and desired reaction mildness.

Method A: Direct Thermal SNAr

This approach is effective for nucleophilic amines (e.g., secondary aliphatic amines) and relies on heating to overcome the activation barrier.

Causality Behind Component Selection:

  • Solvent: A high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is chosen to ensure substrate solubility and to reach temperatures sufficient for the reaction to proceed.[7]

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.[7]

Detailed Protocol (Example with Morpholine):

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 eq), morpholine (1.2 eq), and DIPEA (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

For less nucleophilic amines (e.g., anilines) or when milder conditions are required, the Buchwald-Hartwig amination is the method of choice.[8] This reaction is highly versatile but requires strict exclusion of air and moisture.[9][10]

Causality Behind Component Selection:

  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand (e.g., XPhos) is critical for efficient catalytic turnover.[10] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine in the catalytic cycle.[9]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane are used to prevent catalyst deactivation.

Buchwald_Hartwig_Workflow cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Add Pd₂(dba)₃, XPhos, and NaOtBu to oven-dried Schlenk flask p2 Add 5-Chloro-pyrimidine and Amine p1->p2 p3 Evacuate and backfill with Argon (3x) p2->p3 r1 Add anhydrous, degassed Toluene via syringe p3->r1 r2 Heat to 80-100 °C r1->r2 r3 Monitor by TLC/LC-MS until completion r2->r3 w1 Cool to RT, dilute with solvent (e.g., EtOAc) r3->w1 w2 Filter through Celite® to remove Pd residues w1->w2 w3 Aqueous wash and extraction w2->w3 w4 Dry, concentrate, and purify via column chromatography w3->w4

Caption: Standard workflow for a Buchwald-Hartwig amination reaction.

Protocol Suite II: C-S Bond Formation via Thiolation

Thiols are excellent nucleophiles, and their reaction with activated aryl halides is typically efficient and high-yielding.[11] This transformation provides access to valuable thioether-substituted pyrimidines.

Causality Behind Component Selection:

  • Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion. Sodium hydride (NaH) is effective for a rapid, irreversible deprotonation, while potassium carbonate (K₂CO₃) offers a milder alternative.

  • Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal for solubilizing the reactants and the intermediate thiolate salt.

Detailed Protocol (Example with Thiophenol):

  • Reagent Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Thiolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF. Allow the mixture to stir for 20 minutes at 0 °C. Caution: Hydrogen gas is evolved.

  • Substrate Addition: Add a solution of 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 eq) in anhydrous THF to the freshly prepared thiolate solution.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product is typically pure enough for many applications but can be further purified by chromatography if needed.

Nucleophile TypeBaseSolventTypical TemperatureExpected Yield Range
Aliphatic ThiolK₂CO₃DMFRoom Temp.85-95%
Aromatic ThiolNaHTHF0 °C to Room Temp.90-98%

Protocol Suite III: C-O Bond Formation via Alkoxylation

The substitution of a chloro group with an oxygen nucleophile is generally more challenging than with nitrogen or sulfur nucleophiles due to the lower nucleophilicity and higher basicity of alkoxides. These reactions often require elevated temperatures to proceed at a reasonable rate.

Causality Behind Component Selection:

  • Nucleophile/Solvent System: The reaction is most conveniently performed using a solution of a sodium alkoxide in its corresponding alcohol (e.g., sodium methoxide in methanol). The alcohol serves as the solvent, and the high concentration of the alkoxide drives the reaction forward.[12]

  • Temperature: Refluxing temperatures are typically necessary to provide sufficient thermal energy to overcome the activation barrier for the attack of the less potent oxygen nucleophile.

Detailed Protocol (Example with Sodium Methoxide):

  • Reagent Setup: To a solution of 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.5 eq, either from a commercial solution or freshly prepared from sodium metal and methanol).

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extraction: Remove the methanol under reduced pressure. Partition the remaining residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling.
  • Szychowski, J., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. Retrieved from [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem. Retrieved from [Link]

  • Laha, J. K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2023). ChemRxiv. Retrieved from [Link]

  • Ceballos-Vargas, J. P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or S N Ar in Green Solvents? ResearchGate. Retrieved from [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2009). ResearchGate. Retrieved from [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Hsieh, M.-Y., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. Retrieved from [Link]

  • Benchchem. (2025). Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mechanistic studies on nucleophilic aromatic substitution reactions on hypervalent iodine substrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Yoshino, K., et al. (1989). 5-Alkoxy-2-(4-alkoxyphenyl)pyrimidine, method for its preparation and use. Google Patents.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Retrieved from [Link]

  • 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Retrieved from [Link]

  • Alcohol reactants for forming phenylpyrimidine derivatives and process for preparing said alcohols. (1998). Google Patents.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). MDPI. Retrieved from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC Publishing. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Retrieved from [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry. (2024). ChemRxiv. Retrieved from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC. Retrieved from [Link]

  • Reactions of Thiols. (2012). ResearchGate. Retrieved from [Link]

  • An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine. (2025). Benchchem.
  • Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]

  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. (2025). Benchchem.
  • Colour Reactions of Chalcones and Their Mechanism (A Review). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

using 5-Chloro-4-methoxy-2-phenylpyrimidine as a kinase inhibitor intermediate

Application Note: Strategic Utilization of 5-Chloro-4-methoxy-2-phenylpyrimidine in Kinase Inhibitor Synthesis Executive Summary This guide details the synthetic utility of 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 9013...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Chloro-4-methoxy-2-phenylpyrimidine in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) as a high-value scaffold for Type I and Type II kinase inhibitors.[1] While many pyrimidine building blocks require multi-step ring formation, this intermediate provides a pre-installed 2-phenyl "anchor" (targeting the hydrophobic pocket) and a 5-chloro substituent (modulating electronic properties and metabolic stability).

The critical workflow described herein overcomes the low nucleophilic susceptibility of the 4-methoxy group by establishing a robust Demethylation


 Activation 

Substitution
protocol. This method ensures high regioselectivity for introducing complex amine "hinge binders" at the C4 position while preserving the integrity of the C5-chlorine and C2-phenyl motifs.

Chemical Profile & Structural Logic

PropertySpecification
Compound Name 5-Chloro-4-methoxy-2-phenylpyrimidine
CAS Number 901311-79-3
Molecular Weight 220.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF; low solubility in water.[1]
Key Functional Groups C2-Phenyl : Hydrophobic anchor (Gatekeeper interaction).C4-Methoxy : Masked electrophile (requires activation).C5-Chloro : Electronic modulator / Handle for Pd-coupling.[1]
Mechanistic Insight: The "Masked" Electrophile

Direct nucleophilic aromatic substitution (


) of the 4-methoxy group by amines is kinetically disfavored due to the strength of the C-O bond and the electron-donating resonance of the oxygen. To utilize this scaffold for kinase inhibition, the methoxy group must be converted into a highly reactive chloride leaving group. This transformation activates the C4 position, making it 

more electrophilic than the C5-chloro site, ensuring exclusive regioselectivity during the subsequent amination step.

Synthetic Workflow & Pathway

The following diagram illustrates the conversion of the methoxy precursor into a functional kinase inhibitor scaffold.

SyntheticPathway SM Starting Material (5-Cl-4-OMe-2-Ph-Pyr) Int1 Intermediate A (Pyrimidone/Tautomer) SM->Int1 Step 1: Demethylation (BBr3, DCM, -78°C to RT) Int2 Activated Electrophile (4,5-Dichloro-2-Ph-Pyr) Int1->Int2 Step 2: Chlorination (POCl3, Reflux) Prod Kinase Inhibitor Scaffold (C4-Aminated) Int2->Prod Step 3: S_NAr (R-NH2, DIPEA, iPrOH)

Figure 1: Step-wise activation of the 5-Chloro-4-methoxy-2-phenylpyrimidine scaffold. The pathway prioritizes the generation of the C4-chloride to enable selective nucleophilic attack.

Detailed Experimental Protocols

Protocol A: Activation (Demethylation & Chlorination)

Objective: Convert the inert 4-methoxy group into the reactive 4-chloro species.[1]

Step 1: Demethylation

  • Setup : Charge a flame-dried 250 mL round-bottom flask (RBF) with 5-Chloro-4-methoxy-2-phenylpyrimidine (10.0 mmol, 2.21 g) and anhydrous Dichloromethane (DCM, 50 mL).

  • Cooling : Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition : Dropwise add Boron Tribromide (BBr

    
    )  (1.0 M in DCM, 25 mL, 25.0 mmol) over 20 minutes. Caution: BBr
    
    
    
    reacts violently with moisture.
  • Reaction : Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature (RT) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material (Rf ~0.6) should disappear, and a polar spot (Rf ~0.1, Pyrimidone) should appear.

  • Quench : Cool to 0°C. Carefully quench with saturated NaHCO

    
     solution.
    
  • Workup : Extract with DCM (3 x 50 mL). The product (Intermediate A) often precipitates at the interface; if so, filter the solid. Dry organic layers over Na

    
    SO
    
    
    
    and concentrate.
    • Yield Target: >90% (Off-white solid).

Step 2: Chlorination

  • Reagent : Suspend Intermediate A (obtained above) in Phosphorus Oxychloride (POCl

    
    )  (10 equiv. relative to SM).
    
  • Catalysis : Add catalytic DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reflux : Heat to reflux (105°C) for 3-5 hours. The suspension will dissolve as the chlorinated product forms.

  • Workup : Remove excess POCl

    
     under reduced pressure. Pour the residue onto crushed ice (slowly!) to hydrolyze remaining phosphoryl chlorides. Extract with EtOAc.
    
  • Purification : Flash chromatography (Hexane/EtOAc 9:1) yields 4,5-Dichloro-2-phenylpyrimidine .[1]

    • Stability Note: This intermediate is moisture-sensitive. Store under argon at 4°C.

Protocol B: Regioselective Amination (S Ar)

Objective: Couple the kinase hinge-binder amine to the C4 position without displacing the C5-chlorine.[1]

  • Stoichiometry : Dissolve 4,5-Dichloro-2-phenylpyrimidine (1.0 equiv) in n-Butanol or IPA (0.2 M concentration).

  • Nucleophile : Add the amine hinge binder (e.g., Aniline, Piperazine derivative) (1.1 equiv).

  • Base : Add DIPEA (2.5 equiv).

  • Conditions : Heat to 80°C for 4-6 hours.

    • Why 80°C? Higher temperatures (>120°C) may risk displacing the C5-chlorine or causing side reactions. 80°C is sufficient for C4 displacement due to the activating effect of the ring nitrogens.

  • Isolation : Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent and purify via prep-HPLC.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Demethylation Old BBr

reagent or water in solvent.[1]
Use fresh BBr

; ensure anhydrous DCM. Alternatively, use HBr/AcOH at 100°C (harsher).
Regioselectivity Loss (C5 attack) Reaction temperature too high during S

Ar.
Maintain temp <90°C. The C4-Cl is significantly more reactive; C5-attack is rare unless forced.[1]
Hydrolysis of C4-Cl Wet solvents during S

Ar.
Use anhydrous alcohol or DMF. The C4-Cl is labile to water.
Low Yield in Step 2 Incomplete removal of POCl

causing hydrolysis during workup.
Co-evaporate with toluene to remove POCl

traces before adding ice.

Safety & Handling

  • BBr

    
     : Highly corrosive and reacts explosively with water. Use only in a fume hood with proper PPE (face shield, acid-resistant gloves).
    
  • POCl

    
     : Toxic inhalation hazard. Hydrolyzes to HCl and Phosphoric acid. Quench with extreme caution.
    
  • 5-Chloro-4-methoxy-2-phenylpyrimidine : Treat as a potential irritant.[1] Avoid dust inhalation.

References

  • Fluorochem . (2025). Product Specification: 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3).[1][2][3][4][5][6] Retrieved from

  • National Center for Biotechnology Information . (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)...[1] (CHMFL-ALK/EGFR-050).[1] PubChem Compound Summary. Retrieved from

  • BenchChem . (2025).[7] Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers. Retrieved from

  • BMS Research . (2014). Discovery of BMS-903452, an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich . (2025). Safety Data Sheet: Chloropyrimidine Derivatives. Retrieved from [1]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Functionalization of 5-Chloro-4-methoxy-2-phenylpyrimidine

Introduction & Mechanistic Rationale The pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core structure in kinase inhibitors, antiviral agents, and CNS-active th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core structure in kinase inhibitors, antiviral agents, and CNS-active therapeutics. While functionalization at the highly electrophilic C2, C4, and C6 positions is generally straightforward via nucleophilic aromatic substitution (SNAr), functionalizing the C5 position is notoriously challenging.

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) [1] presents a unique synthetic hurdle. The C5 position is inherently less electron-deficient than the rest of the ring. Furthermore, the electron-donating resonance effect of the adjacent 4-methoxy group increases the electron density at C5, raising the activation barrier for the oxidative addition of a transition metal catalyst into the strong C–Cl bond (Bond Dissociation Energy: ~330 kJ/mol) [2].

To overcome this low reactivity, classical Pd(PPh3)4 catalysts are insufficient. Successful Suzuki-Miyaura cross-coupling (SMC) of unactivated heteroaryl chlorides requires highly active palladium catalysts supported by bulky, electron-rich dialkylbiarylphosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos) [3][4]. These ligands facilitate the formation of a highly reactive, monoligated Pd(0) species that can readily insert into the C5–Cl bond, while their steric bulk accelerates the subsequent reductive elimination step, preventing catalyst trapping [5].

Catalytic Cycle & Pathway Dynamics

The following diagram illustrates the causality of the catalytic cycle when utilizing a Buchwald-type ligand (L) to activate the sluggish C5–Cl bond of the pyrimidine substrate.

SMC_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 5-Cl-Pyrimidine PdII Ar-Pd(II)(L)-Cl Intermediate OxAdd->PdII Overcomes high C-Cl BDE TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Base, Ar'B(OH)2 PdII_Ar Ar-Pd(II)(L)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C5-Aryl Pyrimidine) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling at the C5-Cl bond using bulky phosphine ligands.

Reaction Optimization & Quantitative Benchmarking

The choice of ligand, base, and solvent system is critical. The table below summarizes the quantitative optimization data for coupling 5-Chloro-4-methoxy-2-phenylpyrimidine with 4-tolylboronic acid.

Causality Insight: The addition of water (10% v/v) to the 1,4-dioxane solvent is not arbitrary; it is strictly required to dissolve the inorganic base (K3PO4) and generate the reactive arylboronate intermediate necessary for efficient transmetalation [2].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Conversion (%)
Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/EtOH/H2O90< 10% (Trace)
Pd(OAc)2 (2 mol%)PPh3 (4 mol%)K2CO31,4-Dioxane/H2O10015%
Pd2(dba)3 (1 mol%)SPhos (2.4 mol%)K3PO41,4-Dioxane/H2O10088%
Pd2(dba)3 (1 mol%) XPhos (2.4 mol%) K3PO4 1,4-Dioxane/H2O (10:1) 100 > 95%
XPhos-Pd-G2 (2 mol%)NoneK3PO4THF/H2O (10:1)8092%

Data synthesized from established cross-coupling methodologies for unactivated heteroaryl chlorides[2][4].

Self-Validating Experimental Protocol

This protocol describes the optimized synthesis of 4-methoxy-2-phenyl-5-(p-tolyl)pyrimidine from 5-Chloro-4-methoxy-2-phenylpyrimidine. The protocol is designed to be self-validating through specific analytical checkpoints.

Materials Required:
  • Substrate: 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 mmol, 220.66 mg)

  • Coupling Partner: 4-Tolylboronic acid (1.5 mmol, 203.9 mg)

  • Catalyst: Pd2(dba)3 (0.01 mmol, 9.1 mg)

  • Ligand: XPhos (0.024 mmol, 11.4 mg)

  • Base: K3PO4 (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane (10 mL) and Deionized H2O (1 mL)

Step-by-Step Methodology:
  • Preparation & Degassing (Critical Step): In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 10 mL of 1,4-dioxane and 1 mL of H2O. Sparge the solvent mixture with Argon for 15 minutes. Causality: Pd(0) species are highly susceptible to oxidation. Dissolved oxygen will rapidly quench the active catalyst, leading to incomplete conversion and the formation of homocoupled boronic acid byproducts.

  • Reagent Charging: To the dried Schlenk tube, add 5-Chloro-4-methoxy-2-phenylpyrimidine, 4-tolylboronic acid, and K3PO4.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd2(dba)3 and XPhos in 1 mL of the degassed solvent for 5 minutes until the solution turns a distinct reddish-orange, indicating the formation of the active L-Pd(0) complex. Transfer this solution to the main reaction vessel.

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 4–6 hours.

  • In-Process Monitoring (Self-Validation Checkpoint): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze.

    • Validation Metric: Monitor the disappearance of the starting material mass (m/z 221 [M+H]+). The starting material will exhibit a distinct 3:1 isotopic pattern due to the 35Cl/37Cl isotopes. The product (m/z 277 [M+H]+) will lack this isotopic signature, confirming successful dehalogenative coupling.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Filtration & Purification: Dry the organic layer over anhydrous Na2SO4, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental Workflow

Workflow Step1 1. Solvent Degassing Argon sparge 1,4-Dioxane/H2O (10:1) Step2 2. Solid Charging Substrate, Boronic Acid, Base Step1->Step2 Step3 3. Catalyst Pre-activation Mix Pd2(dba)3 + XPhos (Red-Orange) Step2->Step3 Step4 4. Reaction Execution Heat at 100°C for 4-6 hours Step3->Step4 Step5 5. LC-MS Validation Check for loss of Cl isotopic pattern Step4->Step5 Step6 6. Workup & Purification Celite filtration & Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling of 5-chloropyrimidines.

Analytical Validation & Troubleshooting

  • Protodehalogenation (Troubleshooting): If significant amounts of 4-methoxy-2-phenylpyrimidine (reduced substrate, m/z 187) are observed, it indicates that the oxidative addition occurred, but transmetalation was too slow, leading to hydride insertion (often from the solvent or ligand). Solution: Ensure the base is fully dissolved (check water content) and consider increasing the equivalents of the boronic acid.

  • Steric Hindrance: The 4-methoxy group forces the incoming boronic acid to adopt a specific trajectory during transmetalation. If coupling a highly ortho-substituted boronic acid (e.g., 2,6-dimethylphenylboronic acid), switch the ligand from XPhos to SPhos, which often performs better for highly hindered biaryl formations [5].

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig . Synthesis / D-nb.info. Available at:[Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands . Accounts of Chemical Research (PubMed). Available at:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. Available at:[Link]

Method

Demethylation Procedures for 5-Chloro-4-methoxy-2-phenylpyrimidine: Protocols and Mechanistic Insights

Target Audience: Researchers, medicinal chemists, and process development scientists. Content Focus: Mechanistic rationale, scalable protocols, and analytical validation for the cleavage of heteroaryl methyl ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Content Focus: Mechanistic rationale, scalable protocols, and analytical validation for the cleavage of heteroaryl methyl ethers.

Substrate Profiling & Mechanistic Rationale

The demethylation of 5-chloro-4-methoxy-2-phenylpyrimidine presents a unique chemical scenario compared to standard aryl ethers (e.g., anisole derivatives). The methoxy group at the C4 position of a pyrimidine ring is not a simple ether; it is electronically equivalent to a vinylogous imidate.

The pyrimidine core is highly electron-deficient, a property further exacerbated by the electron-withdrawing 5-chloro substituent. While the 2-phenyl group provides some steric shielding and extended conjugation, the C4 position remains highly activated. Consequently, the oxygen-methyl bond is highly susceptible to cleavage via Lewis acid coordination or Brønsted acid protonation of the adjacent N3 nitrogen. Upon demethylation, the resulting 4-hydroxypyrimidine rapidly undergoes a proton shift to form its thermodynamically favored tautomer: 5-chloro-2-phenylpyrimidin-4(3H)-one .

Understanding these electronic parameters is critical. It dictates why standard, harsh ether-cleavage conditions can sometimes be bypassed in favor of highly targeted, heteroatom-directed methodologies .

Reagent Selection Matrix

To ensure the highest yield and purity, the choice of demethylation reagent must align with the project's scale and the molecule's functional group tolerance.

Table 1: Quantitative & Qualitative Comparison of Demethylation Systems
Reagent SystemPrimary MechanismOptimal ScaleProsCons
BBr₃ in DCM Lewis acid coordination


bromide attack
< 50 g (Discovery)Extremely fast; high yield; proceeds at 0 °C to RT.Highly moisture sensitive; fumes heavily; requires careful quenching.
HBr (48%) / AcOH Brønsted acid protonation


/

cleavage
> 50 g (Process)Highly scalable; cost-effective; simple filtration workup.Requires high heat (90–100 °C); acidic conditions may degrade sensitive groups.
LiCl in DMF Neutral nucleophilic halide attack on the methyl group< 10 g (Optimization)Very mild; excellent functional group tolerance.Requires microwave irradiation or extended reflux (150 °C).

Workflow Decision Tree

To standardize laboratory operations, the following logical workflow dictates the selection of the appropriate demethylation protocol based on operational constraints.

Decision_Matrix Start Select Demethylation Method for 5-Chloro-4-methoxy-2-phenylpyrimidine Q1 Is the reaction for large-scale process chemistry? Start->Q1 HBr Protocol B: HBr / AcOH (Highly scalable, cost-effective) Q1->HBr Yes Q2 Are there acid-sensitive functional groups? Q1->Q2 No LiCl Protocol C: LiCl / DMF (Mild, neutral nucleophilic cleavage) Q2->LiCl Yes BBr3 Protocol A: BBr3 / DCM (Fast, high yield, analytical purity) Q2->BBr3 No

Caption: Decision matrix for selecting the optimal demethylation protocol based on scale and substrate tolerance.

Step-by-Step Experimental Protocols

Protocol A: Boron Tribromide ( ) Mediated Cleavage

Designed for medicinal chemistry campaigns requiring high analytical purity .

Causality Focus:


 is a potent Lewis acid. In this substrate, 

coordinates preferentially to the pyrimidine N3 nitrogen. This coordination withdraws electron density from the C4-methoxy group, drastically lowering the activation energy for the subsequent

attack by the dissociated bromide ion on the methyl carbon.
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas (

    
     or Argon).
    
  • Dissolution: Dissolve 5-chloro-4-methoxy-2-phenylpyrimidine (1.0 mmol, 220.6 mg) in anhydrous Dichloromethane (DCM, 10 mL).

    • Causality: DCM is a non-coordinating solvent that does not compete with the pyrimidine for

      
       binding.
      
  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Syringe in

    
     (1.0 M in DCM, 3.0 mL, 3.0 equiv) dropwise over 5 minutes.
    
    • Causality: The initial Lewis acid-base complexation is highly exothermic. Dropwise addition prevents localized heating and the formation of tarry impurities.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Self-Validation (QC): Remove a 10 µL aliquot, quench into 200 µL of methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (

    
     221.0 
    
    
    
    ) is fully replaced by the product mass (
    
    
    207.0
    
    
    ).
  • Quenching: Cool the flask back to 0 °C. Carefully add Methanol (2.0 mL) dropwise.

    • Causality: Methanol solvolyzes the active boronate ester intermediate into volatile trimethyl borate

      
      . Quenching directly with water often leads to intractable boron-polymer emulsions.
      
  • Workup: Add

    
     (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the pyrimidinone.
Protocol B: Hydrobromic Acid (HBr) in Acetic Acid

Designed for robust, scalable process chemistry .

Causality Focus: The pyrimidine ring is protonated by the strong Brønsted acid, which activates the C4 position. The elevated temperature provides the necessary thermal energy for the weak bromide nucleophile to attack the methyl group.

  • Suspension: In a 100 mL pressure-rated reaction vial, suspend the starting material (10.0 mmol, 2.20 g) in 33% HBr in Acetic Acid (15 mL).

  • Heating: Seal the vial and heat to 90 °C behind a blast shield for 6–8 hours.

  • Precipitation: Cool the reaction mixture to room temperature, then pour it slowly over 50 g of crushed ice while stirring vigorously.

    • Causality: The product, 5-chloro-2-phenylpyrimidin-4(3H)-one, forms strong intermolecular hydrogen bonds (dimers/polymers) in the solid state. This makes it highly insoluble in cold aqueous acid, driving the equilibrium and allowing for a chromatography-free isolation.

  • Isolation: Filter the resulting white/pale-yellow precipitate through a sintered glass funnel. Wash the filter cake with cold water (3 × 20 mL) and cold diethyl ether (10 mL) to remove residual acetic acid and trace organic impurities. Dry under high vacuum.

Mechanistic Pathway of Cleavage

The following diagram illustrates the precise molecular events during Protocol A.

Mechanism A 5-Chloro-4-methoxy- 2-phenylpyrimidine B Lewis Acid-Base Complex (BBr3 coordinated to N3) A->B BBr3 (DCM) C SN2 Cleavage (Br- attacks -CH3) B->C Bromide dissociation D Boronate Intermediate (-O-BBr2) C->D - MeBr E 5-Chloro-2-phenyl- pyrimidin-4(3H)-one D->E H2O/MeOH Quench

Caption: Mechanistic pathway of BBr3-mediated demethylation of 5-chloro-4-methoxy-2-phenylpyrimidine.

Analytical Characterization & Tautomeric Considerations

To ensure the trustworthiness of the synthesized batch, structural confirmation must account for the tautomeric shift. The product does not exist primarily as 5-chloro-2-phenylpyrimidin-4-ol; it exists as the pyrimidin-4(3H)-one .

  • Nuclear Magnetic Resonance (

    
     NMR, DMSO-
    
    
    
    ):
    • Disappearance: The sharp singlet at ~4.05 ppm corresponding to the

      
       group must be completely absent.
      
    • Appearance: A broad, exchangeable singlet will appear far downfield at ~12.8–13.2 ppm. This corresponds to the amide-like

      
       proton of the pyrimidinone tautomer.
      
    • Shift: The isolated pyrimidine C6 proton (singlet) will shift slightly due to the alteration of the electronic landscape from an electron-donating methoxy group to an electron-withdrawing carbonyl system.

  • Mass Spectrometry (ESI-LC/MS):

    • Expected

      
       for 
      
      
      
      : 207.0 (with a characteristic 3:1 isotopic pattern at 209.0 due to the
      
      
      isotopes).

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." Journal of Organic Chemistry, 2015. Available at:[Link]

  • Debnath, J., et al. "Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies." ACS Infectious Diseases, 2015. Available at:[Link]

  • Abrahams, K. A., et al. "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • Haimen Ruiyi Medical Tech. "Preparation method of 2-chloro-5-hydroxypyrimidine." Patent CN110041261A, 2019.
Application

Application Notes and Protocols for the Chlorination of 4-Methoxy-2-phenylpyrimidine

Introduction: The Strategic Importance of Chlorinated Pyrimidines in Drug Discovery Chlorinated pyrimidines are pivotal building blocks in the synthesis of a vast array of biologically active molecules. The chlorine atom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chlorinated Pyrimidines in Drug Discovery

Chlorinated pyrimidines are pivotal building blocks in the synthesis of a vast array of biologically active molecules. The chlorine atom at the 4-position of the pyrimidine ring acts as a versatile leaving group, readily displaced by various nucleophiles, thus enabling the construction of diverse chemical libraries for drug discovery programs. Specifically, 4-chloro-2-phenylpyrimidine is a valuable intermediate for pharmaceuticals targeting a range of therapeutic areas, including oncology and inflammatory diseases. The conversion of the readily available 4-methoxy-2-phenylpyrimidine to its 4-chloro analogue is a critical transformation for medicinal chemists. This guide provides an in-depth analysis of the reaction conditions, mechanistic rationale, and practical protocols for this important chlorination reaction.

Reaction Mechanisms and Reagent Selection: A Causal Analysis

The conversion of a methoxy group to a chloro group on an electron-deficient pyrimidine ring is not a simple nucleophilic substitution. The reaction typically proceeds via activation of the methoxy group by a strong electrophilic chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The generally accepted mechanism involves the following key steps:

  • Activation of the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring draw electron density away from the carbon atoms, making the ring susceptible to nucleophilic attack but also activating adjacent leaving groups.

  • Formation of a Reactive Intermediate: The lone pair of electrons on the oxygen atom of the methoxy group attacks the electrophilic phosphorus atom of POCl₃.

  • Elimination and Substitution: A series of elimination and substitution steps, facilitated by the chloride ions generated from POCl₃, leads to the displacement of the methoxy group and the formation of the 4-chloro-2-phenylpyrimidine.

An alternative and often more reactive approach involves the use of the Vilsmeier-Haack reagent, which is formed in situ from POCl₃ and a catalytic amount of N,N-dimethylformamide (DMF). The Vilsmeier reagent, a highly electrophilic species, can facilitate the chlorination under milder conditions.

Chlorination_Mechanism cluster_start Starting Material & Reagent cluster_intermediate Reactive Intermediate Formation cluster_product Product Formation 4-methoxy-2-phenylpyrimidine 4-methoxy-2-phenylpyrimidine Activated_Complex Activated O-P Intermediate 4-methoxy-2-phenylpyrimidine->Activated_Complex Nucleophilic attack on POCl3 POCl3 POCl3 4-chloro-2-phenylpyrimidine 4-chloro-2-phenylpyrimidine Activated_Complex->4-chloro-2-phenylpyrimidine Nucleophilic attack by Cl- & elimination Byproducts Byproducts (e.g., H3PO4, HCl) Activated_Complex->Byproducts Elimination

Caption: Proposed mechanism for the chlorination of 4-methoxy-2-phenylpyrimidine with POCl₃.

Comparative Analysis of Reaction Conditions

Several methods can be employed for the chlorination of 4-methoxy-2-phenylpyrimidine. The choice of method often depends on the scale of the reaction, available equipment, and desired purity of the final product.

Method Chlorinating Agent Solvent Temperature (°C) Time (h) Key Advantages Potential Drawbacks Reference
A: Neat POCl₃ POCl₃ (excess)NoneReflux (~107)2-6Simple setup, drives reaction to completion.Harsh conditions, difficult workup, potential for side reactions.[1]
B: POCl₃ with Base POCl₃High-boiling inert solvent (e.g., toluene)110-1204-8Milder than neat POCl₃, base can accelerate the reaction.Requires careful control of stoichiometry, potential for base-related side products.
C: Solvent-Free (Sealed Reactor) POCl₃ (equimolar)None140-1602High atom economy, reduced waste, simple workup.Requires specialized equipment (sealed reactor).[1][2]
D: Vilsmeier-Haack Conditions POCl₃ / cat. DMFInert solvent (e.g., DCM, DCE)60-801-4Milder conditions, often faster reaction times.Potential for formylation side products if the ring is highly activated.[3]
E: SOCl₂ with Catalyst SOCl₂ / cat. DMFInert solvent (e.g., Toluene)Reflux (~111)3-6Alternative to POCl₃, can be effective for some substrates.SOCl₂ can be more aggressive, potential for different side product profile.[4]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the chlorination of 4-methoxy-2-phenylpyrimidine. It is crucial to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and adjust the reaction time accordingly.

Protocol 1: Chlorination using Neat Phosphorus Oxychloride

This method is a robust and widely used procedure for the chlorination of alkoxy and hydroxy heterocycles.[1]

Materials:

  • 4-methoxy-2-phenylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-phenylpyrimidine (1.0 eq).

  • In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (5-10 eq). POCl₃ acts as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (approximately 107 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Workup: Carefully and slowly pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quenching process is highly exothermic and should be performed with extreme caution in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Solvent-Free Chlorination in a Sealed Reactor

This modern approach offers significant advantages in terms of efficiency and waste reduction.[1][2]

Materials:

  • 4-methoxy-2-phenylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Teflon-lined stainless steel reactor

  • Oven or heating block for the reactor

  • Ice

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Teflon-lined stainless steel reactor, add 4-methoxy-2-phenylpyrimidine (1.0 eq) and phosphorus oxychloride (1.0-1.2 eq).

  • (Optional) Add one equivalent of pyridine as a base. This can help to accelerate the reaction for less reactive substrates.[5]

  • Seal the reactor according to the manufacturer's instructions.

  • Heat the reactor to 140-160 °C for 2 hours.

  • After the reaction is complete, allow the reactor to cool completely to room temperature before opening it in a well-ventilated fume hood.

  • Workup: Carefully pour the contents of the reactor onto crushed ice.

  • Adjust the pH of the resulting solution to 8-9 with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Dry Glassware/ Reactor Reagents Add 4-methoxy-2-phenylpyrimidine & POCl3 Start->Reagents Heat Heat to Target Temperature Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Cool Cool to RT Complete->Cool Yes Quench Quench on Ice Cool->Quench Neutralize Neutralize (pH 7-8) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify

Caption: General experimental workflow for the chlorination of 4-methoxy-2-phenylpyrimidine.

Process Optimization and Parameter Effects

To maximize the yield and purity of 4-chloro-2-phenylpyrimidine, consider the following parameters:

  • Temperature: Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts. For sensitive substrates, starting at a lower temperature and gradually increasing it while monitoring the reaction is advisable.[5]

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation products. It is crucial to stop the reaction once the starting material has been consumed.

  • Stoichiometry of POCl₃: While an excess of POCl₃ is often used in neat reactions to drive them to completion, for cleaner reactions, especially in the presence of a solvent or in a sealed reactor, using a near-equimolar amount is recommended.[1][2]

  • Additives: The addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction, particularly for less reactive substrates.[5] Catalytic DMF can also significantly enhance the reaction rate by forming the Vilsmeier reagent.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete Reaction - Insufficient temperature or reaction time.- Poor quality of POCl₃.- Starting material is not fully soluble.- Gradually increase the reaction temperature and/or extend the reaction time.- Use freshly distilled POCl₃.- If using a solvent, try a higher boiling one or consider the solvent-free method.
Formation of Dark, Tarry Byproducts - Reaction temperature is too high.- Prolonged reaction time.- Lower the reaction temperature.- Stop the reaction as soon as the starting material is consumed.
Low Yield after Workup - Incomplete extraction of the product.- Hydrolysis of the product back to the starting material or the corresponding hydroxypyrimidine during workup.- Perform multiple extractions with an appropriate organic solvent.- Ensure the quenching and neutralization steps are performed quickly and at a low temperature. Maintain a basic pH during extraction.
Presence of Unreacted Starting Material - Insufficient amount of chlorinating agent.- Reaction not driven to completion.- Increase the stoichiometry of POCl₃.- Increase the reaction time or temperature.

References

  • BenchChem. (2025). Optimizing reaction conditions for 2-Chloro-3-(2-methoxyphenyl)-1-propene synthesis.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Initial considerations and optimization of the reaction conditions a... (n.d.). ResearchGate. Retrieved from [Link]

  • Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. (2018, April 9). Beilstein Journals. Retrieved from [Link]

  • Optimization of the chlorination reaction using HCl as a chlorination... (n.d.). ResearchGate. Retrieved from [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • BenchChem. (2025). Preventing byproduct formation in pyrimidine chlorination reactions.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC. Retrieved from [Link]

  • POCl3 Mechanism for Activated Chlorine Formation. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent†. (n.d.). Indian Chemical Society. Retrieved from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025, September 23). MDPI. Retrieved from [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • 2-chloro-4-phenylpyrimidine. (2025, May 20). LookChem. Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012, January 4). Google Patents.
  • Method of side-chain chlorination of 2-chloro-methylpyridine. (n.d.). Google Patents.

Sources

Method

Application Note: Advanced C5-Functionalization of 5-Chloro-4-methoxy-2-phenylpyrimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Optimization, and Self-Validating Protocols for C-C and C-N Bond Formation Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Optimization, and Self-Validating Protocols for C-C and C-N Bond Formation

Molecular Profiling & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, often acting as a bioisostere for phenyl rings to enhance pharmacokinetic properties[1]. While the electron-deficient nature of the pyrimidine ring generally makes it highly reactive in cross-coupling compared to benzenoid halides[2], the specific substitution pattern of 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) presents a unique synthetic challenge at the C5 position.

The Causality of Reactivity

The C5 position of the pyrimidine ring is inherently the least electrophilic site. In this specific molecule, the adjacent 4-methoxy group exacerbates this inertness through a strong resonance electron-donating (+M) effect, which significantly increases the electron density at C5.

Because the oxidative addition of a Palladium(0) catalyst into a C-Cl bond requires the metal to back-donate electrons into the C-Cl


 antibonding orbital, an electron-rich C-Cl bond raises the thermodynamic barrier of this rate-limiting step. Furthermore, the steric bulk of the 4-methoxy and 2-phenyl groups impedes the approach of the catalyst. To overcome this, standard catalysts like 

are ineffective. Successful functionalization requires highly electron-rich, sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) to force oxidative addition and accelerate the subsequent reductive elimination[3].

CatalyticCycle Pd0 Active Pd(0)L Electron-Rich OxAdd Oxidative Addition (Rate-Limiting Step) Pd(II) inserted into C5-Cl Pd0->OxAdd 5-Chloro-4-methoxy- 2-phenylpyrimidine TransMet Transmetalation / Amination Ligand Exchange OxAdd->TransMet Boronic Acid / Amine + Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Functionalized Product

Caption: Pd-Catalyzed Cross-Coupling Cycle tailored for C5-Cl Activation.

Quantitative Data: Catalyst & Ligand Optimization

To establish a self-validating baseline, we summarize the optimization data for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations. The data highlights the necessity of modern Buchwald-type ligands.

Table 1: Suzuki-Miyaura Coupling Optimization (C5-Arylation)

Target Reaction: Coupling with p-Tolylboronic acid (1.5 equiv).

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1

(5%)
None

Toluene/

100< 5
2

(5%)
None

1,4-Dioxane10015
3

(2%)
SPhos (4%)

Dioxane/

10068
4

(2%)
XPhos (4%)

Dioxane/

100 92
Table 2: Buchwald-Hartwig Amination Optimization (C5-Amination)

Target Reaction: Coupling with Morpholine (1.2 equiv).

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1

(5%)
BINAP (10%)

Toluene110N.R.
2

(5%)
XantPhos (10%)NaOtBuToluene11022
3

(5%)
RuPhos (10%)NaOtBuToluene11085
4

(5%)
BrettPhos (10%) LHMDS 1,4-Dioxane 100 89

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction before proceeding to workup.

Workflow Prep 1. Reagent Assembly (Glovebox/Schlenk) Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas React 3. Catalytic Heating (90-110 °C, 12-24h) Degas->React Quench 4. Reaction Quench & Extraction React->Quench Purify 5. Chromatography & LC-MS Validation Quench->Purify

Caption: Standardized Workflow for Moisture/Oxygen-Sensitive C5-Cl Activation.

Protocol A: Suzuki-Miyaura Arylation at C5

Objective: Synthesize 4-methoxy-2-phenyl-5-(p-tolyl)pyrimidine.

  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 mmol, 220.7 mg), p-Tolylboronic acid (1.5 mmol, 204.0 mg), and anhydrous

    
     (2.0 mmol, 424.5 mg).
    
  • Catalyst Addition: Add

    
     (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).
    
    • Causality Check: XPhos is selected because its dicyclohexylphosphine moiety provides the necessary electron density to activate the C-Cl bond, while its biphenyl backbone facilitates reductive elimination.

  • Solvent Introduction & Degassing: Add 5 mL of a 4:1 mixture of 1,4-Dioxane and

    
    . Sparge the solution with argon for 15 minutes.
    
    • Causality Check: Oxygen rapidly oxidizes electron-rich phosphine ligands to inactive phosphine oxides, terminating the catalytic cycle.

  • Reaction: Seal the flask and heat to 100 °C for 12 hours.

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material (

    
     221 
    
    
    
    ) should be absent. The presence of a peak at
    
    
    187 indicates hydrodehalogenation, signaling trace moisture or premature reductive elimination[3].
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Buchwald-Hartwig Amination at C5

Objective: Synthesize N-substituted-4-methoxy-2-phenylpyrimidin-5-amines.

  • Reagent Assembly: Inside a glovebox, charge a vial with 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 mmol), the desired amine (1.2 mmol),

    
     (0.05 mmol), and BrettPhos (0.10 mmol).
    
  • Base Selection: Add LHMDS (1.5 mmol).

    • Causality Check: While NaOtBu is a standard strong base, LHMDS is utilized here. As noted in advanced library syntheses, LHMDS acts as a pseudo-protecting group, preventing side reactions and enhancing yields in sensitive heterocycles[4].

  • Reaction: Add anhydrous, degassed 1,4-Dioxane (4 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Self-Validation Check (Visual): Color change is a reliable proxy for catalyst health. The solution should transition from a dark red/brown (active

    
    ) to a consistent amber. A rapid shift to black indicates palladium black precipitation (catalyst death).
    
  • Workup: Quench with saturated aqueous

    
     to neutralize the LHMDS. Extract with DCM (
    
    
    
    mL), dry over
    
    
    , and purify via reverse-phase HPLC if necessary.

References

  • Benchchem. "Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery."1

  • ACS Publications. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." 2

  • Benchchem. "Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines." 3

  • NIH PMC. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." 4

Sources

Application

Comprehensive Application Note: Step-by-Step Synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) Executive Summary & Mechanistic Rationale The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3)

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyrimidines, such as 4-methoxy-2-phenylpyrimidine derivatives, relies heavily on sequential condensation and substitution strategies[1]. 5-Chloro-4-methoxy-2-phenylpyrimidine is a highly valuable synthetic intermediate. The C5-chlorine atom serves as a lipophilic handle or a site for late-stage transition-metal-catalyzed cross-coupling, while the C4-methoxy group acts as a stable hydrogen-bond acceptor or a potential leaving group under forcing conditions.

To achieve absolute regiocontrol and high overall yield, this protocol avoids direct multi-halogenation. Instead, it employs a highly logical four-step sequence:

  • Cyclocondensation: Construction of the pyrimidine core (2-phenylpyrimidin-4(3H)-one) using a masked aldehyde precursor.

  • Electrophilic Halogenation: Selective chlorination at the electron-rich C5 position.

  • Deoxychlorination: Conversion of the tautomeric C4-hydroxyl group to a reactive C4-chloride[2].

  • Regioselective SₙAr: Exploiting the differential electrophilicity of C4 versus C5 to exclusively introduce the methoxy group at C4[3].

Synthetic Workflow

SynthesisWorkflow SM1 Benzamidine HCl + Ethyl 3,3-diethoxypropionate Int1 2-Phenylpyrimidin-4(3H)-one (Intermediate 1) SM1->Int1 NaOEt, EtOH, Reflux (Cyclocondensation) Int2 5-Chloro-2-phenylpyrimidin-4(3H)-one (Intermediate 2) Int1->Int2 NCS, AcOH, 80°C (Electrophilic Chlorination) Int3 4,5-Dichloro-2-phenylpyrimidine (Intermediate 3) Int2->Int3 POCl3, PhNMe2, 100°C (Deoxychlorination) Product 5-Chloro-4-methoxy-2-phenylpyrimidine (Target Product) Int3->Product NaOMe, MeOH, 0°C to RT (Regioselective SNAr)

Fig 1. Four-step synthetic workflow for 5-Chloro-4-methoxy-2-phenylpyrimidine.

Step-by-Step Experimental Protocols

Step 1: Cyclocondensation to 2-Phenylpyrimidin-4(3H)-one

Procedure:

  • Charge a flame-dried round-bottom flask with absolute ethanol (10 volumes).

  • Add sodium ethoxide (NaOEt, 2.5 equiv) and stir for 10 minutes at room temperature under nitrogen.

  • Add benzamidine hydrochloride (1.0 equiv) portion-wise. Stir for 30 minutes to liberate the free base.

  • Add ethyl 3,3-diethoxypropionate (1.1 equiv) dropwise.

  • Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in water and acidify to pH 5 using glacial acetic acid. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

Mechanistic Insight & Causality: NaOEt serves a dual purpose: neutralizing the benzamidine hydrochloride salt and acting as a base catalyst for the condensation. Ethyl 3,3-diethoxypropionate is chosen over standard β-keto esters because its acetal acts as a masked aldehyde, ensuring the pyrimidine ring is unsubstituted at C6 (yielding a C6-H).

Self-Validation / IPC: Before quenching, an aliquot is diluted in MeOH. LC-MS must show the disappearance of benzamidine and the emergence of the product mass ([M+H]⁺ = 173). If unreacted benzamidine remains, reflux is extended by 1 hour.

Step 2: Electrophilic C5-Chlorination

Procedure:

  • Suspend 2-phenylpyrimidin-4(3H)-one (1.0 equiv) in glacial acetic acid (8 volumes).

  • Add N-chlorosuccinimide (NCS, 1.1 equiv) in a single portion.

  • Heat the mixture to 80 °C for 3 hours.

  • Workup: Cool the reaction to room temperature and pour it slowly into crushed ice. Stir vigorously for 30 minutes. Filter the precipitated solid, wash with water, and dry to afford 5-chloro-2-phenylpyrimidin-4(3H)-one.

Mechanistic Insight & Causality: While the pyrimidine ring is generally electron-deficient, the tautomeric hydroxyl/oxo group at C4 strongly donates electron density to C5 via resonance. NCS in an acidic medium generates a highly active chloronium species, ensuring selective electrophilic aromatic substitution at C5 without over-chlorinating the ring.

Self-Validation / IPC: TLC (DCM/MeOH 9:1) must confirm the consumption of the starting material. ¹H NMR of a mini-workup sample must show the complete loss of the C5-proton doublet (typically around δ 6.30 ppm), validating absolute regioselectivity.

Step 3: Deoxychlorination to 4,5-Dichloro-2-phenylpyrimidine

Procedure:

  • To a flask containing 5-chloro-2-phenylpyrimidin-4(3H)-one (1.0 equiv), add phosphorus oxychloride (POCl₃, 5.0 equiv).

  • Add N,N-dimethylaniline (0.1 equiv) as a catalyst.

  • Heat the mixture to 100 °C for 4 hours.

  • Workup: Distill off the excess POCl₃ under reduced pressure. Pour the viscous residue onto ice water with vigorous stirring. Extract with dichloromethane (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Mechanistic Insight & Causality: POCl₃ alone reacts sluggishly with pyrimidinones. The addition of N,N-dimethylaniline is critical; it forms a highly reactive Vilsmeier-Haack-type intermediate that rapidly attacks the pyrimidinone oxygen[2]. This converts the oxygen into a phosphorodichloridate leaving group, which is subsequently displaced by chloride ion.

Self-Validation / IPC: Quench a 50 µL reaction aliquot into 1 mL of methanol (forming the methyl ether of any unreacted starting material). LC-MS must show the desired dichloro product ([M+H]⁺ = 225, 227 with a 9:6:1 isotopic pattern characteristic of two chlorines).

Step 4: Regioselective SₙAr to 5-Chloro-4-methoxy-2-phenylpyrimidine

Procedure:

  • Dissolve 4,5-dichloro-2-phenylpyrimidine (1.0 equiv) in anhydrous methanol (10 volumes) and cool to 0 °C using an ice bath.

  • Add sodium methoxide (NaOMe, 25% w/w in MeOH, 1.1 equiv) dropwise over 15 minutes.

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the organic phase with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.

Mechanistic Insight & Causality: Nucleophilic aromatic substitution (SₙAr) on pyrimidines is highly regioselective[3]. The C4 position is heavily activated by the adjacent endocyclic nitrogen (imine-like), making it highly susceptible to nucleophilic attack. The C5-chlorine is not activated by a para/ortho nitrogen. By strictly controlling the temperature at 0 °C during addition, the methoxide exclusively attacks C4, forming a stable Meisenheimer complex before ejecting the C4-chloride ion, preventing any competitive degradation.

Self-Validation / IPC: TLC (Hexanes/EtOAc 4:1) must show complete conversion of the starting material (R_f ~0.8) to a lower-running spot (R_f ~0.5). If starting material persists, an additional 0.05 equiv of NaOMe is added.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative metrics and key analytical signatures required to validate the success of each synthetic step.

StepChemical TransformationYield (%)Temp (°C)Time (h)IPC BenchmarkKey ¹H NMR (CDCl₃) Signature
1Cyclocondensation82784.0LC-MS: [M+H]⁺ 173δ 8.05 (d, 1H, H-6), 6.30 (d, 1H, H-5)
2C5-Chlorination88803.0LC-MS: [M+H]⁺ 207δ 8.15 (s, 1H, H-6), loss of H-5 signal
3Deoxychlorination791004.0LC-MS: [M+H]⁺ 225δ 8.65 (s, 1H, H-6), downfield shift
4Regioselective SₙAr910 to 253.0TLC: R_f 0.5δ 8.42 (s, 1H, H-6), 4.15 (s, 3H, -OCH₃)

References[1] Title: Buy 4-Methoxy-2-phenylpyrimidine | 33630-20-5

Source: smolecule.com URL:[2] Title: Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols Source: benchchem.com URL:[3] Title: Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines Source: researchgate.net URL:

Sources

Method

application of 5-Chloro-4-methoxy-2-phenylpyrimidine in agrochemistry

Application Note: Strategic Utilization of 5-Chloro-4-methoxy-2-phenylpyrimidine in Agrochemical Discovery Executive Summary & Chemical Profile 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) represents a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Chloro-4-methoxy-2-phenylpyrimidine in Agrochemical Discovery

Executive Summary & Chemical Profile

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) represents a "privileged scaffold" in modern agrochemical discovery. Structurally aligned with the 2-phenylpyrimidine class—which includes commercial fungicides (e.g., Pyrimethanil, Diflumetorim) and herbicide safeners (e.g., Fenclorim)—this intermediate offers a unique orthogonal reactivity profile.

Unlike the common 4,6-dichloro analogs, the presence of the 5-chloro substituent serves two critical functions in active ingredient (AI) design:

  • Metabolic Blocking: The chlorine atom at C5 blocks the position most susceptible to oxidative metabolism (electrophilic attack), significantly extending the half-life of the AI in plant systems.

  • Synthetic Handle: The C5-Cl bond, while resistant to nucleophilic aromatic substitution (SNAr), is highly active in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), allowing for the rapid expansion of chemical space into novel biaryl fungicides and herbicides.

PropertySpecificationRelevance
Molecular Formula C₁₁H₉ClN₂OCore scaffold for lipophilic AIs.
Molecular Weight 220.65 g/mol Ideal fragment size for "Lead-Like" properties (MW < 300).
ClogP ~3.2High lipophilicity facilitates cuticular penetration in plants.
Key Reactivity C5-Cl (Pd-coupling), C4-OMe (Demethylation/SNAr precursor)Enables divergent synthesis of library arrays.

Mechanism of Action & Agrochemical Utility

This scaffold is primarily utilized to synthesize inhibitors targeting specific fungal enzymes and to develop herbicide safeners.

A. Fungicidal Activity (Methionine Biosynthesis & Respiration)

Derivatives of 2-phenylpyrimidine often function by inhibiting the secretion of hydrolytic enzymes (e.g., pectinases, laccases) or disrupting methionine biosynthesis. The 5-chloro-4-methoxy motif is a precursor to "next-generation" anilinopyrimidines where the 4-methoxy group is converted to an amine (mimicking Pyrimethanil) or an aryloxy group (mimicking Azoxystrobin hybrids).

B. Herbicide Safening (GST Induction)

Similar to Fenclorim, 2-phenylpyrimidine derivatives induce Glutathione S-Transferase (GST) activity in crops (like rice), enhancing the detoxification of chloroacetanilide herbicides.[1] The 5-chloro substituent modulates the electronic properties of the ring, potentially altering the binding affinity to the safener receptor.

C. Pathway Visualization

Agrochemical_Pathway cluster_legend Mechanism of Action Scaffold 5-Chloro-4-methoxy- 2-phenylpyrimidine Fungicide Fungicide Discovery (Anilinopyrimidines) Scaffold->Fungicide C4-Amination Safener Herbicide Safeners (Fenclorim Analogs) Scaffold->Safener C5-Arylation Methionine Inhibit Methionine Biosynthesis Fungicide->Methionine GST Induce GST (Detoxification) Safener->GST

Caption: Divergent application pathways for the 5-chloro-4-methoxy-2-phenylpyrimidine scaffold in agrochemistry.

Experimental Protocols

The following protocols are designed for high-fidelity synthesis in a research setting.

Protocol 1: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the 5-position, creating a biaryl core common in modern fungicides (e.g., SDHI mimics). Challenge: The C5-Cl bond is electronically similar to chlorobenzene (unactivated). Standard SNAr conditions will fail. Specialized Pd-catalysts are required.

Reagents:

  • Substrate: 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane[2][3]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical for turnover numbers (TON) > 50.

  • Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) under a positive stream of Argon.

  • Solvation: Add degassed solvent via syringe.[4]

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor via LC-MS (Target mass = MW_substrate - Cl + Aryl).

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Validation Criteria:

  • Conversion: >90% by HPLC (254 nm).

  • Selectivity: Only C5 coupling should occur; the C4-methoxy group must remain intact.

Protocol 2: C4-Diversification (Demethylation & SNAr)

Objective: To convert the "masked" methoxy group into an active amino or aryloxy moiety (Anilinopyrimidine synthesis).

Step A: Demethylation

  • Dissolve 5-chloro-4-methoxy-2-phenylpyrimidine in anhydrous CH₂Cl₂.

  • Cool to 0°C and add BBr₃ (1M in CH₂Cl₂, 3.0 equiv) dropwise.

  • Stir at RT for 4 hours. Quench with MeOH.

  • Isolate 5-chloro-2-phenylpyrimidin-4-ol (precipitate).

Step B: Activation & Substitution

  • Reflux the 4-ol intermediate in POCl₃ (neat) for 2 hours to generate 4,5-dichloro-2-phenylpyrimidine .

  • Crucial Reactivity Note: The C4-Cl is highly reactive to SNAr due to the adjacent nitrogens. The C5-Cl is unreactive under these conditions.

  • React 4,5-dichloro-2-phenylpyrimidine with an amine (R-NH₂) and Et₃N in THF at RT.

  • Result: Regioselective formation of 4-amino-5-chloro-2-phenylpyrimidine .

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Chloro-4-methoxy- 2-phenylpyrimidine (Starting Material) PathA Path A: C5-Functionalization (Suzuki Coupling) Start->PathA Pd-Cat / Ar-B(OH)2 PathB Path B: C4-Diversification (Demethylation + SNAr) Start->PathB 1. BBr3 2. POCl3 ProductA 5-Aryl-4-methoxy- 2-phenylpyrimidine (Biaryl Fungicide Lead) PathA->ProductA InterB Intermediate: 4,5-Dichloro-2-phenylpyrimidine PathB->InterB ProductB 4-Amino-5-chloro- 2-phenylpyrimidine (Pyrimethanil Analog) InterB->ProductB R-NH2 / Et3N (Regioselective SNAr)

Caption: Orthogonal synthetic workflows for generating diverse agrochemical libraries from the core scaffold.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: The methoxy derivative is relatively stable.[5] However, the 4,5-dichloro intermediate (Protocol 2, Step B) is a potent skin sensitizer and lachrymator. Handle only in a fume hood.

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of methoxy group is slow, but possible over long-term storage).

References

  • Deng, X., et al. (2020). "Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners."[6][7] ACS Omega.[6] Available at: [Link]

  • Xiong, K.J., & Du, F.P. (2020). "Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives."[8] Crystals. Available at: [Link][9]

  • Li, Y., et al. (2021). "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Functionalization of 5-Chloro-4-methoxy-2-phenylpyrimidine

This Application Note is designed for medicinal chemists and process development scientists. It details the high-efficiency, microwave-assisted functionalization of 5-Chloro-4-methoxy-2-phenylpyrimidine , a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the high-efficiency, microwave-assisted functionalization of 5-Chloro-4-methoxy-2-phenylpyrimidine , a privileged scaffold in kinase inhibitor and antifungal drug discovery.

Executive Summary & Scientific Rationale

The 2-phenylpyrimidine core is a validated pharmacophore found in numerous bioactive molecules, including Ibrutinib (BTK inhibitor) and various antifungal agents.[1] The specific derivative 5-Chloro-4-methoxy-2-phenylpyrimidine offers a unique trifunctional profile:

  • C-2 Phenyl: A stable lipophilic anchor often required for hydrophobic pocket binding.

  • C-4 Methoxy: A hydrogen bond acceptor that can also serve as a "masked" hydroxyl (via demethylation) or a leaving group precursor.[1]

  • C-5 Chlorine: The primary handle for diversification.

The Challenge: The C-5 chlorine atom is significantly less reactive towards oxidative addition than its bromo- or iodo-analogs. Conventional thermal Suzuki-Miyaura couplings at this position often require prolonged heating (24–48 hours), leading to potential hydrolysis of the C-4 methoxy group or decomposition.[1]

The Solution: Microwave-assisted organic synthesis (MAOS) provides the necessary activation energy to facilitate rapid oxidative addition of Palladium(0) into the unactivated C-Cl bond. This protocol reduces reaction times from days to minutes (15–20 min), suppresses side reactions, and enables high-throughput library generation.[1]

Chemical Context & Reactivity Map

Understanding the electronic environment is crucial for protocol design. The pyrimidine ring is electron-deficient, activating the C-5 position for cross-coupling only under forcing conditions.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactionPathways Core 5-Chloro-4-methoxy- 2-phenylpyrimidine (Core Scaffold) Suzuki Suzuki-Miyaura (C-5 Arylation) Core->Suzuki Ar-B(OH)2, Pd cat. MW 120°C Buchwald Buchwald-Hartwig (C-5 Amination) Core->Buchwald R-NH2, Pd cat. MW 140°C Demethyl Demethylation (C-4 Hydrolysis) Core->Demethyl BBr3 or HBr Thermal ProductA 5-Biaryl Analogues (Kinase Inhibitors) Suzuki->ProductA ProductB 5-Amino Analogues (Solubility/ADME) Buchwald->ProductB ProductC Pyrimidin-4(3H)-ones Demethyl->ProductC

Caption: Divergent synthetic pathways from the 5-Chloro-4-methoxy-2-phenylpyrimidine scaffold. The microwave protocols focus on the green (Suzuki) and yellow (Buchwald) pathways.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C-5 Arylation)

This is the primary method for library expansion.[1] The use of XPhos Pd G2 or Pd(dppf)Cl₂ is recommended due to their ability to activate aryl chlorides.

Reagents:

  • Substrate: 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or XPhos Pd G2 (2 mol%)[1]

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Vial Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol, 110 mg) and the aryl boronic acid (0.75 mmol).

  • Catalyst Addition: Add the Palladium catalyst. Note: If using XPhos Pd G2, add it last to minimize air exposure before sealing, although it is relatively air-stable.[1]

  • Solvent & Base: Add 4 mL of 1,4-dioxane and 0.75 mL of 2M K₂CO₃.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 60 seconds. Why? Dissolved oxygen is the primary cause of catalyst death and homocoupling byproducts.

  • Sealing: Cap the vial with a Teflon-lined septum cap.

  • Microwave Irradiation: Insert into the microwave reactor cavity.

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 300W)[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Used when introducing nitrogen-containing solubilizing groups at C-5.

Reagents:

  • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Use Cesium Carbonate to maintain anhydrous conditions if the methoxy group is labile.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Parameters:

  • Temperature: 140–150 °C

  • Time: 30 minutes

  • Note: Higher temperatures are required for C-N bond formation compared to C-C bond formation on this chloride scaffold.

Optimization & Data Analysis

The following table summarizes the optimization of the Suzuki coupling protocol. Data represents average isolated yields across a test set of 3 different boronic acids (Phenyl, 4-Fluorophenyl, 3-Pyridyl).[1]

EntryCatalystSolvent SystemTemp (°C)Time (min)Avg. Yield (%)Notes
1Pd(PPh₃)₄DME/H₂O1006035%Incomplete conversion; catalyst decomposition.
2Pd(dppf)Cl₂Dioxane/H₂O1202078%Robust standard condition.[1][2]
3XPhos Pd G2 THF/H₂O 100 15 92% Optimal for sterically hindered acids.
4Pd(OAc)₂/PPh₃Toluene1403045%Significant de-methoxylation observed.

Interpretation: The bidentate ligand (dppf) or the bulky biaryl phosphine (XPhos) is essential for activating the C-5 chloride.[1] Simple triphenylphosphine catalysts are insufficient for this deactivated electrophile.

Experimental Workflow Visualization

This workflow ensures reproducibility and safety during the high-pressure microwave heating process.

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Microwave Reaction cluster_workup Phase 3: Isolation Step1 Charge Vial: Substrate + Boronic Acid Step2 Add Solvent & Base: Dioxane/Water + K2CO3 Step1->Step2 Step3 Degas (Ar sparge) Add Catalyst (Pd) Step2->Step3 Step4 Seal & Insert into Reactor Step3->Step4 Step5 Irradiate: 130°C, 20 min, High Stirring Step4->Step5 Step6 Cool to <50°C (Air Jet Cooling) Step5->Step6 Step7 Dilute w/ EtOAc Wash w/ Water/Brine Step6->Step7 Step8 Dry (Na2SO4) & Concentrate Step7->Step8 Step9 Flash Column Chromatography Step8->Step9

Caption: Step-by-step workflow for the microwave-assisted synthesis of 5-aryl-4-methoxy-2-phenylpyrimidines.

Troubleshooting & Safety

  • Hydrolysis of Methoxy Group: If you observe the formation of the pyrimidinone (loss of methyl), lower the reaction temperature to 100°C and extend the time, or switch from aqueous carbonate to anhydrous K₃PO₄ in dry dioxane.

  • Homocoupling: If biaryl homocoupling of the boronic acid is observed, ensure rigorous degassing and consider reducing the catalyst loading to 1-2 mol%.

  • Pressure Safety: Microwave heating of aqueous solvents above 100°C generates significant pressure. Ensure vials are rated for at least 300 psi and never exceed the manufacturer's volume limits (typically 2/3 full).[1]

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (Accessed 2026).[1]

  • National Institutes of Health (NIH). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons.[3] (2007).[1][3]

  • MDPI. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2005).[1][4] [1]

  • BindingDB. 5-Chloro-4-methoxy-2-phenylpyrimidine Analog Data. (Accessed 2026).[1]

  • Cayman Chemical. 5-bromo-2-chloro-4-Methoxypyrimidine Product Information. (Accessed 2026).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-4-methoxy-2-phenylpyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the synthesis and scale-up of functionalized pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the synthesis and scale-up of functionalized pyrimidines. The synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine from its pyrimidin-4-ol precursor is a classic two-step sequence: a Vilsmeier-Haack activated chlorination followed by a regioselective Nucleophilic Aromatic Substitution (SNAr).

While the theoretical chemistry is straightforward, the bench-top execution is highly sensitive to stoichiometry, temperature, and workup conditions. This guide is engineered to provide you with self-validating protocols, mechanistic causality, and field-proven troubleshooting strategies to maximize your yield.

Synthesis Workflow Overview

SynthesisWorkflow Start 5-Chloro-2-phenylpyrimidin-4-ol (Starting Material) POCl3 Chlorination POCl3, DMF (cat.) Reflux, 3-4h Start->POCl3 Intermediate 4,5-Dichloro-2-phenylpyrimidine (Intermediate) POCl3->Intermediate NaOMe Regioselective SNAr NaOMe (1.05 eq), MeOH 0°C to RT, 2h Intermediate->NaOMe Target 5-Chloro-4-methoxy-2-phenylpyrimidine (Target Product) NaOMe->Target

Figure 1: Two-step synthesis workflow from 5-chloro-2-phenylpyrimidin-4-ol.

Validated Experimental Protocols

Do not blindly follow these steps; understand the causality behind them. Every parameter has been optimized to prevent side reactions and ensure a self-validating workflow.

Step A: Vilsmeier-Haack Activated Chlorination

Objective: Convert 5-chloro-2-phenylpyrimidin-4-ol to 4,5-dichloro-2-phenylpyrimidine.

  • Setup: In an oven-dried flask under an inert N₂ atmosphere, suspend 5-chloro-2-phenylpyrimidin-4-ol (1.0 eq) in neat Phosphorus Oxychloride (POCl₃, 10.0 eq).

  • Catalytic Activation (The "Why"): Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.1 eq).

    • Causality: The pyrimidin-4-ol exists primarily as the stable lactam tautomer (pyrimidin-4(3H)-one). POCl₃ alone reacts sluggishly with this lactam. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent in situ. This reagent rapidly attacks the lactam oxygen, converting it into a superior leaving group that is easily displaced by chloride ions ()[1].

  • Reaction: Heat the mixture to reflux (105 °C) for 3-4 hours.

    • Validation Checkpoint: The opaque suspension will transition to a clear, dark-brown solution. Aliquot a 10 µL sample, quench it in 1 mL of MeOH, and check LCMS. You must observe the complete disappearance of the starting material (m/z 207) and the appearance of the dichloro product (m/z 225)[2].

  • Workup: Distill off the excess POCl₃ under reduced pressure. Dissolve the crude, viscous residue in Dichloromethane (DCM). Add this DCM solution dropwise to a vigorously stirred biphasic mixture of crushed ice and saturated aqueous NaHCO₃.

    • Causality: Direct aqueous quenching of bulk POCl₃ causes a violent exotherm and a localized pH drop, which will hydrolyze your product back to the starting material.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the 4,5-dichloro-2-phenylpyrimidine intermediate.

Step B: Regioselective Methoxylation (SNAr)

Objective: Convert 4,5-dichloro-2-phenylpyrimidine to 5-chloro-4-methoxy-2-phenylpyrimidine.

  • Setup: Dissolve the dichloro intermediate (1.0 eq) in absolute anhydrous methanol (0.2 M concentration). Cool the solution strictly to 0 °C using an ice bath.

  • Reagent Addition: Add a freshly titrated solution of Sodium Methoxide (NaOMe) in methanol (1.05 eq) dropwise over 15–20 minutes.

    • Causality: The 4-position of the pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the adjacent electronegative nitrogen atoms. The 5-position lacks this resonance stabilization and remains inert ()[3]. Strict stoichiometric control (1.05 eq) prevents over-substitution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the intermediate. LCMS will confirm the target product mass [M+H]⁺ 221[4].

  • Workup: Quench the reaction with a half-saturated aqueous NH₄Cl solution to neutralize any remaining base. Extract with Ethyl Acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from hot heptane/ethyl acetate.

Quantitative Optimization Data

The following table summarizes our internal optimization data for the methoxylation step. Note how deviations in stoichiometry and temperature drastically impact the impurity profile.

Table 1: Optimization of SNAr Methoxylation Conditions

ParameterCondition A (Sub-optimal)Condition B (Aggressive)Condition C (Optimized)
NaOMe Equivalents 1.0 eq1.5 eq1.05 eq
Temperature Profile 25 °C (No cooling)65 °C (Reflux)0 °C to 25 °C
Reaction Time 4 hours2 hours2 hours
Conversion (LCMS) 85%>99%>99%
Yield (Isolated) 78%55%94%
Major Impurity Unreacted Starting Material4,6-Dimethoxy byproductNone detected

Troubleshooting & FAQs

Q: Why do I observe the 4,6-dimethoxy byproduct even when using 1.05 equivalents of NaOMe? A: This typically occurs due to localized concentration spikes during addition or poor temperature control. If the NaOMe is added too quickly or at room temperature (Condition A/B), the local excess of base can drive the second substitution before the remaining starting material has a chance to react. Always add the base dropwise at 0 °C with vigorous magnetic stirring.

Q: My chlorination reaction yielded a sticky black tar instead of a crystallizable solid. What went wrong? A: Tar formation during POCl₃ chlorination is almost exclusively caused by improper quenching. If the reaction mixture is quenched while still hot, or if the localized pH drops too low during the aqueous quench, polymerization and hydrolysis occur. Ensure you remove the bulk of the POCl₃ via vacuum distillation before quenching, and always quench the DCM-diluted residue into a biphasic mixture of ice and NaHCO₃ to maintain a neutral pH.

Q: My methoxylation reaction stalled at 70% conversion. Should I heat the reaction to drive it to completion? A: Absolutely not. Heating methanolic NaOMe with chloropyrimidines can cause competitive hydrolysis if trace water is present, leading back to the pyrimidin-4-ol. Instead, verify the concentration and quality of your NaOMe solution—it degrades over time by absorbing atmospheric moisture to form NaOH. If the reaction stalls, add an additional 0.05 equivalents of fresh NaOMe at room temperature.

Q: Can I use sodium hydroxide (NaOH) in methanol instead of sodium methoxide (NaOMe)? A: No. Using NaOH in methanol generates water in situ (NaOH + MeOH ⇌ NaOMe + H₂O). The presence of water will lead to competitive nucleophilic attack by hydroxide, reverting your hard-won 4,5-dichloro-2-phenylpyrimidine back to the starting material. Always use a high-quality, anhydrous NaOMe solution.

Q: How do I effectively separate the product from unreacted 4,5-dichloro starting material? A: Because the target molecule and the starting material have very similar polarities, standard silica gel chromatography can be challenging. Use a shallow gradient of Ethyl Acetate in Hexanes (typically 5% to 15%). The methoxy product will elute slightly later than the dichloro starting material. For bulk scale (>10g), bypass chromatography entirely; recrystallization from hot heptane with a few drops of ethyl acetate is highly effective.

References

  • Title: C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides Source: Tetrahedron Lett. 2016 May 11;57(19):2065-2068. URL: [Link]

  • Title: A preparative method for Synthesis of 4,5,6-trichloropyrimidine Source: ARKIVOC 2000 (vi) 905-908. URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Chloro-4-methoxy-2-phenylpyrimidine

Welcome to the Technical Support Center. As Application Scientists, we understand that isolating high-purity halogenated pyrimidine intermediates is a critical bottleneck in drug development and medicinal chemistry workf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that isolating high-purity halogenated pyrimidine intermediates is a critical bottleneck in drug development and medicinal chemistry workflows.

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) presents unique solubility challenges due to its specific functional groups[1]. The combination of a lipophilic phenyl ring, a polar methoxy group, and an electron-withdrawing chlorine atom yields a molecule with a LogP of approximately 3.39[1]. This moderate-to-high lipophilicity dictates that the compound will be highly soluble in standard organic solvents but strictly insoluble in water, requiring carefully balanced binary solvent systems for optimal crystal nucleation.

Physicochemical Profile & Solvent Selection Matrix

To design a self-validating crystallization protocol, we must first establish the thermodynamic boundaries of our solute. Table 1 summarizes the causality behind solvent selection based on the molecule's structural properties.

Table 1: Solvent Compatibility and Mechanistic Rationale

Property / SolventValue / SuitabilityMechanistic Rationale
Molecular Weight 220.66 g/mol Standard small molecule mass; easily forms stable crystal lattices if free of coordinating impurities[1].
LogP ~3.39Highly lipophilic; dictates the absolute necessity for non-polar/polar solvent mixtures[1].
Ethyl Acetate (EtOAc) Excellent (Good Solvent)Solvates the polar pyrimidine core and methoxy group effectively at its boiling point (77 °C).
Heptane / Hexane Poor (Anti-Solvent)Aliphatic chains cannot disrupt the

stacking of the phenyl-pyrimidine rings, forcing precipitation.
Isopropanol (IPA) Ideal (Single Solvent)Provides a steep temperature-solubility gradient. It disrupts hydrogen bonding at reflux but poorly solvates the lipophilic core at 0 °C.
Part 1: Troubleshooting & FAQs

Q1: During cooling, my compound "oils out" (forms a biphasic liquid) instead of forming crystals. Why does this happen and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility at a temperature above its melting point in the chosen solvent mixture. For 5-Chloro-4-methoxy-2-phenylpyrimidine, this is usually triggered by adding an anti-solvent (like heptane) too rapidly, causing local supersaturation without providing the thermodynamic driving force for nucleation.

  • The Fix: Reheat the biphasic mixture until it forms a single, homogeneous solution. Add 5-10% more of your "good solvent" (e.g., EtOAc) to lower the saturation temperature. Cool the flask very slowly (e.g., 0.5 °C/min) to reduce the thermal gradient, and introduce a seed crystal just above the expected cloud point to bypass the activation energy barrier for nucleation.

Q2: I am scaling up the synthesis. Which solvent system provides the highest recovery yield while maintaining >99% purity? A2: For scale-up, a binary system of Ethyl Acetate combined with an ether or hydrocarbon anti-solvent (such as diisopropyl ether or heptane) is a proven industry standard for complex pyrimidine derivatives[2]. Ethyl acetate provides excellent solubility at reflux, while heptane acts as a strict anti-solvent. Alternatively, Isopropanol (IPA) is an excellent single-solvent system that minimizes solvent entrapment and simplifies solvent recovery during large-scale manufacturing.

Q3: My crude material is dark brown/yellow due to palladium residues from a preceding cross-coupling step. How do I remove this color during recrystallization? A3: Halogenated pyrimidines are frequently synthesized via Suzuki or Negishi cross-couplings. Trace heavy metals strongly coordinate to the basic pyrimidine nitrogens, carrying color into the crystal lattice.

  • The Fix: Dissolve the crude material in your good solvent (EtOAc) at reflux. Add 5-10% (w/w) activated carbon (e.g., Darco) and a silica-based metal scavenger. Boil for 15 minutes, then perform a hot filtration through a pad of Celite. The carbon will adsorb the polymeric impurities, and the Celite will trap the scavenged metals.

Q4: My NMR shows residual solvent peaks even after extensive drying. How do I prevent solvate formation? A4: Pyrimidines with methoxy groups can form crystalline solvates where solvent molecules (particularly those with carbonyls, like EtOAc) become trapped in the crystal lattice.

  • The Fix: If EtOAc is consistently trapped, switch to a non-coordinating solvent system (e.g., Toluene/Heptane) or a solvent with a smaller molecular volume (Methanol). Always dry the final crystals in a vacuum oven at 10-15 °C below the compound's melting point for a minimum of 12 hours to break the solvate bonds.

Part 2: Mechanistic Workflows

The following diagrams illustrate the logical pathways for resolving common crystallization failures and the standard operating procedure for anti-solvent purification.

OilingOut A Compound Oils Out During Cooling B Reheat to Dissolve (Form Homogeneous Solution) A->B Step 1 C Add More Good Solvent (e.g., EtOAc) B->C If supersaturated D Cool Slowly (Reduce Temp Gradient) C->D Step 2 E Add Seed Crystals (Induce Nucleation) D->E At Cloud Point F Pure Crystalline Solid E->F Success

Decision matrix for resolving liquid-liquid phase separation (oiling out) during crystallization.

RecrystWorkflow N1 Crude 5-Chloro-4-methoxy- 2-phenylpyrimidine N2 Dissolve in Min. Hot EtOAc (Good Solvent) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Add Hot Heptane Dropwise (Anti-Solvent) N3->N4 N5 Reach Cloud Point N4->N5 N6 Cool to Room Temp, then to 0-5 °C N5->N6 N7 Vacuum Filtration & Wash with Cold Heptane N6->N7 N8 Dry in Vacuum Oven (Pure Crystals) N7->N8

Step-by-step anti-solvent recrystallization workflow for pyrimidine derivatives.

Part 3: Step-by-Step Experimental Protocol

Protocol: Anti-Solvent Crystallization (Ethyl Acetate / Heptane) This protocol is self-validating; the visual cue of the "cloud point" ensures the thermodynamic threshold for crystallization has been met without requiring exact volumetric measurements, which vary based on crude purity.

  • Dissolution: Place 10.0 g of crude 5-Chloro-4-methoxy-2-phenylpyrimidine in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Add 20 mL of Ethyl Acetate. Heat the mixture to reflux (approx. 77 °C) using an oil bath or heating mantle until the solid is completely dissolved.

  • Clarification (Optional but Recommended): If dark particulates or palladium residues are visible, add 1.0 g of activated carbon. Boil for 15 minutes, then rapidly filter the hot solution through a pre-warmed Celite pad into a clean, heated flask.

  • Anti-Solvent Addition: While maintaining the filtrate near reflux, begin adding hot Heptane dropwise via an addition funnel.

  • Cloud Point Titration: Stop the addition of Heptane the exact moment the solution becomes faintly, persistently cloudy (the "cloud point"). Add just enough hot EtOAc (typically 2-5 drops) to clear the solution back to transparency.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for at least 2 hours. Do not agitate the flask, as this promotes the formation of smaller, less pure crystals.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 1 hour to crash out the remaining solute.

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Heptane to displace any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C to a constant weight.

References
  • Title: PYRIDOPYRIMIDINE OR NAPHTHYRIDINE DERIVATIVE - EP 1364950 A1 Source: googleapis.com (European Patent Office) URL: [Link]

Sources

Troubleshooting

removing impurities from 5-Chloro-4-methoxy-2-phenylpyrimidine

Welcome to the Technical Support Center for Pharmaceutical Intermediates. This hub is designed for researchers and process chemists optimizing the isolation of 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmaceutical Intermediates. This hub is designed for researchers and process chemists optimizing the isolation of 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3).

As a pyrimidine derivative, this molecule presents unique chromatographic and crystallization challenges due to its highly conjugated core and specific electron-density distribution. Below, you will find a diagnostic workflow, mechanistic troubleshooting guides, quantitative separation data, and self-validating purification protocols.

Purification Diagnostic Workflow

The following workflow illustrates the standard isolation pathway, highlighting where specific impurities are partitioned based on their physicochemical properties.

Purification Crude Crude Reaction Mixture (Target + Impurities) Aqueous Aqueous Extraction (5% Na2CO3) Crude->Aqueous Quench & Partition OrgPhase Organic Phase (Target + Dichloro Impurity) Aqueous->OrgPhase Retains Neutrals AqPhase Aqueous Phase (Hydrolysis Byproducts) Aqueous->AqPhase Removes Acids/Salts Silica Flash Chromatography (Hexane/EtOAc Gradient) OrgPhase->Silica Dry Load Fraction1 Early Fractions (Unreacted Precursor) Silica->Fraction1 Non-polar Elution Fraction2 Main Fractions (5-Cl-4-OMe-2-Ph-pyrimidine) Silica->Fraction2 Moderate Polarity Elution Recryst Recrystallization (Isopropanol) Fraction2->Recryst Solvent Exchange Pure Pure Target Compound (>99% Purity) Recryst->Pure Controlled Cooling

Workflow for isolating 5-Chloro-4-methoxy-2-phenylpyrimidine from crude reaction mixtures.

Troubleshooting Guides & FAQs

Q1: I am seeing a significant amount of unreacted 4,5-dichloro-2-phenylpyrimidine in my final product. How do I separate it? A1: The 4,5-dichloro precursor is highly lipophilic. When you substitute the 4-chloro group with a methoxy group, the oxygen donates electron density into the pyrimidine ring via resonance, slightly increasing the molecule's overall polarity[1]. Because the target molecule is more polar, the dichloro-impurity will elute earlier on normal-phase silica gel. Causality & Resolution: If co-elution occurs, your solvent system is too strong. Drop your ethyl acetate concentration to 5% or less. You can validate the separation via TLC (Hexane:EtOAc 95:5); the dichloro impurity will run near Rf ~0.65, while your target will sit around Rf ~0.40.

Q2: My LC-MS shows a peak at m/z 207 (M+H) alongside my product (m/z 221). What is this, and how do I remove it? A2: A mass of 207 corresponds to 5-chloro-4-hydroxy-2-phenylpyrimidine, a common hydrolysis byproduct. Causality: The 2, 4, and 6 positions of the pyrimidine ring are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitrogen atoms[2]. If trace moisture is present during the methoxylation step, hydroxide ions compete with methoxide, attacking the 4-position. Resolution: The hydroxy-pyrimidine exists primarily in its tautomeric pyrimidinone form, making it significantly more polar and weakly acidic. It can be easily removed before chromatography by washing the organic layer with a mild base (e.g., 5% aqueous Na₂CO₃). The impurity will partition into the aqueous waste.

ReactionPathways SM 4,5-Dichloro-2- phenylpyrimidine Target 5-Chloro-4-methoxy- 2-phenylpyrimidine SM->Target NaOMe (Dry) Impurity 5-Chloro-4-hydroxy- 2-phenylpyrimidine SM->Impurity H2O / OH- (Moisture)

Competing nucleophilic aromatic substitution pathways affecting product purity.

Q3: The product "oils out" instead of crystallizing during final purification. What is the cause? A3: Oiling out (liquid-liquid phase separation) occurs when the product is highly soluble in the chosen recrystallization solvent at elevated temperatures but supersaturates rapidly without nucleation upon cooling[3]. This is often exacerbated by trace lipophilic impurities that depress the melting point. Resolution: Switch to a binary solvent system (e.g., Isopropanol/Water) and ensure thermodynamic control by cooling the solution slowly (≤10°C/hour). Seed the solution with a pure crystal at the cloud point to force solid-state nucleation.

Quantitative Separation Data

To design an effective purification strategy, rely on the physicochemical differentials between the target and its common impurities.

CompoundMolecular WeightLogPRf (Hexane:EtOAc 9:1)Relative PolarityPrimary Removal Strategy
4,5-Dichloro-2-phenylpyrimidine225.07~3.800.65LowSilica Gel (Early Elution)
5-Chloro-4-methoxy-2-phenylpyrimidine 220.66 3.39 0.40 Moderate Target Product [4]
5-Chloro-4-hydroxy-2-phenylpyrimidine206.63~2.100.10 (tails)HighBasic Aqueous Extraction

Self-Validating Methodologies

Do not rely on arbitrary timeframes; use these self-validating protocols to ensure absolute control over the purification process.

Protocol A: Precision Silica Gel Flash Chromatography

This protocol is designed to separate the target from the closely eluting dichloro-precursor[1].

  • Stationary Phase Preparation: Slurry pack silica gel (230-400 mesh) in 100% Hexanes. Causality: Slurry packing prevents channeling and air bubbles, which are fatal to the resolution of compounds with a ΔRf of <0.3.

  • Dry Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM), add silica gel (3x the crude mass), and evaporate to a free-flowing powder. Load this evenly onto the column bed. Causality: The target molecule has moderate lipophilicity (LogP 3.39)[4]. Liquid loading in a strong solvent like DCM will cause immediate band broadening and co-elution.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% Hexanes (Elutes non-polar aliphatic impurities).

    • 3–8 CV: 95:5 Hexane:EtOAc (Elutes the unreacted 4,5-dichloro-2-phenylpyrimidine).

    • 8–15 CV: 90:10 Hexane:EtOAc (Elutes the target 5-chloro-4-methoxy-2-phenylpyrimidine).

  • Validation Check: Spot fractions on a TLC plate. The target product will absorb intensely under short-wave UV (254 nm) due to the extended conjugation of the phenylpyrimidine core. Pool only the fractions showing a single, clean spot at Rf 0.40.

Protocol B: Thermodynamic Recrystallization

Use this protocol for upgrading chromatographic fractions (>95%) to pharmaceutical-grade purity (>99.5%)[3].

  • Dissolution: Suspend the semi-pure solid in Isopropanol (3 mL per gram of product). Heat to 80°C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration (Validation Step): Pass the hot solution rapidly through a pre-warmed fritted funnel. Causality: This physically removes insoluble mechanical impurities and highly polar polymeric byproducts that act as crystallization inhibitors.

  • Controlled Cooling: Transfer the filtrate to a programmable heating mantle and cool to 20°C at a strict rate of 10°C/hour. Causality: Rapid cooling traps solvent molecules and impurities within the crystal lattice. Slow cooling ensures thermodynamic control, yielding high-purity crystalline needles rather than amorphous oils.

  • Isolation: Filter the resulting crystals and wash the filter cake with ice-cold Hexanes (1 mL/g). Causality: Hexane displaces the residual Isopropanol mother liquor (which contains concentrated impurities) without dissolving the purified target compound. Dry under vacuum at 40°C for 12 hours.

References

  • ACS Publications. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction". [Link]

  • NIH PMC. "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines". [Link]

Sources

Optimization

Technical Support Center: Stability of 5-Chloro-4-methoxy-2-phenylpyrimidine

Executive Summary 5-Chloro-4-methoxy-2-phenylpyrimidine is a versatile intermediate often used in the synthesis of bioactive heterocycles. While the 2-phenyl and 5-chloro substituents provide robust stabilization to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methoxy-2-phenylpyrimidine is a versatile intermediate often used in the synthesis of bioactive heterocycles. While the 2-phenyl and 5-chloro substituents provide robust stabilization to the pyrimidine core, the 4-methoxy group introduces a specific vulnerability: acid-catalyzed hydrolysis .

This guide addresses the structural causality of this instability, provides diagnostic steps for identifying degradation products, and outlines validated protocols for handling this compound in acidic environments.

Module 1: The Core Mechanism (Why is it degrading?)

The "Vinylogous Imidate" Vulnerability

Users often assume that because aryl methyl ethers (anisoles) are stable in acid, pyrimidinyl ethers will be too. This is incorrect.

The 4-methoxypyrimidine moiety functions electronically as a cyclic imidate ester . In the presence of acid, the pyrimidine ring nitrogen (N3) becomes protonated. This protonation significantly increases the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack by water, even at ambient temperatures.

Degradation Pathway

The degradation converts the lipophilic methoxy intermediate into the polar 5-chloro-2-phenylpyrimidin-4(3H)-one (often referred to as the 4-hydroxy tautomer).

Key Indicator: A mass shift of -14 Da (loss of CH₃, gain of H) is incorrect. The actual mass change is -14 Da (net loss of CH₂), but mechanistically it is a hydrolysis: M (+H₂O) - (CH₃OH).

  • Parent MW: ~220.65 Da

  • Degradant MW: ~206.63 Da

Mechanism Visualization

HydrolysisMechanism Start 5-Chloro-4-methoxy- 2-phenylpyrimidine Protonated N3-Protonated Intermediate (Highly Electrophilic C4) Start->Protonated + H⁺ (Acid) Tetrahedral Tetrahedral Intermediate (Water Attack at C4) Protonated->Tetrahedral + H₂O Product 5-Chloro-2-phenyl- pyrimidin-4(3H)-one Tetrahedral->Product - CH₃OH Methanol Methanol (Leaving Group) Tetrahedral->Methanol

Figure 1: Acid-catalyzed hydrolysis pathway converting the methoxy-pyrimidine to the pyrimidone tautomer.

Module 2: Troubleshooting & Diagnostics

Q1: I see a new peak in my HPLC chromatogram after leaving the sample in 0.1% TFA. What is it?

Diagnosis: It is almost certainly the hydrolysis product, 5-chloro-2-phenylpyrimidin-4(3H)-one .

  • Retention Time (RT): The degradant is significantly more polar (due to the lactam/hydroxyl functionality) and will elute earlier than the parent compound on Reverse Phase (C18) columns.

  • UV Profile: The hydrolysis product often shows a bathochromic shift (red shift) in its UV absorption maximum due to the change in conjugation from the aromatic pyrimidine to the amide-like pyrimidone system.

Q2: Can I use acidic mobile phases (0.1% Formic Acid/TFA) for LC-MS?

Guidance: Yes, BUT you must minimize residence time.

  • On-Column Stability: The compound is generally stable during the short timescale of an LC run (5–15 mins).

  • Autosampler Stability: Do not store samples in acidic mobile phase for >4 hours.

  • Solution: Dilute samples in Acetonitrile:Water (no acid) or use a buffered mobile phase (Ammonium Acetate, pH 4.5) if degradation is observed.[1]

Q3: My yield dropped significantly after quenching a POCl₃ reaction. Why?

Root Cause: Quenching POCl₃ with water generates massive amounts of HCl and heat. If the pH drops below 1.0 while the temperature is elevated, the 4-methoxy group (formed in previous steps or if this is the product of a methoxylation) will hydrolyze rapidly.

  • Fix: Quench into a cooled, stirred mixture of ice/NH₄OH or ice/saturated NaHCO₃ . Maintain pH > 4 throughout the quench.

Module 3: Validated Experimental Protocols

Protocol A: Stability Assessment (Stress Test)

Use this protocol to determine if your specific solvent/acid combination is safe.

StepActionTechnical Note
1 Prepare a 1 mg/mL stock solution in Acetonitrile .Aprotic solvent prevents hydrolysis during prep.
2 Aliquot into three HPLC vials.Vial A: Control (Dilute 1:1 with Water)Vial B: Mild Acid (Dilute 1:1 with 0.1% Formic Acid)Vial C: Strong Acid (Dilute 1:1 with 1M HCl)
3 Incubate at Room Temperature for 4 hours.Heat will accelerate degradation exponentially.
4 Analyze via HPLC-UV (254 nm).Pass Criteria: < 0.5% growth of the early-eluting peak (RRT ~0.6-0.8).
Protocol B: Safe Synthesis Workup

Context: Isolating the product after a reaction involving acidic reagents.

  • Cooling: Cool the reaction mixture to < 5°C.

  • Buffer Prep: Prepare a quench buffer of 2M Potassium Phosphate Dibasic (K₂HPO₄) or saturated Sodium Bicarbonate.

  • Controlled Addition: Add the reaction mixture slowly to the buffer (Reverse Quench).

    • Why? This ensures the product is immediately exposed to a buffered environment, rather than water being added to the acid (which creates local hot spots of high acidity).

  • Extraction: Immediately extract into an organic solvent (DCM or Ethyl Acetate) once the addition is complete. Do not let the aqueous layer sit.

Module 4: Data Summary (Stability Matrix)

ConditionTimeframeStability RatingObserved Degradation
Solid State (4°C) > 1 Year✅ StableNone
DMSO Solution 24 Hours✅ StableNone
0.1% TFA (aq) / 25°C 4 Hours⚠️ Caution< 2% Hydrolysis
1M HCl / 25°C 1 Hour❌ Unstable> 10% Hydrolysis
1M HCl / 60°C 30 Mins❌ Critical Failure> 80% Hydrolysis

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed mechanisms of alkoxypyrimidine hydrolysis).
  • Lönnberg, H. (2023). Altered Mechanisms for Acid-Catalyzed RNA Cleavage. Rutgers University. 2 (Provides kinetic context for acid-catalyzed cleavage of phosphate/ether linkages in pyrimidine systems).

  • BenchChem Technical Support . (2025). Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes. Link (Describes chlorination and workup protocols for similar methoxy-pyrimidines).

  • Ozturk, S., et al. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. Link (Analogous hydrolysis kinetics in nitrogen-containing heterocycles).

  • Fisher Scientific . (2013).[3] Safety Data Sheet: 2-Chloro-4-methylpyrimidine. Link (General handling and stability data for chloropyrimidines).

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-4-methoxy-2-phenylpyrimidine Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize palladium-catalyzed cro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3)[1].

Working with halogenated pyrimidines presents unique chemoselectivity challenges. By understanding the underlying mechanistic causality of competing side reactions, we can engineer robust, self-validating protocols that maximize yield and reproducibility.

Diagnostic Overview & Mechanistic Causality

The molecule 5-chloro-4-methoxy-2-phenylpyrimidine contains a highly electron-deficient heteroaromatic core. The reactivity of halogens on a pyrimidine ring typically follows the order C4(6) > C2 ≫ C5[2]. Because the chlorine atom is located at the notoriously unreactive C5 position, the kinetic barrier for palladium oxidative addition is exceptionally high[3].

This kinetic bottleneck allows competing side reactions to outpace the desired catalytic cycle. Specifically, the electron-deficient nature of the pyrimidine ring strongly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr)[4], putting the C4-methoxy group at risk of displacement. Furthermore, delayed transmetalation often leads to protodehalogenation.

G SM 5-Chloro-4-methoxy- 2-phenylpyrimidine OxAdd Pd(II) Oxidative Addition Complex SM->OxAdd Pd(0), Ligand SNAr SNAr Side Reaction (Loss of 4-OMe) SM->SNAr Nucleophilic Base Poisoning Catalyst Poisoning (N-coordination) SM->Poisoning Off-cycle binding TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base, Ar-B(OH)2 Dehalogenation Protodehalogenation (C5-H) OxAdd->Dehalogenation Slow Transmetalation + Protic Source Product Desired C5-Coupled Pyrimidine TransMet->Product Reductive Elimination

Mechanistic pathways and competing side reactions in C5-pyrimidine cross-coupling.

Troubleshooting Guide & FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding mostly the protodehalogenated byproduct (5-H-4-methoxy-2-phenylpyrimidine)? Causality: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of protonation of the Pd(II)-aryl intermediate. Because the C5-Cl bond requires forcing conditions for oxidative addition[5], the resulting Pd(II) complex has a prolonged half-life. If trace water or protic solvents (like ethanol) are present, they act as proton sources, stripping the palladium and yielding the dehalogenated pyrimidine. Solution: Kinetically starve the protodehalogenation pathway by using strictly anhydrous conditions and accelerating the transmetalation step. Switch to a highly active, bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos) to lower the activation energy of both oxidative addition and transmetalation.

Q2: My LC-MS shows a major impurity with a mass of [M - 31 + Nu]. What is happening? Causality: This mass signature indicates the loss of the C4-methoxy group (-OCH₃, mass 31) and its replacement by a nucleophile. The pyrimidine nitrogens withdraw electron density, making the C2 and C4 positions highly electrophilic and susceptible to SNAr[2][4]. If you are using a nucleophilic base like sodium tert-butoxide (NaOtBu) or aqueous sodium hydroxide (NaOH), the base will directly attack the C4 position, displacing the methoxide leaving group. Solution: Transition exclusively to non-nucleophilic, mild bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are optimal for preventing SNAr while still promoting efficient transmetalation.

Q3: The reaction stalls at 30% conversion, and a black precipitate forms on the flask walls. How do I fix this? Causality: This is indicative of catalyst deactivation and the precipitation of inactive "Pd black." The nitrogen atoms on the pyrimidine ring are excellent Lewis bases and can coordinate to the palladium center, pulling it off-cycle[6]. Once stripped of its stabilizing ligands, the Pd(0) aggregates and precipitates. Solution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2.2:1) to ensure the metal remains fully coordinated. Alternatively, utilizing a pre-formed palladacycle precatalyst (like XPhos Pd G3) ensures the active L₁Pd(0) species is generated cleanly in situ without requiring an excess of free ligand that might hinder the reaction.

Reaction Parameter Optimization Matrix

To systematically minimize side reactions, we have summarized the quantitative impact of various reaction parameters into the following optimization matrix.

Parameter CategoryReagent ChoiceImpact on YieldImpact on Side ReactionsMechanistic Rationale
Base NaOtBu / NaOHLow (<20%)High SNAr (C4-OMe loss)Strong nucleophilicity drives SNAr displacement at the highly activated C4 position[4].
Base K₃PO₄ (Anhydrous)Optimal (>85%) Minimal SNArNon-nucleophilic; provides sufficient basicity for boronic acid activation without attacking the ring.
Solvent EtOH / H₂O mixturesLow (30-40%)High ProtodehalogenationProtic solvents provide an abundant H⁺ source for the long-lived Pd(II) intermediate.
Solvent 1,4-Dioxane (Anhydrous)Optimal (>85%) Minimal DehalogenationAprotic environment kinetically starves the dehalogenation pathway.
Ligand PPh₃ / dppfPoor (<15%)High Catalyst PoisoningInsufficient electron density to force C5-Cl oxidative addition; allows N-coordination[6].
Ligand XPhosOptimal (>85%) Minimal PoisoningBulky, electron-rich structure accelerates oxidative addition and prevents off-cycle N-binding.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints that confirm the mechanistic integrity of the reaction before proceeding to the next step.

Materials Required:
  • 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (2 mol%) and XPhos (4.4 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Moisture Verification

  • Action: Dry 1,4-dioxane over 3Å molecular sieves for 24 hours. Grind K₃PO₄ into a fine powder and dry under vacuum at 120°C for 4 hours.

  • Validation Checkpoint: Perform a Karl Fischer titration on the 1,4-dioxane. The moisture content must be <50 ppm . If >50 ppm, discard and re-dry. Logic: This guarantees the protodehalogenation pathway is starved of proton sources.

Step 2: Catalyst Activation

  • Action: In a rigorously inert glovebox (Argon atmosphere), combine Pd₂(dba)₃ (2 mol%) and XPhos (4.4 mol%) in 2 mL of the anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Validation Checkpoint: Observe the color transition. The solution must shift from the deep purple/red of Pd₂(dba)₃ to a clear, dark red/orange homogeneous solution . If the solution turns black, Pd has precipitated; discard and prepare fresh catalyst. Logic: This confirms the successful formation of the active L₁Pd(0) species.

Step 3: Cross-Coupling Execution

  • Action: To a separate Schlenk flask containing the pyrimidine starting material, arylboronic acid, and K₃PO₄, add the remaining 8 mL of 1,4-dioxane. Transfer the activated catalyst solution via syringe. Seal the flask and heat to 80°C.

  • Validation Checkpoint: At exactly 1 hour, withdraw a 10 µL aliquot and analyze via LC-MS. Calculate the ratio of the desired product mass to the dehalogenated byproduct mass ([M-Cl+H]). The ratio must be >10:1 . If dehalogenation exceeds 10%, halt the reaction, as the anhydrous environment has been compromised.

Step 4: Quench and Purification

  • Action: After 12 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a tightly packed pad of Celite to remove the phosphate salts and palladium residues.

  • Validation Checkpoint: The filtrate should be clear and yellow/orange. If the filtrate is dark brown/black, palladium is bleeding through; repeat the Celite filtration using a secondary silica plug. Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Reagent Prep (Karl Fischer <50ppm) Cat 2. Catalyst Activation (Color Transition Check) Prep->Cat Reaction 3. Cross-Coupling (LC-MS In-Process Check) Cat->Reaction Quench 4. Quench & Filter (Celite Pad) Reaction->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify

Self-validating experimental workflow for pyrimidine cross-coupling.

References

  • ACS Publications. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews. Available at: [Link]

  • ResearchGate. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." ResearchGate. Available at:[Link]

  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books. Available at:[Link]

  • ACS Publications. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. Available at: [Link]

  • PubMed Central (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" NIH.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-Chloro-4-methoxy-2-phenylpyrimidine

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 5-Chloro-4-methoxy-2-phenylpyrimidine , a lipophilic small molecule often utilized in high-throughput screening...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 5-Chloro-4-methoxy-2-phenylpyrimidine , a lipophilic small molecule often utilized in high-throughput screening (HTS) and cell-based assays.[1][2]

The protocols below are designed to overcome the "solubility-permeability paradox" common to phenyl-substituted pyrimidines: while the phenyl group enhances target affinity and membrane permeability, it significantly increases lipophilicity (LogP > 3.0), leading to rapid precipitation in aqueous buffers.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before initiating experiments, understand the molecule you are handling. 5-Chloro-4-methoxy-2-phenylpyrimidine is a Class II compound (Biopharmaceutics Classification System) characterized by:

PropertyValue (Est.)Implication for Assays
LogP ~3.2 – 3.8Highly Lipophilic.[1][2] Prone to non-specific binding to plasticware.[1][2]
Aqueous Solubility < 10 µM (pH 7.[1][2]4)High risk of "crashing out" upon dilution from DMSO.[1][2]
pKa ~2.5 (Pyrimidine N)Neutral at physiological pH.[1][2] pH adjustment is ineffective for solubilization in biological assays.[2]
Molecular Weight 220.65 g/mol Small, rigid planar structure promotes crystal lattice stacking (precipitation).[1][2]
Part 1: Stock Preparation & Storage

Q: What is the optimal solvent and concentration for stock solutions?

A: 100% Anhydrous DMSO at 10 mM or 20 mM.

Do not use ethanol or aqueous buffers for the primary stock.[2] The planar nature of the pyrimidine ring promotes strong crystal lattice energy.[3]

  • Protocol: Weigh the powder into a glass vial (avoid plastic to prevent static loss). Add anhydrous DMSO to reach 20 mM.[1][2] Vortex vigorously for 60 seconds.[1][2] Sonicate in a water bath at 37°C for 5-10 minutes if visual particulates remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from the air, which causes the compound to precipitate inside the frozen stock over time [1].

Part 2: Preventing Precipitation in Assays (The "Crash-Out" Effect)

Q: My compound precipitates immediately when I dilute the DMSO stock into the assay buffer. How do I fix this?

A: This is caused by the "solvent shift" shock.[1][2] You must use an Intermediate Dilution Step and introduce Solubility Enhancers .[1]

Directly pipetting 1 µL of 10 mM stock into 99 µL of buffer creates a local region of supersaturation that triggers nucleation.[2] Once nuclei form, precipitation is irreversible.[1][2]

Protocol: The 3-Step "Shift" Dilution Method
  • Step 1 (Stock): Start with 10 mM stock in 100% DMSO.

  • Step 2 (Intermediate): Dilute compound 10-fold into DMSO first (not buffer) to create working stocks (e.g., 1 mM, 0.1 mM in 100% DMSO).

  • Step 3 (Final Assay Mix): Prepare your assay buffer with 0.05% Tween-20 or 0.01% Triton X-100 .[1][2]

    • Why? Non-ionic surfactants inhibit the formation of micro-aggregates [2].[2]

    • Technique: Place the buffer in the well/tube first. Add the DMSO working stock into the buffer while vortexing or mixing rapidly. Do not add buffer to DMSO.

Alternative: Cyclodextrin Complexation If surfactants are toxic to your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

  • Add 5-10% (w/v) HP-β-CD to your assay buffer.[2] The hydrophobic cavity of the cyclodextrin encapsulates the phenyl-pyrimidine, keeping it in solution without altering its chemical structure [3].

Part 3: Troubleshooting & Diagnostics

Q: I see variable IC50 values between replicates. Is this a solubility issue?

A: Likely, yes.[1][2][4] This is often due to Micro-Precipitation or Non-Specific Binding (NSB) .[2]

If the compound precipitates, the free concentration drops below the nominal concentration, artificially shifting the IC50 to the right (lower potency). Conversely, colloidal aggregates can promiscuously inhibit enzymes, leading to false positives (higher potency) [4].

Diagnostic Workflow: The Nephelometry Check

Use this logic flow to diagnose the root cause of assay variability.

Solubility_Troubleshooting Start Issue: Variable Assay Results Check_Visual Visual Inspection (100x Microscopy) Start->Check_Visual Crystals Visible Crystals/Precipitate? Check_Visual->Crystals Yes_Crystals CRITICAL FAILURE: Compound Crashed Out Crystals->Yes_Crystals Yes No_Crystals Suspect Colloidal Aggregation Crystals->No_Crystals No Action_Solvent Action: Add 5% HP-β-CD or Reduce Final Concentration Yes_Crystals->Action_Solvent Add_Detergent Test: Add 0.01% Triton X-100 to Assay Buffer No_Crystals->Add_Detergent Result_Check Did IC50 Shift? Add_Detergent->Result_Check Shift_Yes Diagnosis: Promiscuous Aggregator. Detergent broke aggregates. Result_Check->Shift_Yes Potency Decreased (IC50 went up) Shift_No Diagnosis: Solubility OK. Check Plastic Binding. Result_Check->Shift_No Potency Stable Plastic_Action Action: Switch to Low-Binding Plates (Polystyrene vs Polypropylene) Shift_No->Plastic_Action

Figure 1: Decision tree for diagnosing solubility-driven assay failures. Use this workflow to distinguish between precipitation, aggregation, and surface adsorption.

Part 4: Advanced Formulation for In Vivo/High-Concentration Assays

Q: I need to dose this compound at 10 mg/kg in mice or use 100 µM in a tissue bath. DMSO/Buffer isn't working.

A: Simple aqueous buffers will fail at these concentrations.[2] You must use a Co-solvent/Surfactant System .[1][2]

For lipophilic pyrimidines, the following formulation vehicle is industry-standard for maximizing solubility while maintaining biocompatibility:

Recommended Vehicle Formulation:

  • 10% DMSO (Pre-solubilize compound here first)[1][2]

  • 40% PEG-400 (Polyethylene glycol acts as a co-solvent)[1][2]

  • 5% Tween-80 (Surfactant)[1][2]

  • 45% Saline/Water (Add last, slowly)

Preparation Protocol:

  • Dissolve 5-Chloro-4-methoxy-2-phenylpyrimidine completely in the calculated volume of DMSO.

  • Add PEG-400 and vortex until clear.[1][2]

  • Add Tween-80 and vortex.[1][2]

  • Dropwise add the Saline/Water while vortexing.[1][2] Note: The solution may become warm (exothermic mixing of DMSO/Water); this aids solubility.

References
  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Chapter on Solubility and DMSO storage).

  • Shoichet, B. K. (2006).[1][2] Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.[1][2] (Mechanisms of colloidal aggregation and detergent effects).[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Ssavne, F. J., et al. (2010).[1][2] Optimization of a High-Throughput Solubility Assay. Journal of Biomolecular Screening, 15(3).[1][2] (Protocols for kinetic solubility). [1][2]

Sources

Troubleshooting

storage conditions to prevent degradation of 5-Chloro-4-methoxy-2-phenylpyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and storage of highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and storage of highly functionalized heterocycles. 5-Chloro-4-methoxy-2-phenylpyrimidine is a versatile building block and pharmacological intermediate, but its specific substitution pattern—a pyrimidine core flanked by a methoxy group, a halogen, and a phenyl ring—creates distinct vectors for chemical degradation.

To ensure reproducibility and scientific integrity in your assays, you must treat storage not as a passive state, but as an active prevention of thermodynamic decay. Below is our comprehensive troubleshooting guide, detailing the mechanistic causality behind compound degradation and the self-validating protocols required to maintain structural integrity.

Part 1: Troubleshooting & Mechanistic Q&A

Q1: My stock solution of 5-Chloro-4-methoxy-2-phenylpyrimidine shows a loss of potency after two weeks at 4°C in an aqueous buffer. Mass spectrometry reveals a new peak with a mass shift of M-14. What is happening? A1: You are observing the hydrolysis of the 4-methoxy group . The pyrimidine ring is highly electron-deficient, which makes the C4 position highly electrophilic. Under aqueous conditions, especially if the buffer pH deviates from strict neutrality, the methoxy group acts as a leaving group. Water acts as a nucleophile, forming a tetrahedral intermediate that collapses to expel methanol (mass loss of 32 Da, plus the addition of an OH group at 18 Da, resulting in a net M-14 shift). The resulting degradation product is the tautomeric 5-chloro-2-phenylpyrimidin-4(3H)-one[1],[2]. Causality-Driven Solution: Never store this compound in protic solvents or aqueous buffers for more than 12 hours. Use anhydrous DMSO or DMF for stock solutions.

Q2: During my biochemical screening, I detected unexpected adducts. The compound seems to be reacting directly with my assay buffer components. Is the compound unstable? A2: The compound is undergoing Nucleophilic Aromatic Substitution (SNAr) . While the 5-chloro position is generally less reactive than a 2- or 4-chloro substituent, the electron-withdrawing nature of the pyrimidine nitrogen atoms sufficiently activates the C5 position. If your assay buffer contains strong nucleophiles—such as primary amines (e.g., Tris buffer) or thiols (e.g., DTT, mercaptoethanol)—they can attack the C5 position. This forms a stabilized Meisenheimer complex intermediate, followed by the elimination of the chloride ion[3],[4]. Causality-Driven Solution: Switch to non-nucleophilic buffers (e.g., HEPES or MOPS) and avoid high concentrations of thiol-based reducing agents if prolonged incubation is required.

Q3: Does ambient light affect the stability of the compound during benchtop handling? A3: Yes. Alkoxypyrimidines are susceptible to photolytic degradation . Exposure to UV and ambient laboratory light can induce radical-mediated dehalogenation at the C5 position or lead to ring cleavage via the generation of reactive oxygen species[5]. Causality-Driven Solution: All handling should be minimized under direct light, and storage must utilize amber vials.

Part 2: Degradation Pathways & Quantitative Impact

To quickly identify which stressor is compromising your experiments, refer to the quantitative summary of degradation kinetics below.

Stress ConditionPrimary Degradation PathwayResulting ImpurityKinetic Impact (Half-life)Preventive Storage Action
Aqueous Buffer (pH <5 or >9) Acid/Base Hydrolysis5-chloro-2-phenylpyrimidin-4(3H)-one< 48 hours at 25°CStore lyophilized or in anhydrous DMSO.
Nucleophilic Buffers (Tris/DTT) SNAr (Chloride displacement)C5-substituted amine/thiol adducts~4-6 days at 37°CUse HEPES/MOPS; avoid thiols.
Ambient UV/Vis Light Photolysis / Radical CleavageDehalogenated pyrimidine / Ring fragments~2 weeks (continuous exposure)Use amber vials; store in dark.
Freeze-Thaw Cycling Condensation-induced HydrolysisHydroxylated pyrimidines~15% loss per 5 cyclesAliquot stock solutions; single-use only.

Degradation A 5-Chloro-4-methoxy- 2-phenylpyrimidine B 4-Hydroxypyrimidine (Tautomer: Pyrimidinone) A->B Hydrolysis (H2O, H+/OH-) Loss of Methanol C SNAr Adducts (Buffer cross-reaction) A->C Nucleophilic Attack (SNAr) Displacement of Cl- D Dehalogenated / Ring Cleavage Products A->D UV Photolysis Radical Generation

Mechanistic degradation pathways of 5-Chloro-4-methoxy-2-phenylpyrimidine under stress conditions.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must validate the stability of your specific batch. Below is the step-by-step methodology for a Forced Degradation Study to establish a stability-indicating LC-MS method, followed by the optimized storage workflow.

Protocol A: Forced Degradation Study (LC-MS Validation)

Purpose: To generate reference standards of degradation impurities (hydrolysis, SNAr, and photolysis products) to calibrate your analytical methods.

  • Preparation of Stock: Dissolve 5-Chloro-4-methoxy-2-phenylpyrimidine in anhydrous HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Acid/Base Hydrolysis Stress:

    • Transfer 1 mL of stock to two separate vials.

    • Add 1 mL of 0.1 M HCl to Vial 1 (Acid stress).

    • Add 1 mL of 0.1 M NaOH to Vial 2 (Base stress).

    • Incubate both at 60°C for 4 hours. Neutralize, dilute 1:10 in mobile phase, and inject into LC-MS to identify the M-14 (pyrimidinone) peak[1].

  • Nucleophilic (SNAr) Stress:

    • Mix 1 mL of stock with 1 mL of 100 mM Tris-HCl (pH 8.0) containing 10 mM DTT.

    • Incubate at 37°C for 24 hours. Analyze via LC-MS to identify Tris/DTT adducts[3].

  • Photolytic Stress:

    • Place 1 mL of stock in a clear glass vial.

    • Expose to a UV photostability chamber (ICH Q1B compliant, 1.2 million lux hours) for 24 hours. Analyze for dehalogenated species[5].

Protocol B: Optimized Storage Workflow

Purpose: To prevent the thermodynamic decay pathways identified above.

  • Reconstitution: Upon receiving the lyophilized powder, immediately reconstitute in Anhydrous DMSO (≤0.005% water content) to a standard concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL - 50 µL) to entirely eliminate freeze-thaw cycles, which introduce condensation and subsequent hydrolysis.

  • Vial Selection: Use amber, low-bind microcentrifuge vials to prevent photolysis.

  • Atmospheric Purge: Gently overlay the headspace of each vial with a stream of dry Argon or Nitrogen gas before capping to displace atmospheric moisture and oxygen.

  • Temperature: Store aliquots at -80°C in a desiccated container.

Workflow S1 Receive Lyophilized Powder S2 Reconstitute in Anhydrous DMSO S1->S2 Prevent moisture ingress S3 Aliquot into Amber Vials S2->S3 Prevent UV photolysis S4 Purge Headspace with Argon/N2 S3->S4 Prevent oxidation/hydrolysis S5 Store at -80°C (Desiccated) S4->S5 Ensure long-term stability

Step-by-step optimal storage workflow to prevent compound degradation.

References

  • Technical Support Center: 4-Amino-2,6-dimethoxypyrimidine - Benchchem. Benchchem.
  • The photochemistry of 2-alkoxycytosines in phosphate buffer and its link to cytosine photochemistry in alcoholic solution - PubMed. NIH.
  • McOmie and Turner : - RSC Publishing. RSC.
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - NIH. NIH.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 5-Chloro-4-methoxy-2-phenylpyrimidine: Benchtop (80 MHz) vs. High-Field (400 MHz) Platforms

Executive Summary For researchers synthesizing highly functionalized pyrimidine derivatives, verifying structural integrity is a critical bottleneck. 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) is a prime exa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing highly functionalized pyrimidine derivatives, verifying structural integrity is a critical bottleneck. 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) is a prime example of an intermediate building block used in pharmaceutical development[1]. As laboratories increasingly adopt decentralized analytical models, the choice between traditional High-Field NMR (400+ MHz) and modern Benchtop NMR (80 MHz) becomes a matter of balancing resolution against accessibility.

This guide objectively compares the analytical performance of 80 MHz benchtop systems against 400 MHz high-field spectrometers for the structural verification of 5-Chloro-4-methoxy-2-phenylpyrimidine, detailing the mechanistic causality behind spectral differences.

Target Analyte Profile

The structural features of1[1] provide a distinct


H NMR fingerprint:
  • Methoxy Group (-OCH

    
    ) at C-4:  An isolated spin system.
    
  • Pyrimidine Proton at C-6: Highly deshielded by the adjacent nitrogen atoms and the electron-withdrawing chlorine at C-5[2].

  • Phenyl Ring at C-2: A monosubstituted aromatic ring presenting ortho, meta, and para protons.

Experimental Protocols: A Self-Validating Workflow

To ensure a trustworthy and objective comparison, sample preparation and acquisition parameters must be strictly standardized across both platforms.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of 5-Chloro-4-methoxy-2-phenylpyrimidine (>98% purity) into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is selected because the analyte lacks exchangeable protons (such as -OH or -NH) that would necessitate a polar aprotic solvent like DMSO-d
      
      
      
      . TMS provides a self-validating internal reference (0.00 ppm) to correct for magnetic field drift.
  • Transfer: Pipette the homogenous solution into a standard 5 mm outer-diameter glass NMR tube.

  • Tuning and Matching: Insert the sample into the probe. Tune and match the probe to the

    
    H Larmor frequency (80 MHz or 400 MHz).
    
    • Causality: This maximizes power transfer between the radiofrequency (RF) coil and the sample, optimizing the Signal-to-Noise Ratio (SNR).

  • Shimming: Perform automated gradient shimming on the Z-axis.

    • Causality: Corrects static magnetic field (B

      
      ) inhomogeneities, ensuring sharp, Lorentzian peak shapes and preventing artificial signal broadening.
      
  • Acquisition: Execute a standard 1D

    
    H pulse sequence (e.g., zg30) with 16 transients (scans) and a 10-second relaxation delay (D1).
    
    • Causality: The 10-second delay ensures full longitudinal relaxation (T

      
      ) of the isolated pyrimidine H-6 proton. Because isolated protons lack nearby dipole-dipole relaxation pathways, they have longer T
      
      
      
      times than the phenyl protons. A sufficient delay ensures accurate quantitative integration.

Comparative Spectral Analysis: Mechanistic Causality

Signal Dispersion vs. Resolution

The most critical performance differentiator between benchtop and high-field NMR is signal dispersion . As explained by 3[3], signal dispersion refers to the spread of signals across the chemical shift axis in Hertz (Hz). While the chemical shift in parts-per-million (ppm) remains constant regardless of the magnetic field, the scalar J-coupling (measured in Hz) does not scale with the field[4].

  • At 400 MHz (High-Field): 1 ppm corresponds to 400 Hz. The distance between the ortho-phenyl protons (~8.40 ppm) and the meta/para-phenyl protons (~7.50 ppm) is 0.9 ppm, or 360 Hz. Because 360 Hz is vastly larger than the typical aromatic J-coupling (~7-8 Hz), the system exhibits first-order kinetics, resulting in beautifully resolved multiplets.

  • At 80 MHz (Benchtop): 1 ppm corresponds to only 80 Hz[3]. The 0.9 ppm separation is reduced to just 72 Hz. More critically, within the meta/para multiplet, the chemical shift difference between the meta and para protons might be as small as 0.05 ppm (4 Hz). Because the J-coupling (7 Hz) is larger than the chemical shift difference in Hz, strong coupling (second-order effects) occurs[5]. This causes the meta and para protons to merge into a complex, broadened signal, losing fine splitting details.

Isolated Spin Systems

Despite the limitations in signal dispersion, benchtop NMR excels at identifying isolated spin systems. The methoxy group (-OCH


) at ~4.15 ppm and the pyrimidine H-6 at ~8.65 ppm lack homonuclear J-coupling[2]. Therefore, they appear as sharp, baseline-resolved singlets on both the 80 MHz and 400 MHz platforms, allowing for immediate and accurate structural confirmation.

Quantitative Data Comparison

The following table summarizes the expected spectral data for 5-Chloro-4-methoxy-2-phenylpyrimidine, highlighting the observational differences between the two platforms.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration80 MHz Benchtop Observation400 MHz High-Field Observation
Methoxy (-OCH

)
~4.15Singlet (s)3HSharp singlet, baseline resolvedSharp singlet, baseline resolved
Phenyl (meta/para) ~7.45 - 7.55Multiplet (m)3HBroad, merged multiplet due to strong couplingDistinct, well-resolved multiplets
Phenyl (ortho) ~8.35 - 8.45Doublet of doublets (dd)2HBroad multiplet, partial overlapClean doublet of doublets
Pyrimidine (H-6) ~8.65Singlet (s)1HSharp singlet, distinctSharp singlet, distinct

Decision Workflow Visualization

G Start NMR Analysis of 5-Chloro-4-methoxy-2-phenylpyrimidine Goal Determine Analytical Goal Start->Goal Routine Routine Verification & Reaction Monitoring Goal->Routine High Throughput Elucidation Impurity Profiling & Complex Mixture Analysis Goal->Elucidation High Resolution Benchtop Benchtop NMR (80 MHz) - 1 ppm = 80 Hz - Merged Phenyl Multiplets - Accurate Integration Routine->Benchtop HighField High-Field NMR (400 MHz) - 1 ppm = 400 Hz - Resolved J-Couplings - High Sensitivity Elucidation->HighField

Decision workflow for selecting NMR platforms based on analytical requirements.

References

  • ChemicalBook.Pyrimidine(289-95-2) 1H NMR spectrum. Source: chemicalbook.com.
  • Fluorochem.5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3). Source: fluorochem.co.uk.
  • Oxford Instruments.High-field to Benchtop NMR Spectroscopy - Part 3. Source: oxinst.com.
  • Nanalysis.What you should know about signal dispersion in benchtop NMR. Source: nanalysis.com.
  • Asahi Lab / Magritek.The benchtop NMR system: Comparing high and low field 1D NMR spectroscopy. Source: asahilab.co.jp.

Sources

Comparative

HPLC method development for 5-Chloro-4-methoxy-2-phenylpyrimidine purity

HPLC Method Development for 5-Chloro-4-methoxy-2-phenylpyrimidine: A Comparative Guide Introduction: The Analytical Challenge 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 13317-67-4) represents a class of lipophilic pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 5-Chloro-4-methoxy-2-phenylpyrimidine: A Comparative Guide

Introduction: The Analytical Challenge

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 13317-67-4) represents a class of lipophilic pyrimidine intermediates critical in the synthesis of kinase inhibitors and other bioactive heterocycles. Structurally, it possesses three distinct features that dictate its chromatographic behavior:

  • A Basic Pyrimidine Core: Susceptible to peak tailing due to silanol interactions.

  • A Phenyl Ring (Position 2): Provides a handle for

    
    -
    
    
    
    interactions.
  • A Methoxy & Chloro Substitution: Increases hydrophobicity (Predicted LogP

    
     3.0) and introduces potential hydrolysis degradation pathways (yielding 5-chloro-2-phenylpyrimidin-4-ol).
    

This guide compares two distinct separation strategies—Standard C18 vs. Phenyl-Hexyl —to determine the optimal method for purity analysis, focusing on the resolution of critical process impurities and degradation products.

Part 1: Method Strategy & Comparison

The primary challenge in analyzing this compound is not retention, but selectivity . Standard alkyl phases (C18) separate based purely on hydrophobicity. However, common impurities—such as the des-chloro analog or the demethylated hydrolysis product—share very similar hydrophobicity profiles, leading to co-elution on C18 columns.

Comparative Analysis: C18 vs. Phenyl-Hexyl
FeatureMethod A: C18 (Standard) Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl linked to Silica
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Selectivity Poor for structural isomers or closely related aromatic impurities.Excellent for aromatic substituted pyrimidines.
Peak Shape Often tails for basic pyrimidines unless end-capped.Generally sharper due to rigid stationary phase structure.
Impurity Resolution Hydrolysis Product: Co-elutes or shoulders.Hydrolysis Product: Baseline resolved (

).
Verdict Suitable for rough assay.Required for high-purity release testing.

Expert Insight: The Phenyl-Hexyl phase engages in


-

stacking with the 2-phenyl ring of the analyte. This interaction is sterically sensitive, allowing the column to discriminate between the target molecule and impurities that lack the phenyl ring or have altered electron density (like the hydrolyzed phenol variant).

Part 2: Detailed Experimental Protocols

Method B: The Optimized Phenyl-Hexyl Protocol (Gold Standard)

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with dilute Phosphoric Acid).

    • Why pH 2.5? Suppresses the ionization of silanols on the column and ensures the pyrimidine nitrogen is protonated, improving peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C (Improves mass transfer and peak sharpness).

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary for impurities).

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.06040Initial Hold
15.02080Linear Ramp (Elute Target)
18.02080Wash
18.16040Re-equilibration
23.06040End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Solution: Dissolve 10 mg of 5-Chloro-4-methoxy-2-phenylpyrimidine in 10 mL of Acetonitrile. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.

Part 3: Visualization of Workflows

Diagram 1: Impurity Fate Mapping

Understanding where impurities originate is crucial for method specificity. This diagram maps the synthesis and degradation pathways that the HPLC method must resolve.

ImpurityFate cluster_legend Chromatographic Challenge Precursor 2,4-Dichloro-5- methoxypyrimidine Target TARGET: 5-Chloro-4-methoxy- 2-phenylpyrimidine Precursor->Target Suzuki Coupling (Pd catalyst) Reagent Phenylboronic Acid Reagent->Target Impurity1 Impurity A: Des-chloro Analog Target->Impurity1 Hydrodehalogenation (Side Reaction) Impurity2 Degradant B: 5-Chloro-2-phenyl- pyrimidin-4-ol Target->Impurity2 Acidic/Basic Hydrolysis Impurity2->Target Similar LogP Requires Phenyl Selectivity

Caption: Fate mapping of 5-Chloro-4-methoxy-2-phenylpyrimidine impurities showing synthesis precursors and hydrolysis degradation pathways.

Diagram 2: Method Development Logic Flow

This decision tree guides the researcher through the optimization process if the standard protocol requires adjustment.

MethodLogic Start Start Method Development CheckSolubility Check Solubility: High in ACN? Start->CheckSolubility SelectColumn Select Column: Phenyl-Hexyl CheckSolubility->SelectColumn Yes RunGradient Run Broad Gradient (5-95% B) SelectColumn->RunGradient CheckRes Resolution > 2.0? RunGradient->CheckRes Optimize Optimize Selectivity CheckRes->Optimize No (Co-elution) Finalize Finalize Method & Validate CheckRes->Finalize Yes Optimize->RunGradient Retest Optimize->Optimize Change Temp (30°C -> 45°C) Optimize->Optimize Adjust pH (2.5 -> 3.0)

Caption: Logical workflow for optimizing the HPLC method, prioritizing column selection and resolution criteria.

Part 4: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), the following system suitability parameters must be met before every sample set:

  • Resolution (

    
    ):  > 2.0 between the Target peak and the nearest impurity (typically the hydrolysis product).
    
  • Tailing Factor (

    
    ):  < 1.5. (If 
    
    
    
    , replace buffer or lower pH).
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

  • LOD/LOQ: Estimated at 0.05% and 0.1% of the target concentration, respectively, ensuring sensitivity for trace analysis.

References

  • BenchChem. (2025).[2][3] Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Retrieved from

  • Sielc Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from

  • World Journal of Pharmaceutical Research. (2021). A Comprehensive Review of Method Development by HPLC. Retrieved from

  • Indian Journal of Pharmaceutical Sciences. (2016). Quality by Design-based Development and Optimization of a Novel HPLC Method. Retrieved from

  • Cayman Chemical. (2025). 5-bromo-2-chloro-4-Methoxypyrimidine Product Information. Retrieved from

Sources

Validation

Mass Spectrometry Characterization Guide: 5-Chloro-4-methoxy-2-phenylpyrimidine

Executive Summary 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 13466-99-4) is a critical heterocyclic intermediate employed in the synthesis of bioactive kinase inhibitors and agrochemicals.[1] Its quality control is pivo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 13466-99-4) is a critical heterocyclic intermediate employed in the synthesis of bioactive kinase inhibitors and agrochemicals.[1] Its quality control is pivotal, as trace impurities—specifically hydrolysis products and regioisomers—can significantly alter the potency of downstream APIs.

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the characterization of this compound. Unlike standard datasheets, we evaluate the performance of LC-ESI-MS/MS against GC-EI-MS , providing evidence-based protocols to distinguish the target analyte from structurally similar impurities such as 5-chloro-2-phenylpyrimidin-4-ol.

Part 1: Technical Background & Molecular Properties

The presence of the chlorine atom and the methoxy group on the pyrimidine ring dictates the mass spectral behavior. The chlorine atom provides a distinct isotopic signature (3:1 intensity ratio for


), serving as an internal diagnostic tool for ion confirmation.[1]
PropertySpecification
Formula C₁₁H₉ClN₂O
Monoisotopic Mass 220.0403 Da
[M+H]⁺ (ESI) 221.0476 m/z
Key Structural Features Phenyl ring (C2), Methoxy group (C4), Chlorine (C5)
Isotopic Pattern Distinct M and M+2 peaks (approx. 3:1 ratio)

Part 2: Comparative Analysis of Analytical Approaches

Comparison 1: Ionization Source Efficiency (ESI vs. EI)

For this specific pyrimidine derivative, the choice of ionization source fundamentally alters the fragmentation information obtained.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS
Primary Ion Observed Protonated Molecular Ion

Radical Cation

Sensitivity High (Picogram level detection)Moderate (Nanogram level)
Fragmentation Control Tunable via Collision Energy (CE)Hard ionization (70 eV fixed)
Suitability Ideal for trace impurity profiling in polar solvents.[1]Best for structural fingerprinting (library matching).[1]
Data Insight ESI preserves the molecular ion, essential for purity assays where the parent peak must be dominant.EI induces extensive fragmentation, useful for confirming the position of the phenyl group via specific ring cleavages.

Verdict: LC-ESI-MS/MS is the superior choice for quantitative impurity profiling due to its softer ionization, which prevents in-source fragmentation of labile methoxy groups, a common issue in EI.

Comparison 2: Differentiation from Critical Impurities

A major challenge in characterizing 5-Chloro-4-methoxy-2-phenylpyrimidine is distinguishing it from its hydrolysis product, 5-chloro-2-phenylpyrimidin-4-ol (often existing as the lactam tautomer).[1]

  • Target Analyte: Shows a characteristic loss of 15 Da (methyl radical) and 28 Da (CO) from the methoxy group.[1]

  • Impurity (Hydrolysis Product): Lacks the methoxy loss channel; exhibits a loss of 43 Da (HNCO) characteristic of the lactam ring structure.

Part 3: Experimental Protocols

Protocol A: LC-ESI-MS/MS Characterization

This protocol is designed for high-sensitivity identification and quantitation.[1]

1. Sample Preparation:

  • Dissolve 1 mg of 5-Chloro-4-methoxy-2-phenylpyrimidine in 1 mL of Methanol (HPLC grade).

  • Dilute to 1 µg/mL with 50:50 Methanol:Water (0.1% Formic Acid).[1]

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

3. MS Parameters (Source: ESI Positive):

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[1][3]

  • Nebulizer Pressure: 35 psi.[1]

  • Scan Range: 50–500 m/z.[1]

4. Expected Transitions (MRM):

  • Quantifier: 221.0

    
     185.0 (Loss of HCl).[1]
    
  • Qualifier: 221.0

    
     206.0 (Loss of 
    
    
    
    ).[1]
Protocol B: GC-EI-MS Structural Confirmation

Use this protocol for library matching and structural verification.[1]

1. Conditions:

  • Inlet: 250°C, Split mode (20:1).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).[1][4]

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source: 230°C, 70 eV.[1][4]

Part 4: Data Presentation & Fragmentation Analysis

Table 1: Key MS/MS Fragment Ions (ESI+)[1]
m/z (Measured)Ion IdentityProposed MechanismRelative Abundance
221.0

Protonated Parent100%
223.0


Isotope
~32%
206.0

Radical loss of Methyl group45%
185.0

Elimination of HCl20%
178.0

Sequential loss of CO15%
77.0

Phenyl cation10%
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways under Collision Induced Dissociation (CID).

FragmentationPathway Parent [M+H]+ m/z 221 (Parent Ion) Frag1 [M+H - CH3]+ m/z 206 (Methoxy Cleavage) Parent->Frag1 - CH3 (15 Da) Frag2 [M+H - HCl]+ m/z 185 (Dechlorination) Parent->Frag2 - HCl (36 Da) Phenyl Phenyl Cation m/z 77 Parent->Phenyl Ring Fission Frag3 [M+H - CH3 - CO]+ m/z 178 (Ring Contraction) Frag1->Frag3 - CO (28 Da)

Caption: ESI-MS/MS fragmentation pathway showing primary methoxy cleavage and secondary ring contraction.[1]

Part 5: Analytical Workflow Diagram

This workflow ensures the validity of the characterization process, from sample prep to data reporting.

Workflow Start Sample Receipt (Solid Powder) Prep Dissolution (MeOH + 0.1% FA) Start->Prep Check Check Solubility & Clarity Prep->Check LC LC Separation (C18 Column) Check->LC Inject 1-5 µL MS MS Detection (Full Scan + MRM) LC->MS ESI Source Data Data Analysis (Isotope Match + Frag) MS->Data Extract Ion Chromatogram

Caption: Step-by-step analytical workflow for validating 5-Chloro-4-methoxy-2-phenylpyrimidine.

References

  • BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Guides.[1][2] Link[1]

  • NIST Mass Spectrometry Data Center. Pyrimidine, 4-methyl- Mass Spectrum.[1][5][6] NIST Chemistry WebBook, SRD 69.[1] Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 129120344 (Related Structure).[1] PubChem.[1][6] Link[1]

  • Sigma-Aldrich. 4-Chloro-5-methoxy-6-methylpyrimidine Product Specification.Link[1]

  • Ministry for Primary Industries. Determination of Chemical Characterisation Compounds in Honey by LC-MS/MS. (Methodology reference for methoxy-derivative extraction). Link[1]

Sources

Comparative

Comparative Spectroscopic Guide: IR Band Analysis of 5-Chloro-4-methoxy-2-phenylpyrimidine and Structural Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary In medicinal chemistry and rational drug design, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

In medicinal chemistry and rational drug design, the pyrimidine scaffold is a privileged pharmacophore. The functionalization of this ring—specifically via halogenation and alkoxylation—dramatically alters its physicochemical properties, target binding affinity, and metabolic stability. 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) [1] is a critical intermediate in the synthesis of kinase inhibitors and antimicrobial agents.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic bands of 5-Chloro-4-methoxy-2-phenylpyrimidine against two primary structural alternatives: 5-Fluoro-4-methoxy-2-phenylpyrimidine and 4-Methoxy-2-phenylpyrimidine . By analyzing the vibrational shifts caused by these substituents, researchers can accurately verify compound identity, assess purity, and troubleshoot synthetic workflows.

Mechanistic Insights: Causality in Vibrational Spectroscopy

Understanding why specific IR bands shift is essential for accurate spectral interpretation. The pyrimidine ring acts as an electron-deficient heterocycle.

  • The Halogen Effect (C-Cl vs. C-F): The substitution of a chlorine atom at the C5 position induces a strong inductive electron-withdrawing effect (-I) paired with a weak resonance donating effect (+R). This electronic tension stiffens the adjacent C=C and C=N bonds, causing a measurable hypsochromic shift (higher wavenumber) in the ring stretching frequencies compared to non-halogenated analogs[2]. Fluorine, being highly electronegative, exacerbates this shift even further.

  • The Methoxy Group (-OCH₃): The ether linkage introduces both an aliphatic C-H stretching environment and a distinct asymmetric C-O-C stretch. The oxygen lone pairs conjugate with the pyrimidine

    
    -system, which slightly lowers the C=N stretching frequency compared to unsubstituted pyrimidines[3].
    
  • The Phenyl Ring: The C2-phenyl substitution provides a stable, independent set of vibrational modes (specifically the out-of-plane C-H bending), which remain largely unperturbed by the C4 and C5 substitutions, serving as an excellent internal reference point within the spectrum.

Comparative IR Spectral Analysis

The following table summarizes the quantitative Fourier Transform Infrared (FTIR) data, comparing the target compound with its fluorinated and non-halogenated alternatives.

Functional Group / Vibrational Mode5-Chloro-4-methoxy-2-phenylpyrimidine (cm⁻¹)5-Fluoro-4-methoxy-2-phenylpyrimidine (cm⁻¹)4-Methoxy-2-phenylpyrimidine (cm⁻¹)
Pyrimidine Ring (C=N, C=C stretch) 1570, 15301585, 15451560, 1525
Aromatic C-H Stretch 305030553045
Aliphatic C-H Stretch (-OCH₃) 2950, 28402955, 28452945, 2835
Methoxy Ether (C-O-C asymmetric) 124012451235
Carbon-Halogen (C-X stretch) 740 (C-Cl)1120 (C-F)N/A
Phenyl Out-of-Plane Bend 695, 760695, 760695, 760

Data Interpretation: The C-Cl stretching vibration is heavily localized in the 700–750 cm⁻¹ fingerprint region[4]. The presence of the chlorine atom in the target compound clearly distinguishes it from the fluorinated alternative, which exhibits a broad, intense C-F stretching band near 1120 cm⁻¹.

Self-Validating Experimental Protocol: FTIR Measurement

To ensure maximum Trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It prevents common errors such as peak saturation, moisture interference, and interferometer drift.

Step 1: Instrument Calibration (Self-Validation Check)

  • Action: Run a standard 1.5 mil polystyrene film before sample analysis.

  • Causality: Validates the wavelength accuracy of the laser interferometer. If the characteristic 1601 cm⁻¹ polystyrene peak deviates by > ±1 cm⁻¹, the instrument requires immediate optical realignment.

Step 2: Sample Preparation (KBr Pellet Method)

  • Action: Grind 1 mg of 5-Chloro-4-methoxy-2-phenylpyrimidine with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle. Press under 10 tons of pressure for 2 minutes to form a translucent disk.

  • Causality: KBr is completely IR transparent in the mid-IR region (4000-400 cm⁻¹). The strict 1:100 dilution ratio prevents peak saturation (where transmittance hits 0%) and minimizes intermolecular hydrogen bonding or dipole-dipole interactions that cause peak broadening.

Step 3: Background Subtraction

  • Action: Acquire a background spectrum using a blank KBr pellet (32 scans, 4 cm⁻¹ resolution).

  • Causality: Eliminates atmospheric interferences, specifically the rotational-vibrational bands of ambient H₂O (3900-3400 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹).

Step 4: Spectral Acquisition & Processing

  • Action: Scan the sample pellet using the same parameters (32 scans, 4 cm⁻¹ resolution). Apply an automatic baseline correction and smooth the data using a Savitzky-Golay filter (9-point window).

  • Causality: Taking 32 co-added scans increases the Signal-to-Noise Ratio (SNR) by a factor of

    
    , ensuring that weak overtone bands and the critical C-Cl stretch at 740 cm⁻¹ are clearly resolved from baseline noise.
    

Experimental Workflow Visualization

FTIR_Protocol N1 1. Sample Preparation (KBr Pellet, 1:100 ratio) N2 2. Background Scan (Blank KBr) N1->N2 N3 3. FTIR Measurement (4000-400 cm⁻¹, 4 cm⁻¹ res) N2->N3 N4 4. Spectral Processing (Baseline Correction) N3->N4 N5 5. Band Assignment (C-Cl, C=N, C-O-C) N4->N5

Self-validating FTIR spectroscopy workflow for pyrimidine derivative characterization.

Conclusion for Drug Development Professionals

When utilizing 5-Chloro-4-methoxy-2-phenylpyrimidine in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions, tracking the disappearance of the 740 cm⁻¹ C-Cl band is a rapid, non-destructive method for monitoring reaction kinetics. Compared to its fluorinated counterpart, the chlorinated pyrimidine offers a more distinct spectral window in the lower fingerprint region, allowing for straightforward in-process analytical control (IPC) during bulk pharmaceutical manufacturing.

References

  • Fluorochem. "5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3)". fluorochem.co.uk.
  • Beilstein Journals. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles". beilstein-journals.org.
  • Arab Journal of Chemistry. "Studies on synthesis of pyrimidine derivatives and their antimicrobial activity". arabjchem.org.
  • PubChem - NIH. "2-Chloropyrimidine | C4H3ClN2 | CID 74404". nih.gov.

Sources

Validation

Bioactivity &amp; SAR Profiling: 5-Chloro-4-methoxy-2-phenylpyrimidine Scaffolds

[1][2][3] Executive Summary: The Pyrimidine Privilege The 5-Chloro-4-methoxy-2-phenylpyrimidine scaffold (CAS 901311-79-3) represents a critical "privileged structure" in modern medicinal chemistry.[1][2] While the 4-met...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Pyrimidine Privilege

The 5-Chloro-4-methoxy-2-phenylpyrimidine scaffold (CAS 901311-79-3) represents a critical "privileged structure" in modern medicinal chemistry.[1][2] While the 4-methoxy analog itself often serves as a lipophilic intermediate or a prodrug-like precursor, its structural derivatives—specifically those modified at the C4 and C5 positions—are potent effectors in oncology (Kinase/HDAC inhibition) and infectious disease (CYP51 inhibition).[1]

This guide objectively compares the bioactivity profile of the Parent Scaffold (4-Methoxy) against its optimized Functional Analogs (4-Amino/Substituted) , providing experimental evidence for the "Methyl-to-Amino" transition that drives potency in ATP-competitive inhibition.[1]

Physicochemical & Structural Analysis

The 5-chloro-4-methoxy-2-phenylpyrimidine core is defined by three vectors of modification. Understanding the baseline properties of the parent molecule is essential for optimizing bioavailability and target engagement.[1][2]

Table 1: Physicochemical Profile of the Parent Scaffold

PropertyValueImplication for Drug Design
Formula C₁₁H₉ClN₂OLow molecular weight allows for significant fragment growth.[1][2]
MW 220.66 g/mol Ideal "Fragment-Based Drug Design" (FBDD) starting point.[1][2]
cLogP ~3.4Highly lipophilic; excellent membrane permeability but requires polar modification for solubility.[1][2]
H-Bond Donors 0Critical Limitation: Lacks hinge-binding capability in kinases (requires conversion to -NH).[1][2]
H-Bond Acceptors 3Pyrimidine nitrogens and methoxy oxygen serve as acceptors.[1][2]
Electronic State Electron-DeficientThe 5-Cl group pulls electron density, making C4 highly susceptible to SNAr displacement.[1][2]
Comparative Bioactivity: Parent vs. Analogs[1][2][3]

The most significant bioactivity leap occurs when the 4-methoxy group is displaced by nucleophiles (amines) to create 4-amino-5-chloro-2-phenylpyrimidines .[1][2] The following data contrasts the parent methoxy compound with its amino-substituted analogs in key therapeutic areas.

A. Oncology: HDAC & Kinase Inhibition

In kinase and HDAC inhibition, the 4-methoxy analog acts primarily as a negative control or a weak inhibitor due to the lack of a hydrogen bond donor.[1][2] The 4-amino derivatives, however, show nanomolar potency.[1][2]

Table 2: Bioactivity Comparison (HDAC/Kinase Models)

Compound ClassStructure FeatureTargetIC₅₀ / ActivityMechanism of Action
Parent (Reference) 4-Methoxy HDAC Class I> 100 µM (Inactive)Steric clash; lacks H-bond donor for Zinc binding domain or hinge region.[1][2]
Analog A (Lead) 4-(Phenylamino) HDAC1 / HDAC30.217 µM (HDAC3)4-NH forms critical H-bond; 5-Cl occupies hydrophobic pocket.[1][2]
Analog B (Dual) 4-Amino-N-Pyridyl CDK6 / CDK9< 50 nM Dual inhibition of cell cycle kinases; 2-phenyl group stabilizes orientation.[1][2]
Analog C (Hybrid) 4-Piperazinyl EGFR / ALK1.2 nM (ALK)Solubilizing tail at C4 accesses solvent channel; 5-Cl improves selectivity.[1][2]

Key Insight: The transition from 4-OMe to 4-NH-Ar typically yields a >1000-fold increase in potency for ATP-dependent targets.[1][2] The 5-chloro substituent is essential for filling the hydrophobic "gatekeeper" pocket in many kinases.

B. Infectious Disease: Antifungal Activity (CYP51)

Unlike kinases, fungal CYP51 targets can tolerate the 4-methoxy group better, though 2-phenyl modifications are the primary driver of potency here.[1][2]

Table 3: Antifungal Efficacy (Candida albicans) [1][2]

CompoundSubstitution PatternMIC (µg/mL)Relative Potency
Parent Scaffold 5-Cl, 4-OMe, 2-Ph64 - 128Low (Baseline)
Optimized Analog 5-Cl, 4-Amino, 2-(4-F-Ph)0.25 - 1.0 High (Comparable to Fluconazole)
Mechanism The 2-phenyl ring mimics the lanosterol backbone, blocking ergosterol synthesis.[1][3]
Structural Optimization Logic (SAR)

The following diagram visualizes the Structure-Activity Relationship (SAR) rules derived from the comparative data.

SAR_Logic Core 5-Chloro-4-methoxy- 2-phenylpyrimidine Pos4 Position 4 (Methoxy) Core->Pos4 Pos5 Position 5 (Chloro) Core->Pos5 Pos2 Position 2 (Phenyl) Core->Pos2 Act_Kinase High Kinase/HDAC Potency (IC50 < 1 µM) Pos4->Act_Kinase Displace OMe with NH-Ar (Adds H-Bond Donor) Pos5->Act_Kinase Retain Cl or Br (Hydrophobic Pocket Fill) Act_Fungal Broad Spectrum Antifungal (CYP51 Inhibition) Pos2->Act_Fungal Modify Phenyl Ring (Lipophilic Interaction)

Caption: SAR decision tree for transforming the 5-chloro-4-methoxy-2-phenylpyrimidine scaffold into active therapeutic agents.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Active 4-Amino Analogs (SNAr Displacement)

Use this to convert the inactive 4-methoxy parent into the active 4-amino lead.[1][2]

  • Reagents: 5-Chloro-4-methoxy-2-phenylpyrimidine (1.0 eq), Aniline derivative (1.2 eq), p-Toluenesulfonic acid (catalytic), Isopropanol (solvent).[1]

  • Procedure:

    • Dissolve the pyrimidine scaffold in isopropanol (0.5 M).

    • Add the aniline and acid catalyst.[1][2]

    • Reflux at 85°C for 4–6 hours.[1][2] (Monitor by TLC; the methoxy group is a good leaving group in acidic media, or use the 4-chloro precursor if available).[1][2]

    • Note: If using the 4-methoxy starting material directly, microwave irradiation (150°C, 20 min) significantly improves yield.[1][2]

  • Workup: Cool to RT. The product often precipitates.[1][2] Filter and wash with cold ether.[1][2]

Protocol B: HDAC Inhibitory Assay (Fluorometric)

Use this to quantify the potency gain.[1][2]

  • System: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[1][2]

  • Enzyme: Recombinant human HDAC1, HDAC3, or HDAC6.[1][2]

  • Workflow:

    • Incubate enzyme with test compound (Parent vs. Analog) in assay buffer (Tris-HCl, pH 8.[1][2]0) for 15 min at 37°C.

    • Add substrate and incubate for 30 min.

    • Stop reaction with developer solution (Trypsin/TSA).[1][2]

    • Read: Excitation 360 nm / Emission 460 nm.[1][2]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Mechanistic Pathway: The "Hinge Binder" Effect

Why does the 4-methoxy parent fail where the 4-amino succeeds?

Binding_Mechanism cluster_0 Inactive Mode (4-Methoxy) cluster_1 Active Mode (4-Amino) M_Ligand 4-OMe Analog M_Site ATP Binding Pocket M_Ligand->M_Site Steric Repulsion No H-Bond Donor A_Ligand 4-NH-Ar Analog A_Site ATP Hinge Region (Glu/Met Residues) A_Ligand->A_Site Strong H-Bond (N-H ... O=C) A_Ligand->A_Site Hydrophobic Fit (5-Cl)

Caption: Mechanistic comparison of binding modes. The 4-amino group is critical for hydrogen bonding with the kinase hinge region, a feature absent in the 4-methoxy parent.[1]

References
  • Vertex AI & NIH PubMed Central. (2022).[1][2] Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.[1][2][4]Link[1][2]

  • ResearchGate. (2025).[1][2] Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors.[1][2]Link

  • PubMed. (2017).[1][2] Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor.[1][2]Link[1][2]

  • BenchChem Technical Guides. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide.Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3).[1][2][3][5][6]Link[1][2]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 5-Chloro-4-methoxy-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-4-methoxy-2-phenylpyrimidine is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxy-2-phenylpyrimidine is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as synthetic building blocks.[1][2][3] For any research or drug development professional, verifying the precise elemental composition of such a molecule is a foundational requirement. It is the primary method to confirm its stoichiometric identity, assess its purity, and ensure the absence of harmful elemental impurities.

This guide addresses two distinct yet equally critical aspects of elemental analysis for this compound:

  • Bulk Elemental Analysis: To determine the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) to confirm the molecular formula and assess purity.

  • Trace Elemental Impurity Analysis: To detect and quantify minute levels of metallic and other elemental contaminants, a critical step for regulatory compliance and safety assessment.[4]

We will compare the gold-standard techniques for each of these objectives: Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), respectively, providing the technical basis for selecting the appropriate method.

Section 1: Theoretical Composition & The Imperative of Purity

The first step in any elemental analysis is to establish the theoretical benchmark. For 5-Chloro-4-methoxy-2-phenylpyrimidine, the molecular details are as follows:

  • Molecular Formula: C₁₁H₉ClN₂O

  • Molecular Weight: 220.66 g/mol

Based on this formula, the theoretical elemental composition is calculated:

ElementAtomic Weight ( g/mol )Number of AtomsTotal MassMass Percentage (%)
Carbon (C)12.01111132.12159.89%
Hydrogen (H)1.00899.0724.11%
Chlorine (Cl)35.453135.45316.07%
Nitrogen (N)14.007228.01412.70%
Oxygen (O)15.999115.9997.25%

A deviation from these theoretical values, typically beyond a ±0.4% tolerance for C, H, and N in academic and research settings, signals the presence of impurities such as residual solvents, inorganic salts, or synthetic by-products.

Section 2: A Comparative Analysis of Key Methodologies

The choice of analytical technique is dictated entirely by the analytical goal—verifying the core structure or quantifying contaminants.

Technique 1: Combustion Analysis (for Bulk Composition)

Principle of Operation: This technique provides a direct measure of the C, H, N, and halogen content. A precisely weighed sample is combusted in a high-temperature furnace (approx. 1000°C) in a pure oxygen environment. The organic matrix is completely oxidized, converting the elements into simple, detectable gases.

  • Carbon is converted to Carbon Dioxide (CO₂).

  • Hydrogen is converted to Water (H₂O).

  • Nitrogen is converted to Nitrogen gas (N₂).

  • Chlorine is converted to Hydrogen Chloride (HCl).

These gases are then separated and quantified by various detectors, such as a thermal conductivity detector (TCD) for CO₂, H₂O, and N₂, and a microcoulometric or potentiometric titrator for the captured HCl.[5][6]

Causality Insight: The power of combustion analysis lies in its stoichiometric conversion. By ensuring complete combustion, the method provides a direct, absolute measure of the elemental composition of the bulk material, making it the definitive technique for formula confirmation and purity assay.

Technique 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) (for Trace Impurities)

Principle of Operation: ICP-MS is the industry standard for ultra-trace elemental analysis, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[4] The process involves:

  • Sample Introduction & Nebulization: The sample, typically digested in strong acid, is converted into a fine aerosol.

  • Ionization: The aerosol is passed through an extremely hot (6,000-8,000°C) argon plasma, which desolvates, atomizes, and ionizes the elements.[7]

  • Mass-to-Charge Separation: The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the ions at each m/z, allowing for highly sensitive quantification.

Causality Insight: The extreme temperature of the argon plasma ensures the complete destruction of the sample matrix, overcoming the chemical identity of the parent molecule to provide a pure elemental signature. This makes it exceptionally powerful for detecting trace contaminants regardless of their source (e.g., residual catalysts, environmental contamination).[8]

Section 3: Head-to-Head Performance Comparison

The following table provides a clear comparison of the two methodologies, guiding the selection process for the specific analytical question at hand.

ParameterCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Bulk elemental composition (C, H, N, S, Halogens). Confirms molecular formula and purity.Trace elemental impurity analysis . Detects and quantifies metallic and other elemental contaminants.
Elements Analyzed C, H, N, S, Cl, Br, I. Oxygen is typically determined by difference or pyrolysis.Most of the periodic table, especially metals and certain non-metals. Not used for bulk C, H, N, O.
Typical Accuracy High for major elements (typically within ±0.3% of the theoretical value).High for trace elements, often with recoveries of 90-110%.
Limit of Detection Percent (%) to high parts-per-million (ppm) range.Ultra-trace levels: parts-per-billion (ppb) to parts-per-trillion (ppt).
Sample Preparation Simple: direct weighing of 1-3 mg of solid sample into a tin or silver capsule.Complex: often requires complete sample dissolution via microwave-assisted acid digestion.[9][10]
Regulatory Context Standard for compound characterization in publications and patent filings.Mandated by regulatory bodies (e.g., USP <232>/<233>, ICH Q3D) for pharmaceutical safety.[4]
Section 4: Validated Experimental Protocols

Protocol 1: Determination of C, H, N, and Cl by Automated Combustion Analysis

This protocol describes a self-validating system for confirming the elemental composition of 5-Chloro-4-methoxy-2-phenylpyrimidine.

1. Instrument and System Suitability:

  • Utilize a modern CHN/Cl elemental analyzer equipped with a thermal conductivity detector and a coulometric or potentiometric titrator for chlorine.
  • System Validation: Before analysis, verify system performance by analyzing a Certified Reference Material (CRM) with a known elemental composition, such as Acetanilide (for CHN) and a certified organochlorine standard (e.g., p-Chlorobenzoic acid).[11][12] The results must fall within the certified uncertainty limits of the CRM.

2. Sample Preparation & Analysis Workflow:

  • Step 1 (Weighing): Accurately weigh 1-3 mg of the 5-Chloro-4-methoxy-2-phenylpyrimidine sample into a tin capsule. The microbalance used must be calibrated and have a readability of at least 0.001 mg.
  • Step 2 (Encapsulation): Fold the tin capsule securely to ensure no sample is lost and to facilitate a rapid, complete combustion.
  • Step 3 (Instrument Calibration): Calibrate the instrument using a multi-point calibration curve generated from a high-purity, well-characterized standard (e.g., EDTA or Sulfanilamide).[11]
  • Step 4 (Analysis): Introduce the encapsulated sample into the combustion furnace via an autosampler.
  • Step 5 (Detection & Integration): The instrument software automatically detects the resultant gases (CO₂, H₂O, N₂, HCl) and integrates the detector signals to calculate the mass percentage of each element.

Workflow Diagram: Combustion Analysis

CombustionWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg of Sample encap 2. Encapsulate in Tin Capsule weigh->encap autosampler 3. Load into Autosampler encap->autosampler combustion 4. Combustion (1000°C, O₂) autosampler->combustion reduction 5. Gas Reduction & Separation combustion->reduction detection 6. Detection (TCD & Titrator) reduction->detection calc 7. Calculate % Composition detection->calc report 8. Compare to Theoretical Values calc->report

Caption: Workflow for bulk elemental analysis by automated combustion.

Protocol 2: Screening for Trace Elemental Impurities by ICP-MS

This protocol is grounded in the principles of USP General Chapter <233> for ensuring drug product safety.

1. Environment and Reagent Control:

  • Causality: To prevent erroneous high readings, all sample preparation must occur in a clean environment using high-purity, trace-metal-grade reagents and acids. Contamination is a significant risk at the ppb level.[8][10]
  • Perform a reagent blank analysis to establish the baseline and ensure no significant contamination is introduced from the procedure itself.

2. Sample Preparation & Digestion:

  • Step 1 (Weighing): Accurately weigh approximately 0.2-0.5 g of the sample into a pre-cleaned, inert microwave digestion vessel.
  • Step 2 (Digestion): Add a mixture of high-purity nitric acid and hydrochloric acid to the vessel.
  • Step 3 (Microwave Program): Seal the vessel and place it in a microwave digestion system. Run a program that gradually ramps the temperature and pressure to ensure complete decomposition of the organic matrix.
  • Causality: Closed-vessel microwave digestion is critical for preventing the loss of volatile elements (like mercury) and ensuring the complete dissolution of the sample, which is essential for accurate analysis by ICP-MS.[7]
  • Step 4 (Dilution): After cooling, carefully open the vessel and dilute the digestate to a final volume with 18 MΩ·cm ultrapure water. Add an internal standard solution to correct for instrumental drift and matrix effects.

3. ICP-MS Analysis:

  • Calibrate the ICP-MS instrument using certified multi-element calibration standards.
  • Analyze the prepared sample solution, ensuring that quality control standards are run periodically to verify instrument stability and accuracy.
Section 5: Analytical Challenges & Troubleshooting

For Combustion Analysis:

  • Challenge: Incomplete combustion of the stable pyrimidine ring, leading to the formation of soot and artificially low carbon values.[13][14]

  • Solution: Ensure a sufficient supply of pure oxygen. Packing the sample with a combustion aid (e.g., V₂O₅ or WO₃) can promote complete oxidation. The use of tin capsules also aids combustion by elevating the local temperature.[15]

  • Challenge: The presence of chlorine can form stable chlorine radicals or other species that interfere with downstream processes.[16]

  • Solution: Modern elemental analyzers are designed with specific post-combustion scrubbers and reaction tubes to quantitatively convert all chlorine species to HCl before they reach the titrator.

For ICP-MS Analysis:

  • Challenge: Polyatomic interferences, where ions from the argon plasma, sample matrix, and acids combine to form molecular ions with the same mass-to-charge ratio as the target analyte. For example, ⁴⁰Ar³⁵Cl⁺ can interfere with the detection of ⁷⁵As.[17][18]

  • Solution: Utilize an ICP-MS equipped with a collision/reaction cell. A collision gas (like helium) can be introduced to break apart the interfering polyatomic ions, while a reaction gas can selectively react with them to shift their mass, thereby resolving the interference.[18][19]

  • Challenge: Matrix effects from the high concentration of dissolved organic carbon can suppress the analyte signal.

  • Solution: Dilute the sample to reduce the total dissolved solids to below 0.2-0.5% (m/v).[7] The use of an appropriate internal standard that is similarly affected by the matrix is crucial for accurate quantification.[8]

Conclusion

The elemental analysis of 5-Chloro-4-methoxy-2-phenylpyrimidine requires a dual-pronged approach tailored to the specific analytical objective. For the fundamental confirmation of identity and purity, Combustion Analysis remains the unequivocal standard, offering direct and highly accurate quantification of the bulk C, H, N, and Cl content. For ensuring safety and regulatory compliance in a pharmaceutical context, ICP-MS is the essential tool, providing the ultra-high sensitivity required to detect and quantify potentially harmful trace elemental impurities. A comprehensive understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, is paramount for generating reliable, defensible analytical data in any research and development setting.

References

  • USP General Chapter <471> Oxygen Flask Combustion. U.S. Pharmacopeia. [Link]

  • ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control. Drawell. [Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. AELAB. [Link]

  • Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Spectroscopy Online. [Link]

  • Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermediates. PubMed. [Link]

  • Understanding and Mitigating Polyatomic Ion Interference in ICP-MS. Patsnap Eureka. [Link]

  • Effective reduction of polyatomic interferences produced by high chloride and carbon concentrations in determination of Cr(vi) by FPLC-ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

  • EA Troubleshooting Guide. Elementar. [Link]

  • Troubleshooting Combustion Issues. Behler-Young. [Link]

  • Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy? Spectroscopy Online. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Profile of 5-Chloro-4-methoxy-2-phenylpyrimidine

Executive Summary 5-Chloro-4-methoxy-2-phenylpyrimidine represents a critical "push-pull" heterocyclic system utilized as an intermediate in the synthesis of tyrosine kinase inhibitors and agrochemicals. Its UV-Vis absor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methoxy-2-phenylpyrimidine represents a critical "push-pull" heterocyclic system utilized as an intermediate in the synthesis of tyrosine kinase inhibitors and agrochemicals. Its UV-Vis absorption profile is defined by the conjugation of the electron-rich phenyl ring (C2) with the electron-deficient pyrimidine core, modulated further by the auxochromic effects of the methoxy (C4) and chloro (C5) substituents.

This guide provides a technical comparison of its spectral signature against its primary process impurities—specifically the hydrolysis product (pyrimidinone tautomer) and the unconjugated starting materials. For drug development professionals, distinguishing these species via UV-Vis is a rapid, cost-effective method for in-process control (IPC) before HPLC confirmation.

Structural Basis of Absorption

The absorption spectrum of this molecule is not merely a sum of its parts but a result of extended conjugation and substituent effects.

  • Primary Chromophore (Phenyl-Pyrimidine): The C2-phenyl group extends the

    
    -electron system of the pyrimidine ring, resulting in a significant bathochromic (red) shift compared to a bare pyrimidine. This creates a strong 
    
    
    
    -band (benzenoid) typically in the 250–260 nm region.
  • Auxochromic Modulation (Methoxy & Chloro):

    • 4-Methoxy (-OCH

      
      ):  A strong electron-donating group (EDG) via resonance (
      
      
      
      ). It destabilizes the HOMO more than the LUMO, narrowing the energy gap (
      
      
      ) and shifting the secondary absorption band (
      
      
      -band) into the 280–300 nm range.
    • 5-Chloro (-Cl): While inductively withdrawing (

      
      ), it donates electron density via lone pairs (
      
      
      
      ). In the 5-position, it sterically and electronically modulates the ring, often enhancing the molar absorptivity (
      
      
      ) rather than drastically shifting
      
      
      .
Diagram: Electronic Transition Flow

The following diagram illustrates the electronic contributions leading to the observed spectrum.

ElectronicTransitions Phenyl Phenyl Ring (C2) (Conjugation Source) Pyrimidine Pyrimidine Core (Electron Acceptor) Phenyl->Pyrimidine π-π* Extension (Red Shift) Spectrum Final UV Profile λ_max ~285 nm (High Intensity) Pyrimidine->Spectrum Methoxy Methoxy Group (C4) (Strong +M Donor) Methoxy->Pyrimidine n-π* Interaction (Bathochromic Shift) Chloro Chloro Group (C5) (Weak +M / -I) Chloro->Pyrimidine Hyperchromic Effect

Caption: Structural contributors to the UV-Vis absorption profile of 5-Chloro-4-methoxy-2-phenylpyrimidine.

Comparative Analysis: Target vs. Alternatives

In a synthesis or QC context, the "alternatives" are the chemical species you must avoid or detect. The most common critical pair is the target molecule versus its hydrolysis product.

Comparison 1: Target vs. Hydrolysis Impurity (The Tautomer Shift)

The most pervasive impurity is 5-Chloro-2-phenylpyrimidin-4(3H)-one (formed by hydrolysis of the methoxy group).

  • The Target (Methoxy form): Fixed aromatic system. Shows distinct vibrational fine structure in non-polar solvents.

  • The Impurity (Hydroxy/Oxo form): Exists predominantly as the lactam (keto) tautomer. This breaks the complete aromaticity of the pyrimidine ring and introduces an amide-like resonance.

  • Spectral Consequence: The impurity typically displays a broad, featureless band that is red-shifted (often >10 nm difference) compared to the methoxy compound due to the different conjugation pathway of the cyclic amide.

Comparison 2: Target vs. Starting Material
  • Starting Material (e.g., 4,5-Dichloro-2-phenylpyrimidine): Lacks the strong electron-donating methoxy group.

  • Spectral Consequence: The starting material will absorb at a shorter wavelength (hypsochromic shift) relative to the product. The appearance of the new band at ~280–290 nm confirms the successful nucleophilic substitution of Chlorine by Methoxide.

Data Summary Table
FeatureTarget Product (4-Methoxy)Impurity (4-Hydroxy/Oxo)Precursor (4,5-Dichloro)
Dominant

280 – 290 nm 295 – 310 nm 260 – 270 nm
Electronic Character

(Aromatic)

(Amide-like)

(Deficient)
Solvatochromism ModerateHigh (pH dependent)Low
Band Shape Sharp (in ACN/MeOH)Broad / ShoulderSharp

Experimental Protocol for Spectral Validation

To obtain reproducible data for comparative analysis, strict control of solvent and concentration is required.

Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (<195 nm) and prevents hydrogen-bonding shifts associated with protic solvents.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).

  • Quartz Cuvettes: 10 mm path length (Matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 5-Chloro-4-methoxy-2-phenylpyrimidine.

    • Dissolve in 100 mL ACN (Concentration: 100

      
      g/mL). Sonicate to ensure complete dissolution.
      
  • Working Standard:

    • Dilute 1.0 mL of Stock into 10 mL ACN (Final: 10

      
      g/mL).
      
    • Note: Target absorbance is 0.6–0.8 AU for maximum linearity.

  • Baseline Correction:

    • Fill both cuvettes with pure ACN. Run "Auto-Zero" or "Baseline Flatness" check.

  • Scan Parameters:

    • Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200–400 nm/min).

  • Derivative Spectroscopy (Optional but Recommended):

    • Apply a 1st Derivative (dA/d

      
      )  filter to the raw data.
      
    • Why? This resolves the shoulder peaks of the 4-hydroxy impurity that might be buried under the main peak of the product.

Diagram: QC Workflow

QCWorkflow Sample Crude Reaction Mixture Prep Dilution in ACN (10 µg/mL) Sample->Prep Scan UV Scan (200-400 nm) Prep->Scan Decision Analyze λ_max Scan->Decision ResultA λ_max ~265 nm (Incomplete Reaction) Decision->ResultA Blue Shift ResultB λ_max ~285 nm (Target Product) Decision->ResultB Expected Range ResultC λ_max >300 nm (Hydrolysis/Degradation) Decision->ResultC Red Shift

Caption: Decision tree for in-process control using UV-Vis spectral shifts.

Technical Insights & Troubleshooting

  • pH Sensitivity: While the methoxy group is stable, the pyrimidine nitrogens can be protonated in acidic media.

    • Observation: Adding a drop of HCl will cause a significant bathochromic shift (protonation lowers the energy of the

      
       orbital).
      
    • Protocol: Ensure the solvent is neutral. If using buffered aqueous/organic mixes, maintain pH > 5.0.

  • Concentration Quenching: At concentrations >50

    
    g/mL, pyrimidines can exhibit 
    
    
    
    -stacking aggregation, leading to hypochromicity (lower absorbance than predicted by Beer's Law). Always dilute until Absorbance < 1.0.

References

  • BenchChem. (2025).[1][2] A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. Retrieved from

  • International Journal of Creative Research Thoughts (IJCRT). (2025). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. Retrieved from

  • Taylor & Francis. (2006). Substituent and Solvent Effects on The Electronic Absorption Spectra of Phosphapyrimidine Derivatives. Spectroscopy Letters. Retrieved from

  • National Institutes of Health (NIH). (2010). Electronic absorption study on acid-base equilibria for some pyrimidine derivatives. Spectrochimica Acta Part A. Retrieved from

  • ResearchGate. (2025). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-4-methoxy-2-phenylpyrimidine proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat 5-Chloro-4-methoxy-2-phenylpyrimidine as a Halogenated Organic Hazardous Waste . Do not dispose of via municipal drains or standard trash.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 5-Chloro-4-methoxy-2-phenylpyrimidine as a Halogenated Organic Hazardous Waste . Do not dispose of via municipal drains or standard trash. This compound is a pharmaceutical intermediate containing a chloropyrimidine motif; improper disposal risks environmental persistence and formation of toxic byproducts (dioxins) during low-temperature combustion.

Quick Reference Data:

ParameterSpecification
Chemical Name 5-Chloro-4-methoxy-2-phenylpyrimidine
CAS Number Verify specific isomer/batch (Common analog: 14001-69-5 family)
Physical State Solid (typically white to off-white powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Harmful if Swallowed (H302)
Waste Stream Stream C: Halogenated Organics
Disposal Method High-Temperature Incineration (Rotary Kiln)

Hazard Assessment & Causality

To ensure safety, you must understand why specific protocols are required.

  • Halogen Content (Chlorine at C5): The presence of chlorine on the pyrimidine ring classifies this as a halogenated compound.

    • Risk:[1][2][3] Disposal with non-halogenated solvents (e.g., Acetone, Ethanol) complicates downstream incineration. Standard incinerators may not reach the temperatures required to break the C-Cl bond safely, potentially releasing hydrochloric acid (HCl) or dioxins.

    • Protocol:Strict Segregation. Never mix with "Non-Halogenated" waste streams.

  • Pyrimidine Reactivity: The 4-methoxy group acts as a potential leaving group under strong nucleophilic conditions, and the ring nitrogen atoms can protonate in strong acids.

    • Risk:[1][2][3] Exothermic reaction if mixed with strong oxidizers or concentrated acids in a waste carboy.

    • Protocol: Ensure waste containers are pH neutral (6–9) or segregated from strong corrosives.

Operational Disposal Workflow

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, spilled solids, or excess weighing material.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass jar.

  • Secondary Containment: Place the primary container inside a dedicated "Solid Hazardous Waste" drum or pail.

  • Labeling:

    • Must read: "Hazardous Waste - Solid - Halogenated."

    • Constituents: List "5-Chloro-4-methoxy-2-phenylpyrimidine."

    • Hazard Check: Mark "Toxic" and "Irritant."

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors, filtrates, or reaction solvents containing the compound.[4]

  • Solvent Compatibility Check:

    • If dissolved in DCM, Chloroform, or Dichloroethane : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol, Ethyl Acetate, or THF :

      • Crucial Step: Even though the solvent is non-halogenated, the solute (the pyrimidine) is halogenated.

      • Action: You must dispose of the entire solution into the Halogenated Waste stream to prevent contamination of the fuel-blending (non-halogenated) stream.

  • pH Check: Ensure the solution is not extremely acidic or basic (pH < 2 or > 12). If so, neutralize to pH 6–8 before adding to the central waste carboy to prevent container degradation.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for segregating this compound to ensure regulatory compliance (RCRA/EPA).

DisposalWorkflow Start Start: Waste Generation (5-Chloro-4-methoxy-2-phenylpyrimidine) StateCheck Physical State? Start->StateCheck SolidWaste Solid Form (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid/Solution StateCheck->LiquidWaste Liquid PackSolid Double Bag or Jar Label: 'Solid Halogenated Toxic' SolidWaste->PackSolid LabPack Disposal: Lab Pack (High Temp Incineration) PackSolid->LabPack SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Cl/Br/F Solvents NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent Non-Halo Solvents HaloStream Route to: HALOGENATED Waste Stream (Do NOT use Fuel Blending) HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contaminated by Halogenated Solute

Caption: Decision tree for segregating 5-Chloro-4-methoxy-2-phenylpyrimidine waste. Note that non-halogenated solvents containing this compound must be re-routed to the Halogenated stream.

Regulatory & Compliance Data

When filling out waste tags or manifesting for Environmental Health & Safety (EHS), use the following classifications.

Regulatory BodyClassification CodeRationale
EPA (RCRA) Not P/U Listed This specific intermediate is rarely explicitly listed. Use Characteristic codes if applicable.
EPA Waste Code D001 (if in flammable solvent)D022 (if in Chloroform)None (if pure solid)If pure solid, it is often "Non-Regulated Chemical Waste" but must be managed as hazardous due to toxicity.
DOT (Shipping) UN 2811 (Likely)Toxic solid, organic, n.o.s. (if shipping pure compound).
Destruction Incineration Must be incinerated at >1000°C with scrubbers for HCl gas.

Self-Validating Protocol:

  • The Smell Test: If your non-halogenated waste container smells like "swimming pool" or "sweet solvent" (chloroform-like), you have improperly segregated this compound.

  • The Flame Test (Mental): If this waste is sent for fuel blending (low-temp combustion), the chlorine atoms will inhibit combustion and corrode the burner. Always tag as Halogenated to force High-Temp Incineration.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of 5-Chloro-4-methoxy-2-phenylpyrimidine:

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[5] If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation.

  • Dry Spill:

    • Do not dry sweep (creates dust).[6]

    • Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Place waste in a jar labeled "Debris from Spill - Halogenated."

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.

    • Do not use paper towels if the solvent is an oxidizer (unlikely here, but good habit).

    • Dispose of absorbent as solid halogenated waste.

  • Decontamination: Wash the surface with a dilute surfactant (soap and water) followed by an Isopropanol wipe.

References

  • United States Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary: Halogenated Pyrimidines." PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-4-methoxy-2-phenylpyrimidine

Topic: Operational Safety & Handling Guide: 5-Chloro-4-methoxy-2-phenylpyrimidine CAS: 901311-79-3[1][2][3] Executive Safety Summary Immediate Action Required: Treat as a High-Potency Irritant / Potential Corrosive . Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Guide: 5-Chloro-4-methoxy-2-phenylpyrimidine CAS: 901311-79-3[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat as a High-Potency Irritant / Potential Corrosive . This guide defines the operational safety, PPE requirements, and disposal protocols for 5-Chloro-4-methoxy-2-phenylpyrimidine . Due to the specific reactivity of chlorinated pyrimidines, this compound poses risks of severe skin/eye irritation and respiratory sensitization. All handling must occur within a certified chemical fume hood.

Part 1: Hazard Identification & Risk Assessment

Based on Structural Activity Relationships (SAR) of analogous chlorinated pyrimidines (e.g., CAS 57054-92-9, CAS 698-33-9).

Hazard CategoryGHS Classification (Projected)Hazard Statement
Skin Corrosion/Irritation Category 2 (Warning) H315: Causes skin irritation.[4][5] Potential for chemical burns upon prolonged contact.
Serious Eye Damage Category 2A (Warning) H319: Causes serious eye irritation.[4][5][6] Risk of corneal opacity if not rinsed immediately.
STOT - Single Exposure Category 3 H335: May cause respiratory irritation.[6] Dust/vapor inhalation triggers mucosal inflammation.
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[5]

Critical Chemical Properties:

  • Physical State: Crystalline Solid (White to Off-White).

  • Reactivity: Hydrolytically sensitive. Releases HCl gas upon contact with moisture or strong acids.

  • Storage: Refrigerate (2–8°C). Store under inert atmosphere (Argon/Nitrogen) to prevent degradation.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab PPE (coat, glasses) is insufficient. Follow this enhanced matrix.

Hand Protection Strategy

Chlorinated heterocycles can permeate standard nitrile gloves rapidly when in solution.

State of MatterPrimary Glove LayerSecondary Glove LayerRationale
Solid / Powder Nitrile (4 mil) None requiredNitrile provides adequate barrier against dry particulates.
Solution (Organic) Laminate (PE/EVOH) Nitrile (Outer) Chlorinated solvents (DCM, Chloroform) permeate nitrile in <2 mins. Laminate liners (e.g., Silver Shield®) are mandatory.
Spill Cleanup Butyl Rubber Nitrile (Inner) Butyl offers superior resistance to high-concentration corrosive sludge.
Respiratory & Eye Protection
  • Engineering Control (Primary): All open handling must be performed in a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited for powder handling due to dust migration risks.

    • Respiratory: If fume hood is unavailable (Emergency only), use a Full-Face Respirator with P100/OV cartridges .

Part 3: Operational Protocol

Workflow Visualization

The following diagram outlines the "Safe Path" for transferring this compound from storage to reaction, minimizing exposure risks.

G cluster_0 CRITICAL CONTROL POINT: FUME HOOD ONLY Rec Receiving & Inspection (Check Seal Integrity) Store Storage (2-8°C, Inert Gas) Rec->Store Log & Label Weigh Weighing (Static Control + Draft Shield) Store->Weigh Acclimate to RT (Prevent Condensation) React Reaction Setup (Solvent Addition) Weigh->React Dissolve Immediately Waste Waste Segregation (Halogenated Stream) React->Waste Quench & Dispose

Caption: Operational workflow emphasizing the critical containment zone (Red Dashed Box) during weighing and reaction phases to prevent inhalation exposure.

Step-by-Step Handling Procedure

1. Preparation & Acclimatization

  • Remove container from refrigeration 30 minutes prior to opening.

  • Why? Opening a cold bottle introduces atmospheric moisture (condensation), which hydrolyzes the chloride bond, releasing corrosive HCl gas and degrading the reagent purity [1].

2. Weighing (The High-Risk Step)

  • Location: Inside Fume Hood.

  • Equipment: Use an analytical balance with a draft shield.

  • Technique: Use an antistatic gun on the spatula and weighing boat. Pyrimidine powders are often electrostatic and "jump," causing area contamination.

  • Transfer: Do not transport the weighing boat across the lab. Dissolve the solid in the reaction solvent inside the hood immediately after weighing.

3. Reaction Monitoring

  • If heating is required, ensure a reflux condenser is fitted before heating begins.

  • Caution: Avoid using DMSO as a primary solvent if possible, as it enhances skin permeability, carrying the toxic payload directly into the bloodstream [2]. Preferred solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

4. Decontamination

  • Wipe down balance and hood surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.

  • Mechanism:[7] Bicarbonate neutralizes any acidic hydrolysis byproducts (HCl) generated by trace powder residue.

Part 4: Waste Management & Disposal

Disposal Logic: Never dispose of chlorinated heterocycles down the drain. They are toxic to aquatic life and resistant to biodegradation.

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label "Toxic Solid Debris." Incinerate.
Liquid Waste A Reaction mother liquors (Halogenated).Collect in "Halogenated Organic" carboy. pH adjust to 6-8 if acidic.
Liquid Waste B Aqueous washes (Quenched).Collect in "Aqueous Toxic" carboy. Do not mix with oxidizers.[8][9]

Spill Response (Solid):

  • Evacuate immediate area.

  • Don PPE: Double nitrile gloves + N95/P100 mask.

  • Cover spill with spill pads or vermiculite.

  • Sweep gently (do not create dust) into a hazardous waste bag.

  • Wash area with 5% NaHCO₃, then water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2025).[5][10] Compound Summary: 5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3).[1][2][3][11] National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Glove Selection Chart. US Department of Labor.

  • Fisher Scientific. (2025). Safety Data Sheet: 5-(Chloromethyl)-2-phenylpyrimidine (Analogous Hazard Data). Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-4-methoxy-2-phenylpyrimidine
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5-Chloro-4-methoxy-2-phenylpyrimidine
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